Product packaging for Glucovanillin(Cat. No.:)

Glucovanillin

Cat. No.: B4299294
M. Wt: 314.29 g/mol
InChI Key: LPRNQMUKVDHCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucovanillin is a useful research compound. Its molecular formula is C14H18O8 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-formyl-2-methoxyphenyl hexopyranoside is 314.10016753 g/mol and the complexity rating of the compound is 365. The solubility of this chemical has been described as 1.105e+005 mg/L @ 25 °C (est). It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O8 B4299294 Glucovanillin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRNQMUKVDHCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871695
Record name 4-Formyl-2-methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

571.00 to 573.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

494-08-6
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

188 - 192 °C
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Glucovanillin in Vanilla planifolia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is the principal flavor compound of natural vanilla, one of the world's most popular and economically significant spices. In the pods of the orchid Vanilla planifolia, vanillin is predominantly accumulated and stored in its non-toxic glucoside form, glucovanillin (B191341) (vanillin-β-D-glucoside). The release of vanillin during the curing process is a result of the enzymatic hydrolysis of this stored precursor. Understanding the intricate biosynthetic pathway of this compound is paramount for metabolic engineering strategies aimed at enhancing vanilla flavor production. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic steps, subcellular localization, and regulatory mechanisms. It includes a summary of quantitative data and detailed experimental protocols for key analytical methods used in its study.

The this compound Biosynthetic Pathway

The formation of this compound in Vanilla planifolia is a multi-step process that originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway can be broadly divided into three main stages: 1) the formation of the key intermediate, ferulic acid; 2) the conversion of ferulic acid to vanillin; and 3) the glucosylation of vanillin to form this compound. While a benzoate (B1203000) pathway has also been proposed, the ferulate pathway is considered the primary route to vanillin biosynthesis.[1]

Phenylpropanoid Pathway to Ferulic Acid

The initial steps are common to the synthesis of many phenylpropanoids in plants. L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid. This is followed by hydroxylation at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield 4-coumaric acid. Subsequently, a series of enzymatic reactions involving hydroxylases and methyltransferases convert 4-coumaric acid into ferulic acid.

Conversion of Ferulic Acid to Vanillin

A pivotal discovery in understanding vanillin biosynthesis was the identification of Vanillin Synthase (VpVAN) . This single hydratase/lyase-type enzyme catalyzes the direct conversion of ferulic acid and its glucoside (ferulic acid glucoside) into vanillin and vanillin glucoside, respectively.[2][3] This reaction involves a side-chain shortening process, proceeding through a proposed mechanism of hydration followed by a retro-aldol elimination to cleave two carbons from the propenyl side chain of ferulic acid.[2] The VpVAN enzyme has high sequence similarity to cysteine proteases.[3]

Glucosylation of Vanillin

The final step in the pathway is the conjugation of vanillin with glucose to form the stable, water-soluble storage compound, this compound. This reaction is catalyzed by a UDP-glucose:vanillin glucosyltransferase (VpUGT) . The presence of highly abundant UDP-glucose throughout pod development supports this crucial final step.[1] This glucosylation prevents the volatile vanillin from being lost and sequesters it in a non-toxic form within the cell.

This compound Biosynthetic Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou 4-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid Cou->Fer Multi-step (4CL, HCT, C3'H, COMT) Van Vanillin Fer->Van VpVAN (Vanillin Synthase) GluVan This compound (Vanillin-β-D-glucoside) Van->GluVan VpUGT LC-MS Workflow A 1. Sample Homogenization (e.g., in 80% Methanol) B 2. Centrifugation & Supernatant Collection A->B C 3. Filtration (0.22 µm filter) B->C D 4. LC-MS Injection C->D E 5. Data Acquisition & Analysis D->E Enzyme Assay Workflow A 1. Prepare Crude Protein Extract B 2. Mix Extract with Substrate (this compound or pNPG) in Buffer A->B C 3. Incubate at 40°C B->C D 4. Stop Reaction (e.g., with NaOH for pNPG) C->D E 5. Quantify Product (Spectrophotometry or HPLC) D->E

References

The Occurrence and Distribution of Glucovanillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of glucovanillin (B191341) in plants, with a primary focus on Vanilla planifolia. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth information on the quantitative distribution of this compound, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway.

Natural Sources and Distribution of this compound

This compound, the glycoside precursor to vanillin (B372448), is most prominently found in the green beans of the vanilla orchid, Vanilla planifolia. While other Vanilla species like Vanilla tahitensis and Vanilla imperialis also contain this compound, commercial production primarily utilizes V. planifolia due to its higher vanillin potential. This compound's distribution within the vanilla bean is not uniform; it is highly concentrated in specific tissues. The hydrolysis of this compound by the enzyme β-glucosidase during the curing process releases the characteristic aroma and flavor of vanilla.

Quantitative Distribution in Vanilla planifolia

The concentration of this compound varies significantly across the different tissues of the mature green vanilla bean. The highest concentrations are found in the placental and papillae regions, while the outer fleshy parts of the bean contain negligible amounts. This distinct localization is a key factor in the traditional curing process, which aims to bring the substrate (this compound) into contact with the hydrolyzing enzyme.

Plant TissueThis compound Concentration (% of Fresh Weight)This compound Concentration (% of Dry Weight)This compound Concentration (mM)
Placentae 1.83[1]-~300[2]
Trichomes (Papillae) 0.14[1]-Lower than placentae[2]
Mesocarp Traces[1]-Detected in inner mesocarp, absent in outer[2]
Intralocular Interstitial Cell-Free Medium 0.0027[1]--
Seeds Absent[2]--
Whole Green Bean (Approximate) -10 - 15[3]-

Note: The data presented is compiled from multiple sources and may vary based on the maturity of the vanilla bean and the specific analytical methods used.

Biosynthesis of this compound

The biosynthesis of vanillin and its glucoside, this compound, in Vanilla planifolia originates from the phenylpropanoid pathway. The primary precursor is L-phenylalanine, which is converted through a series of enzymatic steps to ferulic acid. A key enzyme, vanillin synthase, then catalyzes the conversion of ferulic acid and its glucoside to vanillin and this compound, respectively. The glucosylation of vanillin to form this compound is a crucial step for detoxification and storage within the plant cell.

This compound Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT Vanillin Vanillin Ferulic Acid->Vanillin Vanillin Synthase Ferulic Acid Glucoside Ferulic Acid Glucoside Ferulic Acid->Ferulic Acid Glucoside UGT This compound This compound Vanillin->this compound UGT Ferulic Acid Glucoside->this compound Vanillin Synthase

Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Protocols

Extraction of this compound from Vanilla planifolia Beans

This protocol outlines a common method for the extraction of this compound from fresh green vanilla beans for subsequent analysis.

Materials:

  • Fresh or frozen green vanilla beans

  • Ethanol (B145695) (96%)

  • Methanol (B129727)

  • Distilled water

  • Waring blender or similar homogenizer

  • Whatman filter paper

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Homogenization: Weigh approximately 160 g of vanilla beans and grind them in a Waring blender with 500 mL of 96% ethanol to create a slurry.[2]

  • Heating: Boil the slurry for 30 minutes to inactivate endogenous enzymes that could hydrolyze this compound.[2]

  • Filtration: Filter the mixture through Whatman filter paper to separate the solid and liquid phases.[2]

  • Solvent Evaporation: Concentrate the filtrate by removing the ethanol using a vacuum rotary evaporator.[2]

  • Aqueous Resuspension and Partitioning: Dissolve the resulting residue in distilled water. This aqueous phase can then be further purified if necessary.[2]

  • Clarification: For quantitative analysis of specific tissues, finely dissect the tissue and extract with a methanol/water solution. Centrifuge the extract at 9000 g for 5 minutes to pellet any solids.[2]

  • Preparation for HPLC: Dilute the supernatant with a methanol solution containing 0.1 M phosphoric acid and filter through a 0.45 µm filter before injection into the HPLC system.[2]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section provides a general HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. For example, a mobile phase of methanol and 0.01 M phosphoric acid (30:70, v/v) can be used.[1]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.[1]

  • Detection: UV detection at 280 nm is suitable for this compound.[1][4]

  • Quantification: Quantification is achieved by creating a standard curve using a purified this compound standard and comparing the peak area of the sample to the standard curve.[2]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Experimental Workflow cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Plant Material Plant Material Homogenization Homogenization Plant Material->Homogenization Filtration Filtration Homogenization->Filtration Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography HPLC Analysis HPLC Analysis Crude Extract->HPLC Analysis Purified Extract Purified Extract Column Chromatography->Purified Extract Purified Extract->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

A generalized workflow for this compound analysis.

This technical guide provides a foundational understanding of this compound in the plant kingdom, with a specific and detailed focus on its primary source, Vanilla planifolia. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, phytochemistry, and drug development.

References

The Biological Role of Glucovanillin in Vanilla Bean Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Vanillin (B372448), the principal flavor compound of vanilla, exists primarily in its glycosylated form, glucovanillin (B191341), within the green pods of the Vanilla planifolia orchid. This non-volatile precursor serves as a stable storage molecule, accumulating to high concentrations during bean development. Its biological significance is intrinsically linked to its role as the sequestered source of vanillin, which is released through enzymatic hydrolysis during the intricate curing process. This guide provides an in-depth examination of the biosynthesis, spatial and temporal accumulation, and enzymatic conversion of this compound, offering insights for researchers in plant biochemistry, natural product chemistry, and drug development.

Biosynthesis of this compound

The biosynthesis of vanillin and its glucoside in Vanilla planifolia is a complex process involving multiple enzymatic steps. While the complete pathway is still under investigation, current research points to two primary routes originating from the phenylpropanoid pathway: the ferulate pathway and the benzoate (B1203000) pathway.[1][2] Vanillin is synthesized from precursors like ferulic acid and is then rapidly converted to this compound for storage.[1]

A key enzyme identified in this process is Vanillin Synthase (VpVAN), which catalyzes the conversion of ferulic acid and its glucoside into vanillin and this compound, respectively.[3][4] This conversion is a critical step in the accumulation of the flavor precursor within the developing bean. The biosynthetic machinery is localized within specialized organelles called phenyloplasts, which are re-differentiated chloroplasts, as well as in chloroplasts themselves.[5]

Vanillin Biosynthesis Pathway Figure 1: Proposed Biosynthetic Pathway of this compound in Vanilla planifolia cluster_legend Key Enzymes L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H Ferulic Ferulic Acid p_Coumaric->Ferulic Multiple Steps Vanillin Vanillin Ferulic->Vanillin VpVAN (Vanillin Synthase) This compound This compound (Storage Form) Vanillin->this compound UGT (Glucosyltransferase) Glucose UDP-Glucose Glucose->Vanillin PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase VpVAN VpVAN: Vanilla planifolia Vanillin Synthase UGT UGT: UDP-Glycosyltransferase

Figure 1: Proposed Biosynthetic Pathway of this compound.

Accumulation, Transport, and Storage

This compound biosynthesis begins approximately three months after pollination and accumulates steadily until the pod is seven to eight months old.[3][5] The accumulation is highly localized within the vanilla bean.

Tissue Localization

Quantitative analysis reveals that this compound is predominantly stored in the central part of the bean, specifically within the placental tissue and the secretory trichomes (papillae).[6][7][8] The placentae are the primary storage site, holding up to 92% of the total this compound content.[5][7]

Subcellular Compartmentalization

A crucial aspect of this compound's biological role is its sequestration in specific subcellular compartments. It is primarily stored within the vacuoles of the placental and papillae cells.[5][6] This vacuolar storage is critical because the enzyme responsible for its hydrolysis, β-glucosidase, is located in the cytoplasm and periplasmic space.[5][6] This spatial separation, or compartmentalization, prevents premature conversion to vanillin in the living green bean, ensuring the stable accumulation of the precursor.[6][9][10] The concentration of this compound in the water phase of these cells can exceed 300 mM, an remarkably high level for a plant secondary metabolite.[3][5]

Cellular Compartmentalization Figure 2: Separation of this compound and β-Glucosidase in a Vanilla Bean Cell cluster_cell Placental Cell Vacuole Vacuole This compound This compound (Stored Precursor) Cytoplasm_label Cytoplasm Enzyme β-Glucosidase (Enzyme) Barrier Tonoplast (Vacuolar Membrane) Prevents interaction in living tissue

Figure 2: Cellular Compartmentalization of this compound.
Quantitative Accumulation

The concentration of this compound increases significantly as the vanilla pod matures. This accumulation is essential for the final vanillin yield after curing.

Table 1: this compound and Vanillin Content during Vanilla Pod Development

Months After Pollination This compound (% Dry Weight) Vanillin (% Dry Weight) Data Source(s)
3-4 Starts to accumulate Low [3][5]
6 Peaks Peaks, then converts to glucoside [1][2]
8 ~15% (Maximum) Low (as aglycone) [5][9]

| 9 | ~14% | Low |[11] |

Table 2: Distribution of this compound in Green Mature Vanilla Pod Tissues

Tissue This compound (% of Total) Reference
Placentae 92% [7][8]
Trichomes (Papillae) 7% [7][8]
Mesocarp Traces [7][8]

| Intralocular Medium | Traces |[7][8] |

Enzymatic Conversion to Vanillin during Curing

Green vanilla beans are odorless as vanillin is locked in its this compound form.[6][12] The characteristic vanilla aroma develops during the post-harvest curing process, which involves steps of killing, sweating, and drying.[13][14]

The "killing" stage, typically a brief immersion in hot water, disrupts the cellular structure and breaks down the compartmentalization between the vacuole and cytoplasm.[13][15] This decompartmentalization brings the stored this compound into contact with the β-glucosidase enzyme.[6][16] The subsequent "sweating" and drying phases provide the necessary conditions for the enzymatic hydrolysis of this compound, which releases free vanillin and glucose.[13][14][17]

This compound Hydrolysis Figure 3: Enzymatic Hydrolysis of this compound to Vanillin This compound This compound Enzyme β-Glucosidase This compound->Enzyme Water H₂O Water->Enzyme Vanillin Vanillin (Aroma Compound) Enzyme->Vanillin Glucose Glucose Enzyme->Glucose

Figure 3: Enzymatic Hydrolysis of this compound.

The efficiency of this conversion is critical for the quality of the final product. Traditional curing methods often result in incomplete hydrolysis, with a significant amount of this compound remaining in the cured beans.[11][17][18]

Table 3: Changes in this compound and Vanillin Content during Traditional Curing

Curing Stage This compound Content ( g/100g DW) Vanillin Content ( g/100g DW) Reference(s)
Green Bean ~5.5 (as total vanillin potential) Very low (~0.03%) [14][17][19]
After Killing/Sweating Decreasing Increasing (up to ~2.3%) [14][17][19]
During Drying Further decrease Steady (~2.2-2.7%) [14][17][19]

| Final Cured Bean | Can remain significant | ~2.2 |[14][17] |

Note: Values are approximate and can vary significantly based on bean origin, maturity, and specific curing techniques. DW = Dry Weight.

Experimental Protocols

The study of this compound requires precise methodologies for extraction, identification, and quantification.

Extraction of this compound and Vanillin
  • Soxhlet Extraction: A 24-hour Soxhlet extraction using 47.5% ethanol (B145695) has been shown to be effective for the quantitative extraction of this compound from cured beans.[18][20]

  • Maceration: A 24-hour maceration in 47.5% ethanol or 80% methanol (B129727) is effective for extracting vanillin.[18][20]

  • Enzymatic-Assisted Extraction: To improve yields, green beans can be treated with commercial enzyme preparations (e.g., pectinases and cellulases like Viscozyme and Celluclast) to break down cell walls, followed by hydrolysis with β-glucosidase to convert this compound to vanillin in situ before extraction.[11][21][22]

Identification and Quantification
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for separating, identifying, and quantifying both this compound and vanillin.[18][20] A common setup involves a C18 column with a UV detector.

  • Mass Spectrometry (MS): Liquid Secondary Ion Mass Spectrometry (LSIMS) can be used to confirm the molecular weight of purified this compound (m/z ratio of 315 [M+H]⁺).[18] LC-MS is also widely used for metabolomic profiling of vanilla beans.[19][23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of isolated this compound.[18][24]

In Situ Localization and Enzyme Activity
  • Histochemical Staining: To localize β-glucosidase activity, bean sections are incubated with a substrate like 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside. Hydrolysis produces a colored precipitate, revealing the enzyme's location at a cellular level.[6]

  • Enzyme Activity Assay: The activity of β-glucosidase can be measured using synthetic substrates like p-nitrophenyl-β-D-glucopyranoside or the natural substrate, this compound. The rate of product formation (p-nitrophenol or vanillin) is quantified spectrophotometrically or by HPLC.[6]

Experimental Workflow Figure 4: General Experimental Workflow for Vanilla Bean Analysis Sample Vanilla Bean Sample (Green or Cured) Grind Grinding / Homogenization Sample->Grind Extract Solvent Extraction (e.g., Ethanol/Methanol) Grind->Extract Filter Filtration / Centrifugation Extract->Filter Analysis Instrumental Analysis Filter->Analysis HPLC HPLC-UV/DAD (Quantification) Analysis->HPLC LCMS LC-MS (Identification) Analysis->LCMS NMR NMR (Structure Elucidation) Analysis->NMR Data Data Processing & Interpretation HPLC->Data LCMS->Data NMR->Data

Figure 4: General Experimental Workflow for Vanilla Bean Analysis.

Conclusion and Future Perspectives

This compound plays a central and indispensable biological role in Vanilla planifolia as the stable, high-concentration storage form of the primary flavor compound, vanillin. Its biosynthesis in specialized organelles and subsequent sequestration within cell vacuoles is a sophisticated mechanism to prevent premature flavor release and potential toxicity to the plant tissues. The controlled enzymatic release of vanillin from this compound during the curing process is the cornerstone of vanilla flavor development.

Future research should continue to focus on elucidating the complete genetic and enzymatic basis of the vanillin biosynthetic pathway.[25][26] A deeper understanding of the transport mechanisms of this compound into the vacuole and the regulation of β-glucosidase activity could lead to novel strategies for metabolic engineering. Such advancements could improve vanillin yields in the plant itself or in microbial systems, providing new avenues for the sustainable production of this globally important natural flavor.

References

Glucovanillin CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Glucovanillin (B191341)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, biological activities, and analytical methodologies. The information is intended to support research and development efforts in various scientific and industrial fields.

Chemical Properties

This compound, with the CAS number 494-08-6 , is a naturally occurring compound found in vanilla beans.[1][2][3] It is the glucoside of vanillin (B372448), meaning it is composed of a vanillin molecule bonded to a glucose molecule.[3] This glycosylation significantly impacts its chemical and physical properties compared to vanillin.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 494-08-6[1][2]
Molecular Formula C₁₄H₁₈O₈[1][2]
Molecular Weight 314.29 g/mol [1][2]
IUPAC Name 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde[2]
Melting Point 189-190 °C[1][3]
Solubility Soluble in hot water and alcohol; almost insoluble in ether.[1][1]
pKa (Predicted) 12.78 ± 0.70[2]
Appearance Crystalline solid[3]

Synthesis and Natural Occurrence

This compound is biosynthesized in the green pods of the vanilla plant (Vanilla planifolia).[4] During the curing process of vanilla beans, the enzyme β-glucosidase hydrolyzes this compound into vanillin and glucose, which is responsible for the characteristic flavor and aroma of vanilla.[3][4]

Enzymatic synthesis is a common method for producing this compound in a laboratory or industrial setting. This process typically involves the glycosylation of vanillin using a glycosyltransferase enzyme and a suitable sugar donor.

Enzymatic_Synthesis_of_this compound Vanillin Vanillin Glucosyltransferase Glucosyltransferase (Enzyme) Vanillin->Glucosyltransferase Glucose_Donor UDP-Glucose (Sugar Donor) Glucose_Donor->Glucosyltransferase This compound This compound Glucosyltransferase->this compound Glycosylation UDP UDP Glucosyltransferase->UDP

Caption: Enzymatic synthesis of this compound from vanillin and a glucose donor.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of interest to researchers in drug development and food science.

  • Antioxidant Properties: Studies have suggested that this compound possesses antioxidant effects.

  • Antimicrobial Activity: Research indicates potential antimicrobial properties for this compound, making it a candidate for further investigation in medicinal applications.[4]

  • Lipase Inhibitor: this compound has been identified as a potential inhibitor of lipase, an enzyme involved in fat metabolism.[5]

While the precise signaling pathways through which this compound exerts its effects are still under investigation, its biological activities suggest interactions with various cellular processes.

Biological_Activities_of_this compound This compound This compound Antioxidant Antioxidant Activity This compound->Antioxidant Antimicrobial Antimicrobial Activity This compound->Antimicrobial Lipase_Inhibition Lipase Inhibition This compound->Lipase_Inhibition Cellular_Targets Cellular Targets Antioxidant->Cellular_Targets Redox Regulation Antimicrobial->Cellular_Targets Membrane Disruption Lipase_Inhibition->Cellular_Targets Enzyme Inhibition Downstream_Effects Downstream Effects Cellular_Targets->Downstream_Effects

Caption: Overview of the reported biological activities of this compound.

Experimental Protocols for Analysis

Accurate analysis of this compound is crucial for research and quality control. The following are detailed methodologies for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol (B129727) and water (often with a small amount of acid like phosphoric acid) is commonly employed.

  • Detection: UV detection at approximately 270 nm and 305 nm is effective for this compound.[1]

  • Sample Preparation: Samples containing this compound are typically extracted with a suitable solvent, such as ethanol (B145695) or methanol, filtered, and then injected into the HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • Solvent: Deuterated methanol (CD₃OD) is a common solvent for NMR analysis of this compound.

  • ¹H and ¹³C NMR: Both proton and carbon NMR spectra are acquired to confirm the structure. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms in the molecule.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Ionization Technique: Liquid Secondary Ion Mass Spectrometry (LSIMS) or Electrospray Ionization (ESI) can be used.

  • Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺ at m/z 315).[1] Fragmentation patterns can provide further structural information.

Experimental_Workflow_for_Glucovanillin_Analysis cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Vanilla Bean Sample Extraction Solvent Extraction (e.g., Ethanol/Methanol) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC (Quantification & Purity) Filtration->HPLC NMR NMR (Structural Elucidation) Filtration->NMR MS Mass Spectrometry (Molecular Weight) Filtration->MS Quantification Quantification HPLC->Quantification Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Molecular_Formula Molecular Formula MS->Molecular_Formula

Caption: A typical experimental workflow for the analysis of this compound.

References

A Technical Guide to the Solubility of Glucovanillin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of glucovanillin (B191341), a key flavor precursor and molecule of interest in pharmaceutical research. Understanding its solubility in various organic solvents is critical for its extraction, purification, formulation, and application in diverse scientific fields. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent and the temperature. While extensive quantitative data across a wide range of organic solvents is limited in publicly available literature, existing data points provide valuable insights into its solubility profile.

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)ConditionsCitation(s)
Dimethyl Sulfoxide (DMSO)97308.63Sonication recommended[1]
Dimethyl Sulfoxide (DMSO)100318.18Ultrasonic treatment may be needed[2]
Dimethylformamide (DMF)10Not SpecifiedNot Specified
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.57.95Clear solution[2]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline3.310.5Sonication recommended[1]

Qualitative Solubility Observations:

  • High Solubility: this compound dissolves readily in methanol (B129727) and ethanol. The presence of water in alcoholic mixtures enhances its solubility compared to the pure organic solvents.[3] It is also soluble in hot water.[3]

  • Slight/Limited Solubility: Some sources describe its solubility in DMSO, methanol (with heating), and water as "slight".[4][5] This may be a relative description and underscores the importance of quantitative measurements. At room temperature, its solubility in water is limited.[3]

  • Insolubility: this compound is almost insoluble in diethyl ether.

For comparative purposes, the aglycone of this compound, vanillin (B372448), has been studied more extensively. For instance, the mole fraction solubility of vanillin at 298 K is highest in polyethylene (B3416737) glycol-400 (PEG-400) and significant in solvents like ethyl acetate, ethanol, and isopropanol.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in a given organic solvent. This protocol is synthesized from established methods for the analysis of this compound.[7][8]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity, ≥98%)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.

    • Ensure enough solid is present to achieve saturation and have undissolved particles remaining.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

    • Record the weight of the collected filtrate.

    • Dilute the filtered solution with an appropriate mobile phase (e.g., a methanol-water mixture) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to generate a calibration curve. A typical HPLC setup for this compound analysis might involve a C18 column and a mobile phase of methanol and water with acetic acid, with UV detection at approximately 270 nm.[3][8]

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original undiluted filtrate, taking into account the dilution factor.

    • Express the solubility in mg/mL or other desired units.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for this compound Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in a sealed vial B Equilibrate at constant temperature with agitation A->B 24-48h C Allow solid to sediment B->C D Withdraw and filter supernatant C->D E Dilute filtered sample D->E F Quantify by HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for determining this compound solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and other precise applications, it is recommended that solubility is determined experimentally in the specific solvent systems of interest.

References

The Discovery and Historical Isolation of Glucovanillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucovanillin (B191341), the glycosidic precursor to vanillin (B372448), is a pivotal molecule in the flavor chemistry of vanilla. Its discovery and isolation represent a significant milestone in the understanding of natural product biosynthesis and the development of synthetic flavor compounds. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and isolation of this compound, detailing the seminal synthetic work of Tiemann and Haarmann and the subsequent identification of its natural occurrence. The document outlines the experimental protocols of the era, presents available quantitative data, and visualizes the key chemical transformations and workflows.

Introduction

The characteristic aroma and flavor of vanilla are primarily attributed to the phenolic aldehyde, vanillin. However, in the green, uncured vanilla bean, vanillin is predominantly present in its non-volatile glycosidic form, this compound. The enzymatic hydrolysis of this compound during the curing process releases the aromatic vanillin, a transformation that is central to the development of the prized vanilla flavor.

The history of this compound is twofold: its initial discovery as an intermediate in the first chemical synthesis of vanillin, and its later isolation from natural sources. This guide will delve into both of these historical pathways, providing a technical account for researchers and professionals in the fields of natural products chemistry, food science, and drug development.

The Synthetic Discovery of this compound (1874)

The first synthesis of vanillin was achieved in 1874 by German chemists Ferdinand Tiemann and Wilhelm Haarmann. Their work, published in the Berichte der deutschen chemischen Gesellschaft, not only provided a method for producing synthetic vanillin but also inadvertently led to the discovery of this compound.[1][2]

The Tiemann-Haarmann Synthesis of Vanillin from Coniferin (B30667)

Tiemann and Haarmann's synthesis utilized coniferin, a glucoside readily available from the cambium of coniferous trees. Their process involved the oxidation of coniferin, which yielded an intermediate that, upon hydrolysis, produced vanillin and glucose. This intermediate was, in fact, this compound.

Experimental Protocol: Synthesis of this compound and Vanillin from Coniferin

The following protocol is an interpretation of the experimental description provided by Tiemann and Haarmann in their 1874 publication.

Materials:

  • Coniferin (extracted from pine cambium)

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Emulsin (an enzyme preparation from almonds, serving as a source of β-glucosidase)

  • Ether

Methodology:

  • Oxidation of Coniferin to this compound:

    • A solution of coniferin in water was prepared.

    • A solution of potassium dichromate and sulfuric acid was slowly added to the coniferin solution.

    • The reaction mixture was gently warmed. The progress of the oxidation was monitored by the color change of the solution.

    • Upon completion of the reaction, the solution contained the newly formed this compound.

  • Hydrolysis of this compound to Vanillin:

    • The aqueous solution containing this compound was treated with emulsin.

    • Alternatively, the solution was acidified with dilute sulfuric acid and boiled.

    • This enzymatic or acidic hydrolysis cleaved the glycosidic bond of this compound, yielding vanillin and glucose.

  • Isolation and Purification of Vanillin:

    • The resulting solution was cooled.

    • The vanillin was extracted from the aqueous solution using ether.

    • The etheral extract was then evaporated to yield crude vanillin crystals.

    • The crude vanillin was further purified by recrystallization from hot water.

Visualization of the Synthetic Pathway

Tiemann_Haarmann_Synthesis Coniferin Coniferin Oxidation Oxidation (K₂Cr₂O₇, H₂SO₄) Coniferin->Oxidation This compound This compound Oxidation->this compound Hydrolysis Hydrolysis (Emulsin or Acid) This compound->Hydrolysis Vanillin Vanillin Hydrolysis->Vanillin Glucose Glucose Hydrolysis->Glucose

Caption: Synthetic pathway of vanillin from coniferin.

The Historical Isolation of this compound from Natural Sources

While Tiemann and Haarmann's work established the existence of this compound through synthesis, its presence in nature was confirmed later. Early 20th-century investigations into the chemical composition of vanilla beans were crucial in isolating and identifying this compound as the natural precursor to vanillin.

Goris's Identification of this compound in Green Vanilla Beans (1924)

In 1924, A. Goris published his findings on the chemical composition of green vanilla fruits in the Comptes Rendus de l'Académie des Sciences.[1][3] This work is widely cited as the first to identify the presence of this compound in vanilla beans. Goris demonstrated that the characteristic vanilla aroma was not present in the fresh, green beans but developed during the curing process, coinciding with the breakdown of a glycosidic substance to yield vanillin.

Arana's Work on the Enzymatic Hydrolysis of this compound (1943)

Further solidifying the understanding of this compound's role, F. E. Arana's research in 1943 focused on the enzymatic processes during vanilla curing. Arana's work detailed the action of a β-glucosidase present in the vanilla bean that was responsible for the hydrolysis of this compound into vanillin and glucose.[2][4]

Experimental Protocol: Hypothetical Historical Isolation of this compound from Green Vanilla Beans

Materials:

Methodology:

  • Extraction:

    • Fresh, green vanilla beans were macerated and extracted with hot 95% ethanol to inactivate endogenous enzymes and extract the glycosides.

    • The ethanolic extract was filtered and concentrated under reduced pressure.

  • Purification:

    • The concentrated extract was dissolved in water.

    • Lead acetate solution was added to precipitate tannins and other impurities.

    • The mixture was filtered.

    • Hydrogen sulfide gas was bubbled through the filtrate to precipitate excess lead as lead sulfide.

    • The solution was filtered again to remove the lead sulfide precipitate.

    • The filtrate was decolorized by treating with charcoal and then filtered.

  • Isolation:

    • The purified aqueous solution was concentrated, leading to the crystallization of crude this compound.

    • The crude crystals were then recrystallized from hot water or aqueous ethanol to obtain pure this compound.

Visualization of the Natural Isolation and Hydrolysis Workflow

Natural_Glucovanillin_Workflow cluster_Isolation Historical Isolation cluster_Curing Vanilla Curing Process GreenVanilla Green Vanilla Beans Extraction Ethanol Extraction GreenVanilla->Extraction Purification Purification (Lead Acetate, H₂S) Extraction->Purification Crystallization Crystallization Purification->Crystallization Glucovanillin_isolated Isolated this compound Crystallization->Glucovanillin_isolated Glucovanillin_natural This compound (in bean) EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucosidase) Glucovanillin_natural->EnzymaticHydrolysis Vanillin_flavor Vanillin (Flavor Development) EnzymaticHydrolysis->Vanillin_flavor

Caption: Isolation and natural transformation of this compound.

Quantitative Data

Historical quantitative data on this compound from the early 20th century is scarce. However, modern analytical techniques have provided precise measurements of this compound content in vanilla beans. This data is presented for comparative purposes and to highlight the significance of this compound as a major component of the green vanilla bean.

ParameterValueSource
This compound Content in Green Vanilla Beans (dry weight) Up to 14-15%[3]
Vanillin Yield from this compound in Cured Beans Approximately 2-3%[3]
Molecular Weight of this compound 314.29 g/mol
Melting Point of this compound 191-192 °C

Conclusion

The discovery and isolation of this compound mark a fascinating intersection of synthetic organic chemistry and natural product science. The pioneering work of Tiemann and Haarmann in 1874 not only provided a synthetic route to vanillin but also laid the conceptual groundwork for understanding its natural precursor. The subsequent identification of this compound in green vanilla beans by Goris in 1924 and the elucidation of its enzymatic hydrolysis by Arana in 1943 completed our fundamental understanding of this key flavor compound. For researchers in drug development, the historical context of isolating and identifying a bioactive glycoside provides a valuable case study in the exploration of natural products for novel applications. The detailed protocols and pathways presented in this guide offer a technical foundation for appreciating the historical significance and the ongoing relevance of this compound in science and industry.

References

Spectral data (NMR, IR, MS) for glucovanillin characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectral Characterization of Glucovanillin (B191341)

For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. This guide provides a comprehensive overview of the spectral data used to identify and characterize this compound, a key precursor to vanillin. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various scientific sources to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the characterization of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in Methanol-d₄

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) ¹H-¹H Coupling Constant (Hz)
Vanillin Moiety
1153.51--
2151.297.513-
3111.827.492-
4132.86--
5126.947.307-
6116.57--
7 (CHO)192.999.829-
8 (OCH₃)56.653.912-
Glucose Moiety
1'101.815.065-
2'74.713.539-
3'78.393.484-
4'71.233.401-
5'77.873.481-
6'a62.443.883-
6'b3.689

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆ [1]

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
Vanillin Moiety
CHO191.669.86 (s, 1H)
Aromatic C151.78, 149.34, 130.56, 125.43, 114.58, 110.527.52 (dd, J = 8.3, 1.5 Hz, 1H), 7.43 (d, J = 1.4 Hz, 1H), 7.28 (d, J = 8.4 Hz, 1H)
OCH₃55.703.84 (s, 3H)
Glucose Moiety
C-1'99.415.09 (d, J = 5.2 Hz, 1H)
C-2'73.113.48-3.45 (m, 1H)
C-3'77.173.66 (dd, J = 11.2, 4.7 Hz, 1H)
C-4'69.583.40-3.37 (m, 1H)
C-5'76.843.20-3.14 (m, 1H)
C-6'60.623.30-3.25 (m, 2H)
OH-5.39 (d, J = 4.4 Hz, 1H), 5.16 (d, J = 3.7 Hz, 1H), 5.09 (d, J = 5.2 Hz, 1H), 4.59 (t, J = 5.6 Hz, 1H)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Peaks for Vanillin

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Phenolic O-HStretch~3200-3400 (broad)
Aldehyde C-HStretch~2850 and ~2750
Aromatic C-HStretch~3000-3100
Aldehyde C=OStretch~1665
Aromatic C=CStretch~1590 and ~1510
Ether C-O-CAsymmetric Stretch~1270
Ether C-O-CSymmetric Stretch~1030
Phenolic C-OStretch~1200
Aromatic C-HOut-of-plane bend~860
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and offering insights into its fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

Ionization Method m/z Interpretation
LSIMS315[M+H]⁺
LSIMS153[Vanillin+H]⁺ (Fragment)
HRESI-MS313.0927[M-H]⁻

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following protocols are based on established methods for the spectral characterization of this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of purified this compound is dissolved in an appropriate deuterated solvent, such as methanol-d₄ or DMSO-d₆.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a Bruker AM-300 wide-bore NMR spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Frequency: 300.13 MHz

    • Probe: 5-mm dual ¹H/¹³C probe

    • Temperature: 25 °C

    • Reference: Residual protonated methanol (B129727) at 3.30 ppm.

  • ¹³C NMR Parameters:

    • Frequency: 75.468 MHz

    • Probe: 10-mm broad-band probe

    • Temperature: 27 °C

    • Reference: Deuterated methanol at 49.0 ppm.

  • Data Analysis: ¹H chemical shift positions and coupling constants can be determined by spectral simulation software. 2D NMR experiments such as HETCOR and HMBC are used to assign ¹³C chemical shifts.

Mass Spectrometry (LSIMS)
  • Sample Preparation: Approximately 1 µg of dried this compound is dissolved in 5 µL of a glycerol (B35011) matrix on the probe tip.

  • Instrumentation: A Fisons 70-250 SEQ instrument or a similar static probe liquid secondary ion mass spectrometer is used.

  • Parameters: The spectrum is recorded by scanning from an m/z of 60 to 600.

Visualization of Key Relationships and Workflows

Visual diagrams are essential for understanding complex relationships and processes. The following diagrams were created using the DOT language to illustrate key aspects of this compound chemistry and characterization.

hydrolysis This compound This compound Vanillin Vanillin This compound->Vanillin β-glucosidase (hydrolysis) Glucose Glucose This compound->Glucose β-glucosidase (hydrolysis)

Caption: Hydrolysis of this compound to Vanillin and Glucose.

characterization_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_this compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_this compound->NMR MS Mass Spectrometry (LSIMS, HRESI-MS) Purified_this compound->MS IR IR Spectroscopy (FTIR) Purified_this compound->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Experimental Workflow for this compound Characterization.

References

The Pharmacological Potential of Glucovanillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucovanillin (B191341), the glucoside of vanillin (B372448), is a naturally occurring compound predominantly found in green vanilla beans. While its primary role in nature is as a stable precursor to the flavor compound vanillin, emerging research suggests that this compound and its aglycone, vanillin, possess a range of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further investigation into this promising natural product. It is important to note that while the focus is on this compound, much of the currently available pharmacological data pertains to its aglycone, vanillin, which is released upon enzymatic hydrolysis of this compound in vivo.

Introduction

This compound (4-(β-D-glucopyranosyloxy)-3-methoxybenzaldehyde) is the most abundant phenolic glucoside in green vanilla pods, where it can constitute a significant portion of the dry weight.[1] In the plant, it serves as a stable, non-volatile storage form of vanillin. The characteristic aroma and flavor of vanilla are released during the curing process through the enzymatic action of β-glucosidase, which hydrolyzes this compound into glucose and free vanillin.[2] Beyond its role in flavor chemistry, the glycosidic linkage in this compound enhances its water solubility and stability compared to vanillin, properties that are advantageous for a potential therapeutic agent.[1] The biological activities of this compound are thought to be largely mediated by the systemic release of vanillin following oral administration and subsequent enzymatic hydrolysis. This guide will explore the known biological effects of both this compound and its more extensively studied aglycone, vanillin.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented, and both this compound and vanillin are no exception. These properties are primarily attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Quantitative Data on Antioxidant Activity

While direct quantitative antioxidant data for this compound is limited in the reviewed literature, extensive studies have been conducted on vanillin.

CompoundAssayResultReference
VanillinABTS Radical ScavengingStronger activity than ascorbic acid and Trolox[3]
VanillinDPPH Radical ScavengingNo significant activity[3]
VanillinGalvinoxyl Radical ScavengingNo significant activity[3]
VanillinOxygen Radical Absorbance Capacity (ORAC)Much stronger activity than ascorbic acid and Trolox[3]
VanillinOxidative Hemolysis Inhibition Assay (OxHLIA)Much stronger activity than ascorbic acid and Trolox[3]
Experimental Protocols

The antioxidant capacity of a compound is tested by its ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS radical solution is then diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a given wavelength (e.g., 734 nm).

  • Assay Procedure: A small volume of the test compound (e.g., vanillin solution at various concentrations) is added to the ABTS radical solution.

  • Measurement: The decrease in absorbance is measured spectrophotometrically after a set incubation period.

  • Calculation: The percentage of inhibition of the ABTS radical is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the ABTS radicals) is determined.

This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride, AAPH), and the test compound are required.

  • Assay Procedure: The test compound is mixed with the fluorescent probe in a multi-well plate. The reaction is initiated by the addition of AAPH.

  • Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. The results are typically expressed as Trolox equivalents.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Vanillin has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity
CompoundModelEffectReference
VanillinLPS-stimulated murine macrophagesInhibition of cyclooxygenase-2 (COX-2) gene expression and NF-κB activation.[4]
VanillinEthanol-induced gastric ulcer in ratsReduction of TNF-α, IL-1β, IL-6, and IFN-γ levels.[5]
VanillinLPS-stimulated BV-2 microglial cellsDecreased production of nitric oxide (NO), IL-1β, TNF-α, and IL-6.[6]
Signaling Pathways in Anti-inflammatory Action

Vanillin's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G NF-κB Signaling Pathway Inhibition by Vanillin LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates Vanillin Vanillin Vanillin->IKK inhibits MAPK_Pathway MAPK Signaling Pathway Modulation by Vanillin Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Vanillin Vanillin Vanillin->MAPK inhibits phosphorylation experimental_workflow In Vitro Neuroprotection Assay Workflow start Start cell_culture 1. Culture Neuronal Cells (e.g., SH-SY5Y) start->cell_culture pretreatment 2. Pre-treat with this compound/Vanillin (various concentrations) cell_culture->pretreatment toxin 3. Induce Neurotoxicity (e.g., Rotenone, H2O2) pretreatment->toxin incubation 4. Incubate for a defined period (e.g., 24 hours) toxin->incubation assays 5. Perform Assays incubation->assays viability Cell Viability (MTT Assay) assays->viability oxidative_stress Oxidative Stress Markers (ROS, SOD, GSH) assays->oxidative_stress apoptosis Apoptosis Markers (Caspase activity, Bax/Bcl-2) assays->apoptosis end End viability->end oxidative_stress->end apoptosis->end anticancer_mechanisms Proposed Anticancer Mechanisms of Vanillin Vanillin Vanillin Apoptosis Induction of Apoptosis Vanillin->Apoptosis Proliferation Inhibition of Cell Proliferation Vanillin->Proliferation Metastasis Suppression of Metastasis Vanillin->Metastasis Bax_Bcl2 ↑ Bax/Bcl-2 ratio Apoptosis->Bax_Bcl2 Caspase ↑ Caspase activation Apoptosis->Caspase Cell_Cycle Cell Cycle Arrest (G0/G1 or G2/M) Proliferation->Cell_Cycle Signaling ↓ PI3K/Akt Pathway Proliferation->Signaling MMP ↓ MMP activity Metastasis->MMP Invasion ↓ Cell Invasion & Migration Metastasis->Invasion

References

Glucovanillin as a Precursor to Vanillin Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin (B372448), the primary component of vanilla's characteristic aroma and flavor, is biosynthesized and stored in the green vanilla bean as its glucoside, glucovanillin (B191341). This non-volatile precursor must be hydrolyzed to release the aromatic vanillin. This technical guide provides an in-depth overview of the conversion of this compound to vanillin, focusing on the enzymatic hydrolysis process. It details the biosynthetic pathway, experimental protocols for enzymatic extraction and quantitative analysis, and a summary of yields achieved through various methods. This document is intended to be a comprehensive resource for researchers and professionals working on natural flavor production, enzymatic biotransformation, and the analysis of plant secondary metabolites.

Introduction

Natural vanillin, derived from the cured beans of the orchid Vanilla planifolia, is one of the most valuable and widely used flavoring agents in the food, pharmaceutical, and cosmetic industries. In the living plant, vanillin is predominantly present in a non-aromatic, water-soluble form called this compound[1]. The characteristic vanilla flavor is developed during a post-harvest curing process, which involves enzymatic, and to some extent microbial, transformations[2][3]. The key biochemical reaction in this process is the hydrolysis of this compound by the enzyme β-glucosidase, which cleaves the glycosidic bond to release free vanillin and a glucose molecule[1].

Understanding and optimizing this conversion is crucial for improving the efficiency of natural vanillin production. Enzyme-assisted extraction methods have been developed to enhance the yield and reduce the processing time compared to traditional curing methods[4][5][6]. This guide will explore the technical aspects of the this compound-to-vanillin conversion, providing detailed methodologies and quantitative data for researchers in the field.

Biosynthesis and Hydrolysis of this compound

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Vanilla planifolia pods is a complex process that is not yet fully elucidated. However, it is generally accepted that the pathway involves the conversion of ferulic acid to vanillin, which is then glucosylated to form this compound. This glucosylation step is a detoxification and storage mechanism for the plant.

This compound Biosynthesis Fig. 1: Proposed Biosynthetic Pathway of this compound Ferulic_Acid Ferulic Acid Vanillin Vanillin Ferulic_Acid->Vanillin Side-chain shortening This compound This compound Vanillin->this compound UDP-glucosyltransferase

Fig. 1: Proposed Biosynthetic Pathway of this compound
Enzymatic Hydrolysis of this compound

The release of vanillin from this compound is catalyzed by the enzyme β-glucosidase. This hydrolysis is the key step in the development of vanilla's characteristic aroma.

This compound Hydrolysis Fig. 2: Enzymatic Hydrolysis of this compound to Vanillin This compound This compound Vanillin Vanillin This compound->Vanillin + H₂O Glucose Glucose This compound->Glucose Enzyme β-glucosidase Enzyme->this compound

Fig. 2: Enzymatic Hydrolysis of this compound to Vanillin

Experimental Protocols

Enzyme-Assisted Extraction of Vanillin from Green Vanilla Pods

This protocol is a composite of methodologies described in the literature for the efficient extraction of vanillin from fresh vanilla pods using commercial enzyme preparations.

Enzyme-Assisted Extraction Workflow Fig. 3: General Workflow for Enzyme-Assisted Vanillin Extraction cluster_prep Sample Preparation cluster_extraction Enzymatic Hydrolysis cluster_analysis Analysis start Green Vanilla Pods freeze Pre-freezing and Thawing start->freeze grind Grinding of Pods freeze->grind mix Mix with Buffer and Enzymes grind->mix incubate Incubation (Controlled T, pH, Time) mix->incubate stop Stop Reaction (e.g., boiling) incubate->stop extract Ethanol (B145695) Extraction stop->extract centrifuge Centrifugation extract->centrifuge hplc HPLC Analysis centrifuge->hplc

Fig. 3: General Workflow for Enzyme-Assisted Vanillin Extraction

Materials:

  • Green vanilla pods

  • Commercial enzyme preparations (e.g., Pectinase (B1165727) from Aspergillus niger, Cellulase, Viscozyme, Celluclast)

  • Acetic acid buffer (pH 4.8) or other suitable buffer

  • Ethanol (95% and 47.5% v/v)

  • Distilled water

  • Grinder or blender

  • Water bath or incubator

  • Centrifuge

  • HPLC system

Procedure:

  • Sample Preparation:

    • Pre-freeze green vanilla pods and then thaw them to disrupt cellular structures[5][7].

    • Grind the thawed vanilla pods into a fine powder or slurry[2].

  • Enzymatic Hydrolysis:

    • Mix a known amount of the ground vanilla (e.g., 10 g) with a suitable buffer (e.g., 50 mL of acetic acid buffer, pH 4.8)[2].

    • Add the desired amount of enzyme or enzyme cocktail. For example, a two-step reaction can be performed using Viscozyme followed by Celluclast[4][6]. Alternatively, pectinase from Aspergillus niger can be used[5][7].

    • Incubate the mixture under optimized conditions. Typical ranges are:

      • Temperature: 40-70°C[4][5][6][7][8]

      • pH: 4.0-5.5[5][7][8]

      • Time: 7-8 hours[4][5][6][7]

    • Stop the enzymatic reaction by immersing the reaction vessel in boiling water for 10 minutes[2].

  • Extraction and Quantification:

    • After cooling, add ethanol to the mixture (e.g., to a final concentration of 47.5%) and stir for an extended period (e.g., 12 hours) to extract the vanillin[2][4][6].

    • Centrifuge the mixture to separate the solid and liquid phases[2].

    • Filter the supernatant through a 0.45 µm filter and analyze the vanillin and this compound content using HPLC[9].

HPLC Quantification of this compound and Vanillin

This protocol is based on established reversed-phase HPLC methods for the simultaneous quantification of this compound and vanillin.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 100 mm, 3.5 µm)[2]

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or phosphoric acid (for mobile phase acidification)

  • Vanillin and this compound standards

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and acidified water (e.g., with 0.5% acetic acid or 10⁻² M phosphoric acid) is commonly used[2][10]. An example gradient is:

    • 0-3 min: 60% acidified water / 40% methanol

    • 3-12 min: 65% acidified water / 35% methanol

    • Followed by a wash and re-equilibration step[2].

  • Flow Rate: 0.8 - 1.0 mL/min[2][10]

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 280 nm[2][10]

  • Injection Volume: 3.0 µL[2]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of vanillin and this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the filtered extracts from the enzymatic hydrolysis with the mobile phase to fall within the concentration range of the standard curve.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify and quantify the peaks for this compound and vanillin by comparing their retention times and peak areas to those of the standards.

β-Glucosidase Activity Assay

This is a general protocol for determining β-glucosidase activity using a synthetic substrate, which can be adapted for vanilla extracts.

Materials:

  • p-nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sodium hydroxide (B78521) (0.5 M)

  • Spectrophotometer or microplate reader

  • Enzyme extract from vanilla pods or a commercial β-glucosidase

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, mix 0.2 mL of 4 mM pNPG in sodium phosphate buffer with 0.2 mL of the enzyme extract (diluted in the same buffer)[11].

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 20 minutes)[11].

  • Stopping the Reaction:

    • Stop the reaction by adding 1.0 mL of 0.5 M NaOH[11]. This also develops the yellow color of the p-nitrophenol product.

  • Measurement:

    • Measure the absorbance of the solution at 405 nm[11].

  • Calculation:

    • Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

Quantitative Data Summary

The following tables summarize the quantitative data on vanillin yields obtained from various extraction and conversion methods reported in the literature.

Table 1: Vanillin Yield from Different Extraction Methods

Extraction MethodVanillin YieldReference
Traditional Curing Process1.1 - 1.8 g/100 g of dry pods[4][6]
Traditional Curing Process1.98% (dwb)[5][7]
Soxhlet ExtractionLower than enzymatic methods[4][6]
Viscozyme Extract2.36% (dwb)[5][7]
Enzyme-Assisted (Viscozyme + Celluclast)3.13 times higher than Soxhlet[4][6]
Enzyme-Assisted (Pectinase) with Pre-freezing4.63% ± 0.11% (dwb)[5][7]

Table 2: Optimized Conditions for Enzyme-Assisted Vanillin Extraction

ParameterOptimized ValueReference
EnzymePectinase from Aspergillus niger[5][7]
Enzyme Amount84.2 mg[5][7]
Reaction Temperature49.5 °C[5][7]
Reaction Time7.1 hours[5][7]
pH4.2[5][7]

Conclusion

This compound serves as the direct and abundant precursor to the highly valued aroma compound, vanillin. The enzymatic hydrolysis of this compound is a critical step in the development of vanilla flavor. This technical guide has provided a comprehensive overview of the biochemical pathway, detailed experimental protocols for enzyme-assisted extraction and HPLC analysis, and a summary of quantitative yields. The presented methodologies offer a significant improvement over traditional curing methods, leading to higher vanillin yields in a shorter time frame. The information compiled herein is intended to be a valuable resource for researchers and professionals aiming to optimize the production of natural vanillin and to further explore the enzymatic biotransformation of plant-derived glycosides. Further research could focus on the discovery and characterization of novel β-glucosidases with enhanced stability and activity for industrial applications.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for Glucovanillin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of glucovanillin (B191341) using High-Performance Liquid Chromatography (HPLC). The described protocol is intended for researchers, scientists, and professionals in the drug development and food chemistry sectors who require a reliable method for the separation and quantification of this compound.

Introduction

This compound, the glycoside of vanillin (B372448), is a key precursor to the characteristic flavor and aroma of vanilla. It is predominantly found in green vanilla beans and is enzymatically hydrolyzed to vanillin during the curing process.[1] Accurate quantification of this compound is crucial for quality control in the food and fragrance industries, as well as in research involving the biosynthesis of vanillin and the optimization of the curing process. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being more polar than vanillin, will elute earlier from the column under typical reversed-phase conditions. The separation is achieved by a gradient elution using a mixture of an aqueous acidic solution and an organic solvent. Detection is performed using a UV detector, as this compound exhibits absorbance in the UV spectrum.

I. Experimental Protocol

This protocol is based on established methods for the analysis of this compound and vanillin in vanilla extracts.[1][2]

Materials and Reagents
  • Solvents:

  • Reagents:

    • Phosphoric acid or Acetic acid (analytical grade)

  • Standards:

    • This compound (≥95% purity)

    • Vanillin (≥99% purity)

  • Sample Preparation:

    • Syringe filters (0.22 µm or 0.45 µm)[3][4]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • Centrifuge (optional)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 25% B over 20 minutes, then to 100% B for 5 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 20 µL
Preparation of Solutions
  • Mobile Phase A: Add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix well.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from solid samples like vanilla beans. The specific extraction method may need to be optimized based on the sample matrix.[1]

  • Grinding: Grind the sample to a fine powder.

  • Extraction: Weigh approximately 0.2 g of the powdered sample into a centrifuge tube. Add 10 mL of 50% ethanol.

  • Sonication/Maceration: Sonicate the mixture for 30 minutes or macerate with orbital agitation for 24 hours.[3]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Dilution: If necessary, dilute the filtered extract with mobile phase A to bring the this compound concentration within the calibration range.

II. Data Presentation

The performance of the HPLC method should be validated to ensure its accuracy and reliability. Key validation parameters are summarized below. These values are representative and may vary depending on the specific instrument and conditions used.

ParameterTypical Value
Retention Time (this compound) ~ 8.5 min
Retention Time (Vanillin) ~ 12.2 min
**Linearity (R²) **> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

III. Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Vanilla Bean) Grinding Grinding Sample->Grinding Extraction Extraction (50% Ethanol, Sonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Result (this compound Concentration) Quantification->Result

References

Application Notes and Protocols for Enzymatic Hydrolysis of Glucovanillin to Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic hydrolysis of glucovanillin (B191341) to produce vanillin (B372448), a widely used flavoring agent and a valuable molecule in the pharmaceutical and chemical industries. The enzymatic conversion offers a green and specific alternative to chemical synthesis methods.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary compound responsible for the characteristic flavor and aroma of vanilla. In the vanilla bean (Vanilla planifolia), vanillin is predominantly present in its glycosidic form, this compound.[1] The release of free vanillin occurs through the enzymatic hydrolysis of this compound, a reaction catalyzed by the enzyme β-glucosidase.[1][2] This process is a crucial step during the natural curing of vanilla beans, which can be replicated and optimized in a laboratory or industrial setting for the controlled production of natural vanillin.[1][3][4]

The enzymatic hydrolysis of this compound is of significant interest as it provides a "natural" label for the resulting vanillin, which is highly valued in the food and fragrance industries. Furthermore, understanding and optimizing this reaction is crucial for improving the efficiency of vanillin extraction from natural sources and for developing biocatalytic processes for the production of vanillin from other renewable feedstocks.

Principle of the Reaction

The enzymatic hydrolysis of this compound involves the cleavage of the β-glycosidic bond linking the glucose molecule to the vanillin aglycone. This reaction is catalyzed by β-glucosidase (EC 3.2.1.21). The overall reaction is as follows:

This compound + H₂O --(β-glucosidase)--> Vanillin + Glucose

This bioconversion can be achieved using purified β-glucosidase, crude enzyme extracts from various sources (including vanilla beans themselves), or whole-cell biocatalysts.[3][4]

Quantitative Data Summary

The efficiency of the enzymatic hydrolysis of this compound can be influenced by several factors, including enzyme source, temperature, pH, and substrate concentration. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Conditions for β-Glucosidase Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Vanilla bean6.538[4]
Vanilla bean7.040[2]
Almond β-glucosidase5.037[5]

Table 2: Kinetic Parameters of Vanilla β-Glucosidase

SubstrateK_m (mM)V_max (µkatal·mg⁻¹)Reference
p-nitrophenyl β-D-glucopyranoside (pNPG)1.1~5[6]
This compound20~5[6]
This compound2.0762.05 units*[4]

*Note: Units for V_max in this study were provided as "units" and may not be directly comparable to µkatal·mg⁻¹.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound using Commercial β-Glucosidase

This protocol describes a general method for the hydrolysis of a this compound standard or a purified this compound extract using a commercially available β-glucosidase, such as from almonds.

Materials:

  • This compound

  • β-glucosidase from almonds (e.g., Sigma-Aldrich)

  • 0.1 M Sodium acetate (B1210297) buffer (pH 5.0)

  • Ethanol (B145695)

  • Incubator or water bath at 37°C

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of this compound in the 0.1 M sodium acetate buffer.

  • Dissolve the almond β-glucosidase in the same buffer to a final concentration of 1 U/mL.[5]

  • In a reaction vessel, combine the this compound solution with the β-glucosidase solution.

  • Incubate the reaction mixture for 1 hour at 37°C with gentle agitation.[5]

  • Stop the reaction by adding an equal volume of ethanol.[5]

  • Filter the sample through a 0.45 µm filter before analysis.

  • Analyze the formation of vanillin using HPLC.

Protocol 2: Enzyme-Assisted Extraction and Hydrolysis from Green Vanilla Pods

This protocol is adapted from a method for the simultaneous extraction and enzymatic transformation of this compound from fresh vanilla pods.[7][8][9]

Materials:

  • Green vanilla pods

  • 47.5% (v/v) aqueous ethanol solution

  • Commercial enzyme preparations (e.g., Viscozyme and Celluclast, which contain pectinase (B1165727) and cellulase (B1617823) activities, respectively, and likely β-glucosidase side activities)

  • Water bath at 70°C

  • Soxhlet extractor (for comparison)

  • HPLC system for analysis

Procedure:

  • Grind the green vanilla pods to a fine powder.

  • Suspend the ground vanilla pods in the 47.5% aqueous ethanol solution.

  • Two-step enzymatic reaction:

    • Add Viscozyme to the suspension and incubate at 70°C for a specified period (e.g., 4 hours).

    • Subsequently, add Celluclast and continue the incubation at 70°C for another 4 hours, for a total of 8 hours.[7][8][9]

  • After incubation, stop the reaction by heating the mixture to inactivate the enzymes (e.g., boiling for 10 minutes).

  • Centrifuge the mixture to separate the solid and liquid phases.

  • Filter the supernatant through a 0.45 µm filter.

  • Analyze the vanillin content in the supernatant by HPLC.

Protocol 3: Quantification of this compound and Vanillin by HPLC

This protocol outlines a general method for the analysis of this compound and vanillin using High-Performance Liquid Chromatography (HPLC).[5][10]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 100 mm, 3.5 µm)[10]

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

  • Vanillin and this compound standards

Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and water (acidified with acetic acid to pH 4) is often used.[10] A common starting condition is 60% acidified water and 40% methanol.[10]

  • Flow Rate: 0.8 to 1.0 mL/min[10]

  • Column Temperature: 30°C[10]

  • Detection Wavelength: 280 nm[10]

  • Injection Volume: 3.0 µL[10]

Procedure:

  • Prepare a series of standard solutions of vanillin and this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the prepared samples from the enzymatic hydrolysis experiments.

  • Identify and quantify the vanillin and this compound peaks in the samples by comparing their retention times and peak areas to the calibration curves.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic_Hydrolysis_Workflow cluster_preparation Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis This compound This compound Source (e.g., Pure Compound, Vanilla Extract) Reaction Incubation (Controlled pH, Temperature, Time) This compound->Reaction Enzyme β-Glucosidase Solution (e.g., from Almonds, Microbial Source) Enzyme->Reaction Quenching Reaction Quenching (e.g., Ethanol Addition, Heat Inactivation) Reaction->Quenching Stop Reaction HPLC HPLC Analysis (Quantification of Vanillin and this compound) Quenching->HPLC Sample Preparation

Caption: Workflow for the enzymatic hydrolysis of this compound.

Vanillin_Biosynthesis L_Phenylalanine L-Phenylalanine t_Cinnamic_acid t-Cinnamic acid L_Phenylalanine->t_Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid t_Cinnamic_acid->p_Coumaric_acid C4H Ferulic_acid Ferulic acid p_Coumaric_acid->Ferulic_acid Multiple Steps Vanillin Vanillin Ferulic_acid->Vanillin vp/VAN This compound This compound Vanillin->this compound Deglycosylation (Hydrolysis)

Caption: Simplified biosynthetic pathway of vanillin and the role of hydrolysis.

References

Application Notes: Glucovanillin as an Analytical Standard for Food Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucovanillin (B191341), the glucoside of vanillin (B372448), is the primary precursor to vanillin in green vanilla beans.[1][2] Its concentration is a critical parameter in assessing the quality and authenticity of vanilla products and serves as an indicator of the efficiency of the curing process, during which enzymatic hydrolysis converts this compound to the more aromatic vanillin.[2] The accurate quantification of this compound is therefore essential for quality control in the food and beverage industry, particularly for natural vanilla flavorings. These application notes provide detailed protocols for the use of this compound as an analytical standard for its quantification in various food matrices using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValue
Chemical Name 3-Methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Synonyms Vanilloside, Vanillin 4-O-β-D-glucoside
Molecular Formula C₁₄H₁₈O₈
Molecular Weight 314.29 g/mol
Melting Point 189-190 °C
Appearance White to off-white crystalline solid
Solubility Soluble in hot water; Slightly soluble in DMSO and Methanol (B129727)
Storage Conditions 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon); Hygroscopic

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol outlines the preparation of a stock solution and a series of calibration standards for the quantification of this compound.

Materials:

  • This compound (analytical standard, >99% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 100 mg of this compound standard.

    • Transfer the weighed standard to a 100 mL volumetric flask.

    • Dissolve the standard in approximately 50 mL of methanol.

    • Bring the flask to volume with methanol and mix thoroughly.

    • This stock solution should be stored at 2-8°C and is stable for at least 2 months.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of dilutions from the stock solution using methanol in volumetric flasks to obtain the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For a good calibration curve, at least five concentrations are recommended.[3]

    • Transfer an appropriate aliquot of the stock solution to a new volumetric flask and dilute with methanol to the mark.

Protocol 2: Sample Preparation from Various Food Matrices

The extraction of this compound from food samples is a critical step. The following are generalized procedures for different matrices. Matrix-specific validation is recommended.

A. Vanilla Beans and Extracts:

  • Grinding: Grind dried vanilla beans to a fine powder using a centrifuge grinding mill.

  • Extraction (Maceration):

    • Weigh 1 g of powdered vanilla bean or 1 g of vanilla paste into a flask. For liquid extracts, pipette 250 µL into a 25 mL volumetric flask.[4]

    • Add 100 mL of 47.5% ethanol (B145695) in water.

    • Sonicate for 30 minutes.[4]

    • For liquid extracts, bring to volume with the extraction solvent.[4]

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

B. Solid Food Matrices (e.g., Baked Goods, Cereals):

  • Homogenization: Weigh a representative portion of the food sample (e.g., 5-10 g) and homogenize to a fine powder.

  • Extraction:

    • Transfer the homogenized sample to a centrifuge tube.

    • Add 20 mL of 50% methanol in water.

    • Vortex for 1 minute, then sonicate for 30 minutes in a water bath at 40-50°C.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

C. Liquid Food Matrices (e.g., Beverages, Syrups):

  • Dilution: Dilute the sample with 50% methanol in water to bring the expected this compound concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis of this compound

This protocol provides a validated HPLC method for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Mobile Phase A Water with 1.25% Acetic AcidWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B MethanolAcetonitrile with 0.1% TFA
Composition 90:10 (A:B)Gradient
Flow Rate 0.8 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Column Temp. 30°C35°C
Detection UV at 270 nmUV at 280 nm
Run Time 20 minutes25 minutes

Gradient Profile for Method 2:

Time (min)% Mobile Phase A% Mobile Phase B
0955
157030
20595
22595
23955
25955
Protocol 4: Enzymatic Hydrolysis for Indirect Quantification

In some cases, it may be useful to quantify this compound by measuring the amount of vanillin released after enzymatic hydrolysis.

Materials:

  • Sample extract (from Protocol 2)

  • β-glucosidase from almonds (≥1 U/mL)

  • Acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Ethanol (95%)

Procedure:

  • Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.

  • Resuspend the residue in 1 mL of 0.1 M acetate buffer (pH 5.0).

  • Add β-glucosidase to a final concentration of 1 U/mL.

  • Incubate the mixture at 37°C for 1 hour with gentle agitation.

  • Stop the reaction by adding 1 mL of ethanol.

  • Analyze the sample for vanillin content using an appropriate HPLC method and a vanillin analytical standard.

  • Calculate the original this compound concentration based on the molar mass conversion to vanillin.

Data Presentation

Method Validation Parameters

The following table summarizes typical performance characteristics of HPLC methods for the analysis of this compound and related phenolic compounds.[5][6] Actual values should be determined during in-house method validation.

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL (estimated)
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL (estimated)
Precision (%RSD) < 2%
Recovery 93 - 104%

Visualizations

Experimental Workflow

G Figure 1: General workflow for the quantification of this compound in food samples. cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analysis & Quantification Sample Food Sample Homogenize Homogenization/ Grinding Sample->Homogenize Extract Solvent Extraction (e.g., 50% Methanol) Homogenize->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC HPLC-UV/PDA Analysis Filter->HPLC Standard This compound Analytical Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Cal_Curve Calibration Standards (Serial Dilution) Stock->Cal_Curve Cal_Curve->HPLC Data Data Acquisition (Peak Area) HPLC->Data Quantify Quantification (vs. Calibration Curve) Data->Quantify Result Result (µg/g or µg/mL) Quantify->Result

Caption: General workflow for this compound quantification.

Enzymatic Hydrolysis of this compound

G Figure 2: Enzymatic conversion of this compound to vanillin. This compound This compound (C₁₄H₁₈O₈) Enzyme β-glucosidase (pH 5.0, 37°C) This compound->Enzyme Vanillin Vanillin (C₈H₈O₃) Glucose Glucose (C₆H₁₂O₆) Enzyme->Vanillin Hydrolysis Enzyme->Glucose

Caption: Enzymatic conversion of this compound.

References

Applications of Glucovanillin in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucovanillin (B191341), the glycosylated precursor to vanillin (B372448), is a key molecule in the flavor and fragrance industry, primarily sourced from vanilla beans (Vanilla planifolia).[1][2] In its natural state within the green vanilla bean, this compound is non-volatile and lacks the characteristic aroma of vanilla.[3] The desirable flavor and fragrance are liberated through enzymatic or chemical hydrolysis, which cleaves the glucose molecule to release free vanillin.[1] This controlled-release mechanism makes this compound a valuable ingredient for various applications where a delayed or sustained release of vanilla aroma is desired. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound.

Flavor Applications

This compound's primary role in the flavor industry is as a natural, stable precursor to vanillin. Its inherent stability allows for its incorporation into various food matrices where the release of vanillin can be triggered at a specific stage, such as during baking or through enzymatic action in the final product.

Application Note: Flavor Precursor in Baked Goods

In bakery products, this compound can be incorporated into the dough or batter. During the baking process, the elevated temperatures can contribute to the hydrolysis of this compound, leading to the in-situ formation of vanillin. This results in a freshly baked vanilla aroma and can potentially offer a more sustained flavor profile compared to the direct addition of the more volatile vanillin.

Application Note: Controlled-Release Flavor in Beverages

While less common due to potential stability issues in acidic environments, research has explored the use of vanillin (and by extension, its precursors) in beverages.[1] The stability of this compound is pH-dependent, showing greater stability in acidic conditions compared to alkaline conditions where hydrolysis can occur.[1] This property could be leveraged for specific beverage applications where a slow release of vanilla flavor is desired over the product's shelf life. However, thorough stability testing is crucial.

Fragrance Applications

In the fragrance industry, this compound offers the potential for long-lasting scents. As a non-volatile molecule, it acts as a pro-fragrance, releasing the volatile vanillin over time. This is particularly advantageous in applications such as personal care products, detergents, and air fresheners.

Application Note: Long-Lasting Fragrance in Personal Care Products

This compound can be incorporated into cosmetic emulsions and lotions.[1] The enzymes naturally present on the skin, or the gradual hydrolysis due to skin's pH, can trigger the slow release of vanillin, providing a prolonged fragrance experience. Its antioxidant properties are also being explored for potential skin-conditioning benefits.[1]

Application Note: Scent Release in Laundry Care

In laundry detergents and fabric softeners, this compound can be deposited onto fabrics during the wash cycle. The subsequent release of vanillin can be triggered by enzymes included in the detergent formulation or by environmental factors, providing a lasting vanilla scent on the clothes. While patents exist for the use of aroma glycosides in laundry care, specific formulations detailing this compound concentrations are proprietary.

Quantitative Data

Table 1: Physicochemical Properties of this compound and Vanillin
PropertyThis compoundVanillin
Molecular Formula C₁₄H₁₈O₈C₈H₈O₃
Molar Mass 314.29 g/mol [2]152.15 g/mol
Melting Point 189-190 °C[2]81-83 °C
Solubility in Water Soluble in hot water[2]Slightly soluble
Appearance Crystalline solid[2]White to yellowish crystalline powder
Table 2: Comparative Sensory Profile of Vanillin and Vanilla Extracts
Sensory AttributeVanillin (in ethanol)[4]Vanilla Extract (Improved Bourbon Method) in Milk[1]Vanilla Extract (Improved Mexican Method) in Milk[1]
Vanilla -11.08.0
Sweet Increased perceived sweetness[4]12.18.8
Floral -High IntensityHigh Intensity
Bitter Can elicit bitterness[5]--
Smoky -Low IntensityLow Intensity
Woody -Low IntensityLow Intensity
Intensity ratings are on a 15.00-cm Quantitative Descriptive Analysis (QDA) scale.[1]
Table 3: Sensory Thresholds of Vanillin
MatrixDetection Threshold
Apple Juice (pH 3.5) 20 mM (for complete inhibition of yeast)[1]
Peach-Flavored Soft Drink (pH 3.1) 10 mM (for complete inhibition of yeast)[1]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound from Green Vanilla Pods

This protocol describes the extraction and simultaneous enzymatic conversion of this compound to vanillin from green vanilla pods, adapted from published methods.[6]

Materials:

  • Green vanilla pods

  • 47.5% (v/v) aqueous ethanol (B145695)

  • Viscozyme® L (Novozymes)

  • Celluclast® 1.5 L (Novozymes)

  • Soxhlet apparatus

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Finely chop green vanilla pods.

  • Enzymatic Reaction: a. Suspend the chopped vanilla pods in a 47.5% (v/v) aqueous ethanol solution. b. Add Viscozyme® to the slurry to initiate cell wall degradation. c. Incubate the mixture for 4 hours at 70°C with agitation. d. Following the initial incubation, add Celluclast® to the mixture for further hydrolysis. e. Continue the incubation for an additional 4 hours at 70°C with agitation.

  • Extraction: a. After the enzymatic treatment, the entire mixture can be subjected to Soxhlet extraction for a comprehensive recovery of vanillin.

  • Quantification: a. Analyze the vanillin content in the resulting extract using a validated HPLC method.[7]

Protocol 2: Quantification of this compound and Vanillin by HPLC

This protocol outlines a general method for the simultaneous determination of this compound and vanillin.[7]

Materials:

  • Sample extract containing this compound and vanillin

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound and vanillin standards

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of methanol and water with a small amount of phosphoric acid for pH adjustment.

  • Standard Preparation: Prepare a series of standard solutions of both this compound and vanillin of known concentrations.

  • Sample Preparation: Filter the sample extract through a 0.45 µm filter before injection.

  • HPLC Analysis: a. Inject the standards and samples onto the HPLC system. b. Set the UV detector to monitor at appropriate wavelengths for both this compound (around 265 nm) and vanillin (around 280 nm). c. Develop a gradient elution program to achieve good separation of the two compounds.

  • Quantification: a. Construct calibration curves for this compound and vanillin using the peak areas of the standards. b. Determine the concentration of this compound and vanillin in the samples by comparing their peak areas to the calibration curves.

Protocol 3: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol provides a framework for conducting a sensory evaluation to compare the flavor profiles of this compound and vanillin.

Objective: To quantitatively describe and compare the sensory attributes of this compound and vanillin in a neutral food matrix.

Materials:

  • This compound

  • Vanillin

  • Neutral food base (e.g., spring water, unsalted crackers, simple sugar solution)

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation software or ballots

  • Standard sensory analysis booths with controlled lighting and air circulation

Procedure:

  • Panelist Training: a. Train panelists on the fundamental tastes and basic vanilla aroma attributes. b. Develop a consensus lexicon for vanilla-related flavors (e.g., sweet, creamy, smoky, woody, floral). c. Familiarize panelists with the intensity rating scale (e.g., a 15-cm line scale).

  • Sample Preparation: a. Prepare solutions of this compound and vanillin at equimolar concentrations in the chosen neutral food base. Ensure complete dissolution. b. Prepare multiple concentrations of each compound to assess dose-response effects. c. Code samples with random three-digit numbers.

  • Evaluation: a. Present the samples to the panelists in a randomized and balanced order. b. Instruct panelists to evaluate each sample for the agreed-upon sensory attributes and rate their intensity on the provided scale. c. Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis: a. Collect the intensity ratings from all panelists. b. Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles of this compound and vanillin.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis start Green Vanilla Pods chopped Chopped Pods start->chopped slurry Aqueous Ethanol Slurry chopped->slurry viscozyme Add Viscozyme® (4h, 70°C) slurry->viscozyme celluclast Add Celluclast® (4h, 70°C) viscozyme->celluclast extraction Soxhlet Extraction celluclast->extraction hplc HPLC Quantification extraction->hplc results Vanillin Concentration hplc->results

Caption: Workflow for enzymatic hydrolysis of this compound.

signaling_pathway This compound This compound (Non-volatile, No Aroma) Vanillin Vanillin (Volatile, Aromatic) This compound->Vanillin hydrolysis Glucose Glucose This compound->Glucose hydrolysis Enzyme β-glucosidase (Enzyme) Enzyme->this compound Trigger Trigger (e.g., Heat, pH change, Moisture) Trigger->Enzyme activates

Caption: Controlled release of vanillin from this compound.

References

Application Notes and Protocols for the Extraction of Glucovanillin from Vanilla Pods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and contemporary techniques for the extraction of glucovanillin (B191341) from vanilla pods (Vanilla planifolia). The protocols detailed below are intended to guide researchers in selecting and implementing the most suitable method based on desired yield, purity, processing time, and environmental impact.

Introduction

This compound is the primary glycosidic precursor to vanillin (B372448), the main flavor component of vanilla.[1] In green, uncured vanilla beans, vanillin is stored in this non-volatile form.[1][2] The extraction of intact this compound is of significant interest for various applications, including its use as a natural precursor in biotransformation processes and for studying the enzymatic pathways of vanilla curing. This document outlines several key extraction methodologies, from conventional solvent-based approaches to modern, enhanced techniques.

Core Extraction Techniques

A variety of methods have been developed for the extraction of this compound. These can be broadly categorized as conventional solvent extraction, and advanced methods that enhance efficiency through the use of enzymes, ultrasound, microwaves, or supercritical fluids.

Conventional Solvent Extraction (Soxhlet)

Soxhlet extraction is a classical and exhaustive method for solid-liquid extraction. It is often used as a benchmark for comparison with other techniques.[3][4]

Enzyme-Assisted Extraction (EAE)

Enzyme-assisted extraction utilizes specific enzymes to break down the plant cell wall, facilitating the release of intracellular components like this compound.[5] This method can lead to higher yields and can be performed under milder conditions than conventional methods.[6][7] Often, a pre-treatment step such as freezing is employed to disrupt cell structures prior to enzymatic hydrolysis.[8][9]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction employs high-frequency sound waves to create acoustic cavitation in the solvent.[10] This phenomenon generates intense local pressures and temperatures, leading to the disruption of cell walls and enhanced mass transfer of the target compound into the solvent.[10][11] UAE is known for its reduced extraction times and lower energy consumption.[11]

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction utilizes microwave energy to heat the solvent and the plant matrix directly.[12][13] This rapid and targeted heating can significantly accelerate the extraction process. The choice of solvent is crucial as it must be able to absorb microwave energy efficiently.[12]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, most commonly using carbon dioxide (CO₂), is a green extraction technology that offers high selectivity and yields high-purity extracts.[14] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned.[15][16] Ethanol (B145695) is often used as a co-solvent to enhance the extraction of more polar compounds like this compound.[17]

Data Presentation: Comparison of Extraction Techniques

The following table summarizes quantitative data from various studies on the extraction of vanillin (derived from this compound) from vanilla pods, providing a basis for comparison of the different techniques.

Extraction TechniqueSolventKey ParametersVanillin Yield/ConcentrationReference
Soxhlet Extraction 47.5% (v/v) Aqueous Ethanol8 hours at ~70°CLower than EAE (3.13 times less)[18]
Soxhlet Extraction 47.5% Ethanol24 hoursSatisfactory for this compound[19][20]
Enzyme-Assisted 47.5% (v/v) Aqueous Ethanol8 hours at 70°C with Viscozyme & Celluclast3.13 times higher than Soxhlet[3][18]
Enzyme-Assisted Water/BufferPre-freezing, Pectinase, 49.5°C, 7.1 hours, pH 4.24.63% ± 0.11% (dwb)[7][9]
Ultrasound-Assisted 60% Ethanol10 minutes, 100% amplitude2703.45 ± 33.25 µg/mL[21]
Ultrasound-Assisted Ethanol/Water (40:60 v/v)Optimized parameters0.99% in dehydrated extract[12]
Microwave-Assisted 72% Ethanol60 minutes, 480 W, 30 mL/g solvent/material ratio~1.4%[13]
Microwave-Assisted Ethanol/Water (40:60 v/v)Optimized parameters1.8% in dehydrated extract[12]
Supercritical CO₂ CO₂ with Ethanol co-solvent41.10 MPa, 50°C, 180 min, 5.0 mL Ethanol177.211 mg (theoretical)[15]
Supercritical CO₂ CO₂408 bars, 40°C, 40 min97.35% (w/w) vanillin in oleoresin[16]

Note: Yields are often reported for vanillin, the hydrolysis product of this compound, as complete conversion is a common goal of these extraction processes.

Experimental Protocols

Protocol 1: Enzyme-Assisted Extraction of this compound

This protocol is adapted from studies demonstrating high-efficiency extraction and hydrolysis of this compound.[3][18]

Materials:

  • Green vanilla pods

  • Viscozyme (pectinase and cellulase (B1617823) activities)

  • Celluclast (cellulase activity)

  • 47.5% (v/v) aqueous ethanol solution

  • Jacketed beakers

  • Magnetic stirrer

  • Water bath or heating system

  • HPLC system for quantification

Procedure:

  • Chop 100 g of green vanilla pods into approximately 0.5 cm pieces.

  • Place 50 g of the chopped pods into a jacketed beaker.

  • Add 150 mL of 47.5% (v/v) aqueous ethanol solution.

  • Add 1% (v/v) of Viscozyme to the mixture.

  • Maintain the temperature at 50°C for 8 hours with continuous agitation using a magnetic stirrer.

  • After 8 hours, add 1% (v/v) of Celluclast to the reaction mixture.

  • Continue the extraction/reaction for an additional 8 hours at 50°C.

  • After the total 16-hour period, cool the mixture and filter to separate the extract.

  • Analyze the extract for this compound and vanillin content using a validated HPLC method.

Protocol 2: Ultrasound-Assisted Extraction of this compound

This protocol is based on a study optimizing UAE for vanillin extraction.[21]

Materials:

  • Cured vanilla pods, ground

  • 60% Ethanol

  • Ultrasonic probe or bath

  • Beaker

  • Filtration system (e.g., Whatman filter paper)

  • HPLC system for quantification

Procedure:

  • Weigh 5 g of ground vanilla pod pieces and place them in a beaker.

  • Add 50 mL of 60% ethanol to the beaker.

  • Insert the ultrasonic probe into the mixture (or place the beaker in an ultrasonic bath).

  • Apply ultrasound at 100% amplitude for 10 minutes at a controlled temperature of 25°C ± 1°C.

  • After the extraction, filter the mixture to separate the solid residue from the liquid extract.

  • Analyze the filtrate for this compound and vanillin content using HPLC.

Protocol 3: Supercritical CO₂ Extraction of this compound

This protocol is derived from research optimizing SFE for vanillin extraction.[15]

Materials:

  • Ground vanilla beans

  • Supercritical Fluid Extractor

  • Food-grade CO₂

  • Ethanol (as co-solvent)

  • Collection vessel

  • HPLC system for quantification

Procedure:

  • Load the extraction vessel of the SFE system with a known quantity of ground vanilla beans.

  • Set the extraction parameters:

    • Pressure: 41.10 MPa

    • Temperature: 50°C

    • Extraction time: 180 minutes

  • Introduce ethanol as a co-solvent at a controlled volume (e.g., 5.0 mL).

  • Begin the extraction by introducing supercritical CO₂ into the vessel.

  • Collect the extract in the collection vessel through depressurization.

  • Dissolve the collected extract in a suitable solvent for analysis.

  • Quantify the this compound and vanillin content using HPLC.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from vanilla pods.

Glucovanillin_Extraction_Workflow cluster_extraction Extraction Method start Start: Vanilla Pods pretreatment Pre-treatment (e.g., Grinding, Freezing) start->pretreatment soxhlet Soxhlet pretreatment->soxhlet eae Enzyme-Assisted pretreatment->eae uae Ultrasound-Assisted pretreatment->uae mae Microwave-Assisted pretreatment->mae sfe Supercritical Fluid pretreatment->sfe filtration Filtration / Separation soxhlet->filtration eae->filtration uae->filtration mae->filtration sfe->filtration crude_extract Crude this compound Extract filtration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification Optional analysis Analysis (HPLC) crude_extract->analysis pure_this compound Purified this compound purification->pure_this compound pure_this compound->analysis end End: Quantitative Data analysis->end

Caption: Generalized workflow for this compound extraction.

Concluding Remarks

The choice of extraction technique for this compound from vanilla pods depends on the specific research or industrial goals. While conventional methods like Soxhlet extraction are robust, modern techniques such as EAE, UAE, MAE, and SFE offer significant advantages in terms of efficiency, yield, and environmental friendliness. The protocols and data presented herein provide a solid foundation for developing and optimizing this compound extraction processes. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) remains the gold standard for the accurate determination of this compound and its aglycone, vanillin.[12][19]

References

Application Note: Quantification of Glucovanillin in Plant Tissues Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Glucovanillin (B191341), the glucoside precursor to vanillin (B372448), is a key determinant of flavor potential in vanilla beans (Vanilla planifolia). Its accurate quantification in plant tissues is crucial for quality assessment in the food and fragrance industries, as well as for research in plant biochemistry and metabolic engineering. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodology is tailored for researchers, scientists, and drug development professionals, ensuring high sensitivity, specificity, and reproducibility.

Introduction

Vanilla, one of the world's most popular flavors, derives its characteristic aroma primarily from vanillin. In the green vanilla bean, vanillin is predominantly present in its non-volatile glycosidic form, this compound. The curing process, a series of enzymatic and chemical reactions, hydrolyzes this compound to release free vanillin. The concentration of this compound in the raw plant material is therefore a direct indicator of the potential vanillin yield and final flavor quality.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of secondary metabolites in complex plant matrices. Its high selectivity and sensitivity allow for the accurate measurement of target analytes like this compound, even at low concentrations, with minimal interference from other plant compounds. This document outlines a validated workflow for the quantification of this compound in plant tissues, from sample preparation to data analysis.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plant tissues is depicted below. This process includes sample preparation, extraction, LC-MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS Analysis cluster_data Data Analysis A Plant Tissue Collection (e.g., Vanilla Beans) B Cryopreservation (e.g., Dry Ice) A->B C Lyophilization (Freeze-Drying) B->C D Homogenization (Grinding to Fine Powder) C->D E Solvent Extraction (e.g., 80% Methanol) D->E F Vortexing & Sonication E->F G Centrifugation F->G H Supernatant Collection G->H I Sample Filtration (0.22 µm Syringe Filter) H->I J LC-MS Injection I->J K Chromatographic Separation (C18 Column) J->K L Mass Spectrometric Detection (MRM Mode) K->L M Peak Integration & Quantification L->M O Concentration Calculation M->O N Standard Curve Generation N->M

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Sample Preparation

Proper sample collection and preparation are critical for accurate and reproducible results.

Materials:

  • Fresh plant tissue (e.g., vanilla beans)

  • Dry ice

  • Lyophilizer (freeze-dryer)

  • Grinding mill (e.g., IKA mill)

  • Sterile 50 mL conical centrifuge tubes

  • Scalpel, scissors, and forceps

  • 96% ethanol (B145695) for sterilization

Protocol:

  • Collect fresh plant tissue and immediately flash-freeze it in a container with dry ice to quench metabolic activity.[1]

  • Transport the samples on dry ice to the laboratory.

  • Lyophilize the frozen plant material until completely dry (approximately 48-72 hours).

  • Grind the lyophilized tissue to a fine, homogenous powder using a grinding mill.

  • Store the powdered sample at -80°C in airtight containers until extraction.

This compound Extraction

This protocol describes a solvent extraction method optimized for polar metabolites like this compound.

Materials:

  • Lyophilized plant powder

  • LC-MS grade 80% methanol (B129727) in water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Micropipettes

  • 1.5 mL microcentrifuge tubes

Protocol:

  • Weigh approximately 20 mg of the lyophilized plant powder into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.[2]

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of 80% methanol, and the supernatants can be combined.

  • Filter the final supernatant through a 0.22 µm syringe filter into an LC-MS vial.[2]

LC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus RRHD C18, 2.1 × 100 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 313.1 (for [M-H]⁻ of this compound).

  • Product Ions (m/z): 151.0 (vanillin aglycone) and 121.0.

  • Collision Energy and other MS parameters: Should be optimized for the specific instrument used.

Standard Curve Preparation and Quantification

A standard curve is essential for the accurate quantification of this compound.

Materials:

  • This compound analytical standard (≥98% purity)

  • 80% methanol

Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in 80% methanol.

  • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Inject each calibration standard into the LC-MS system using the same method as for the plant extracts.

  • Construct a calibration curve by plotting the peak area of the this compound MRM transition against the corresponding concentration.

  • Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Data Presentation

The following table summarizes representative this compound concentrations found in different parts of vanilla beans at various curing stages, as reported in the literature. This data highlights the dynamic changes in this compound content during the development of vanilla flavor.

Plant Material/Curing StageTissue PartThis compound Concentration (mmol/g)Reference
Green Vanilla BeanFleshy Area0.037 ± 0.0003[4]
Green Vanilla BeanPlacental Area0.883 ± 0.0033[4]
Freshly Blanched BeanFleshy Area0.48 ± 0.0136[4]
Freshly Blanched BeanPlacental Area0.587 ± 0.0068[4]
Sweating BeanFleshy Area0.259 ± 0.0128[4]
Sweating BeanPlacental Area0.289 ± 0.0182[4]
Drying BeanFleshy Area0.149 ± 0.0114[4]
Drying BeanPlacental Area0.133 ± 0.0119[4]
Cured BeanFleshy Area0[4]
Cured BeanPlacental Area0[4]

Method Validation

To ensure the reliability of the quantitative data, the LC-MS method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between detector response and analyte concentration over a specified range (R² > 0.99).[3][5]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[3]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5]

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantification of this compound in plant tissues using LC-MS. This methodology is essential for quality control in the flavor industry and for advancing our understanding of secondary metabolite biosynthesis in plants. The high sensitivity and specificity of LC-MS make it an ideal technique for such applications. Proper adherence to the outlined sample preparation, extraction, and analytical procedures will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for the Synthesis of Glucovanillin as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucovanillin (B191341), the glucoside of vanillin (B372448), is the primary precursor to vanillin in green vanilla beans.[1] Its accurate quantification is crucial for quality control in the food and fragrance industries and for research into vanilla biochemistry. As a stable, non-volatile compound, purified this compound serves as an excellent reference material for analytical applications. These application notes provide detailed protocols for the synthesis and purification of this compound for use as a reference standard, covering both a natural extraction method and a chemical synthesis approach.

Methods for Synthesis and Purification

Two primary methods for obtaining high-purity this compound are detailed below:

  • Extraction and Purification from Natural Source (Vanilla Beans): This method isolates this compound from its natural matrix, providing a reference material that is representative of the naturally occurring compound.

  • Chemical Synthesis (Koenigs-Knorr Reaction): This classical method allows for the laboratory synthesis of this compound, offering an alternative to extraction from natural sources, especially when high quantities or isotopically labeled standards are required.

Protocol 1: Extraction and Purification of this compound from Vanilla Beans

This protocol describes the isolation and purification of this compound from green vanilla beans to yield a high-purity reference material.[2]

Experimental Workflow

start Start: Green Vanilla Beans grinding Grinding in Ethanol (B145695) start->grinding boiling Boiling and Filtration grinding->boiling evaporation Vacuum Evaporation boiling->evaporation extraction Methylene (B1212753) Chloride Extraction (Remove Lipids) evaporation->extraction column1 XAD-2 Column Chromatography extraction->column1 Aqueous Phase evaporation2 Evaporation column1->evaporation2 crystallization Crystallization from Methanol (B129727) evaporation2->crystallization column2 C-18 SPE Column Purification crystallization->column2 drying Vacuum Drying column2->drying end End: Purified this compound drying->end

Caption: Workflow for the extraction and purification of this compound.

Materials and Reagents
  • Green Vanilla Beans

  • 96% Ethanol

  • Methylene Chloride

  • Distilled Water

  • Methanol

  • Ethyl Acetate

  • Amberlite XAD-2 Resin

  • C-18 Solid Phase Extraction (SPE) Cartridges

  • Waring Blender

  • Vacuum Rotary Evaporator

  • Chromatography Columns

Procedure
  • Extraction:

    • Grind 160 g of vanilla beans in 500 mL of 96% ethanol using a Waring blender.[2]

    • Boil the resulting slurry for 30 minutes and filter through Whatman filter paper.[2]

    • Concentrate the filtrate to dryness using a vacuum rotary evaporator.[2]

    • Dissolve the residue in distilled water and perform a liquid-liquid extraction with methylene chloride (4 x 100 mL) to remove lipophilic compounds. The aqueous phase contains the this compound.[2]

  • Column Chromatography (XAD-2):

    • Load the aqueous phase onto an XAD-2 column (5 x 20 cm).[2]

    • Wash the column with 500 mL of distilled water to remove polar impurities.

    • Elute the this compound with 250 mL of ethanol.[2]

    • Evaporate the ethanolic fraction to dryness.[2]

  • Crystallization and Final Purification:

    • Dissolve the residue in 30 mL of methanol and store at -18°C for 48 hours to induce crystallization.[2]

    • Wash the collected crystals with ethyl acetate.[2]

    • Redissolve the crystals in 50 mL of distilled water and pass the solution through a C-18 SPE column.[2]

    • Evaporate the purified solution to dryness and dry the resulting this compound crystals overnight in a vacuum oven at 50°C.[2]

Expected Yield and Purity
ParameterValueReference
Purity~96%[2]
YieldVariable-

Protocol 2: Chemical Synthesis of this compound via Koenigs-Knorr Reaction

This protocol provides a general methodology for the chemical synthesis of this compound using the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol.[3]

Reaction Pathway

acetobromoglucose Acetobromoglucose coupling Koenigs-Knorr Coupling acetobromoglucose->coupling vanillin Vanillin vanillin->coupling promoter Silver Carbonate (Promoter) promoter->coupling solvent Solvent (e.g., Dichloromethane) solvent->coupling protected_gv Protected this compound coupling->protected_gv deprotection Deprotection (e.g., Zemplén deacetylation) protected_gv->deprotection crude_gv Crude this compound deprotection->crude_gv purification Purification (Column Chromatography) crude_gv->purification pure_gv Pure this compound purification->pure_gv

Caption: Chemical synthesis of this compound via the Koenigs-Knorr reaction.

Materials and Reagents
  • Acetobromoglucose (or other protected glycosyl halide)

  • Vanillin

  • Silver Carbonate (or other suitable promoter, e.g., silver oxide, mercuric cyanide)[3][4]

  • Anhydrous Dichloromethane (B109758) (or other suitable aprotic solvent)

  • Sodium Methoxide (B1231860) in Methanol (for deprotection)

  • Silica (B1680970) Gel for column chromatography

  • Ethyl Acetate and Hexane (or other suitable eluents)

Procedure
  • Glycosylation Reaction:

    • In a flame-dried flask under an inert atmosphere, dissolve vanillin and acetobromoglucose in anhydrous dichloromethane.

    • Add silver carbonate as a promoter and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the silver salts and concentrate the filtrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude protected this compound in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution and stir at room temperature until deacetylation is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

  • Purification:

    • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to obtain pure this compound.

Quantitative Data
ParameterTypical RangeNote
Reaction TimeSeveral hours to daysDependent on promoter and reactants
YieldModerate to goodHighly dependent on reaction conditions
Purity>98%After chromatographic purification

Characterization of this compound Reference Material

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reliable method for assessing purity and for quantification.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.[5][7]

  • Mass Spectrometry (MS): To confirm the molecular weight.[5]

HPLC Analysis Protocol
ParameterConditionReference
Column C-18 reversed-phase[5]
Mobile Phase Isocratic elution with 20% methanol and 80% acidified water[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 270 nm or 280 nm[5][6]
Column Temperature 26°C[6]
Spectroscopic Data
TechniqueObservationReference
UV Spectroscopy Maximal absorption peaks at 270 nm and 305 nm.[5]
Mass Spectrometry (LSIMS) m/z ratio of 315 (M + H)+, confirming the molecular weight. A fragment corresponding to vanillin (M + H = 153) is also observed.[5]
¹H and ¹³C NMR Chemical shifts and coupling constants should be consistent with published data for this compound.[5][7]

Conclusion

The protocols outlined in these application notes provide robust methods for the synthesis and purification of this compound for use as a high-purity reference material. The choice between extraction from a natural source and chemical synthesis will depend on the specific requirements of the laboratory, including the desired quantity, purity, and the potential need for isotopic labeling. Proper analytical characterization is essential to confirm the identity and purity of the final product, ensuring its suitability as a reference standard for research, quality control, and drug development applications.

References

Application of Glucovanillin in Biotechnology for Vanillin Production

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vanillin (B372448), a primary component of natural vanilla flavor, is in high demand across the food, pharmaceutical, and cosmetic industries. The biotechnological production of vanillin offers a sustainable and natural alternative to synthetic methods. A key strategy in this field involves the use of glucovanillin (B191341), the natural precursor to vanillin found in vanilla beans. This compound can be efficiently converted to vanillin through enzymatic or microbial processes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound for vanillin production. It includes quantitative data summaries, detailed experimental methodologies, and visual diagrams of the relevant biochemical pathways and experimental workflows.

Introduction

In vanilla beans (Vanilla planifolia), vanillin is predominantly stored in a non-volatile, glycosylated form called this compound.[1][2] During the traditional curing process, endogenous β-glucosidases are released, which hydrolyze this compound into vanillin and glucose.[2][3] This natural process, however, is often lengthy and incomplete.[2][4] Biotechnological approaches aim to mimic and optimize this conversion, offering higher yields and faster production times. The enzymatic hydrolysis of this compound using exogenous β-glucosidases and the microbial conversion using genetically engineered microorganisms are two promising strategies.[5][6] Furthermore, some engineered microbes can synthesize this compound de novo, which can then be hydrolyzed to vanillin, a method that helps to circumvent the toxicity of free vanillin to the microbial cells.[1][6]

Data Presentation

The following tables summarize quantitative data from various studies on the biotechnological production of vanillin from this compound and related processes.

Table 1: Enzymatic Conversion of this compound to Vanillin in Vanilla Pods

MethodEnzyme(s)SubstrateVanillin YieldReference
Two-step enzymatic reactionViscozyme followed by CelluclastGreen vanilla pods3.13 times higher than Soxhlet extraction[7][8]
Classical curing/extractionEndogenous enzymesGreen vanilla pods1.1-1.8 g/100 g of dry pods[8]
Exogenous β-glucosidase treatmentCrystalzyme PML-MXGreen vanilla pods82.57% of theoretical available vanillin[7]
Exogenous β-glucosidase treatmentAlmond β-glucosidasePurified this compoundQualitative conversion[2]
Alicyclobacillus acidiphilus β-glucosidaseAacGH1This compound extract (1.7 mM)Complete hydrolysis in 15 minutes[7]

Table 2: Microbial Production of Vanillin and this compound

OrganismStrain EngineeringPrecursor(s)Product TiterReference
Saccharomyces cerevisiaeEngineered with UGT72B1Glucose1339.5 mg/L this compound (shake flask)[6][9]
Saccharomyces cerevisiaeEngineered with UGT72B1Glucose7476.5 mg/L this compound (5-L bioreactor)[6][9]
Saccharomyces cerevisiaeEngineered pathwayGlucose, xylose, vanillic acid, etc.1745.5 mg/L this compound (co-conversion)[6][9]
Saccharomyces cerevisiaeDe novo pathwayGlucose45 mg/L vanillin[1]
Schizosaccharomyces pombeDe novo pathway with glycosyltransferaseGlucose65 mg/L vanillin (as this compound)[1]
Escherichia coliRecombinantFerulic acid2.9 g/L vanillin[10]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound from Green Vanilla Pods

This protocol describes the extraction and enzymatic conversion of this compound to vanillin from fresh green vanilla beans.

Materials:

  • Fresh green vanilla beans

  • Viscozyme® L (Novozymes)

  • Celluclast® 1.5 L (Novozymes)

  • Ethanol (95%)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Water bath or incubator at 70°C

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Homogenize 10 g of fresh green vanilla beans in 50 mL of 47.5% (v/v) aqueous ethanol.[8]

  • Enzymatic Treatment (Step 1): Add Viscozyme to the homogenate at a suitable concentration (e.g., 1% v/w of vanilla beans). Incubate the mixture for 4 hours at 70°C with gentle agitation.[8]

  • Enzymatic Treatment (Step 2): After the first incubation, add Celluclast to the mixture (e.g., 1% v/w of vanilla beans) and continue the incubation for another 4 hours at 70°C.[8]

  • Reaction Termination and Sample Preparation for Analysis: Stop the reaction by heating the mixture to 95°C for 10 minutes to denature the enzymes.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid material.

  • Filter the supernatant through a 0.45 µm filter.

  • Analyze the filtrate for vanillin and this compound content using HPLC.

Protocol 2: Microbial Conversion of this compound using Engineered Saccharomyces cerevisiae

This protocol outlines a general procedure for the production of this compound from glucose using an engineered yeast strain, followed by its enzymatic conversion to vanillin.

Materials:

  • Engineered Saccharomyces cerevisiae strain capable of this compound production (e.g., expressing a UDP-glycosyltransferase like UGT72B1).[6]

  • Yeast growth medium (e.g., YPD or a defined synthetic medium with glucose)

  • Bioreactor or shake flasks

  • β-glucosidase (e.g., from almonds)

  • Citrate-phosphate buffer (pH 5.0)

  • HPLC system for analysis

Procedure:

  • Yeast Culture and Fermentation: Inoculate the engineered S. cerevisiae strain into the appropriate growth medium.

  • Cultivate the yeast in a bioreactor or shake flasks under controlled conditions (e.g., 30°C, 200 rpm).

  • Monitor cell growth and this compound production over time by taking periodic samples. The fermentation can be run for 96-120 hours.[6]

  • Harvesting and Extraction: After the fermentation, harvest the yeast cells by centrifugation. The supernatant will contain the secreted this compound.

  • Enzymatic Hydrolysis of this compound: Adjust the pH of the supernatant to 5.0 using a citrate-phosphate buffer.

  • Add β-glucosidase to the supernatant (e.g., 1 U/mL).[2]

  • Incubate the mixture at 37°C for 1-2 hours to allow for the complete conversion of this compound to vanillin.[2]

  • Sample Analysis: Stop the enzymatic reaction by adding an equal volume of ethanol.[2]

  • Filter the sample through a 0.45 µm filter and analyze for vanillin content using HPLC.

Protocol 3: HPLC Analysis of Vanillin and this compound

This protocol provides a method for the simultaneous quantification of vanillin and this compound.

Materials:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.5% acetic acid

  • Mobile Phase B: Methanol (B129727) with 0.5% acetic acid

  • Vanillin and this compound standards

  • Sample extracts

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient of water (A) and methanol (B), both with 0.5% acetic acid. A typical gradient could be: 0-10 min, 10-30% B; 10-17 min, 30-80% B; 17-17.5 min, 80% B; 17.5-18 min, 80-10% B.[11]

    • Flow Rate: 1.0 mL/min[11]

    • Detection Wavelength: 231 nm for vanillin and can be optimized for this compound as well.[12]

    • Injection Volume: 20 µL

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for both vanillin and this compound in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Sample Analysis: Inject the filtered samples from the enzymatic or microbial conversion experiments.

  • Quantification: Identify and quantify the peaks for vanillin and this compound in the samples by comparing their retention times and peak areas to the standard curves.

Mandatory Visualizations

vanillin_production_pathway cluster_biotechnological_process Biotechnological Conversion This compound This compound Vanillin Vanillin This compound->Vanillin β-glucosidase (Hydrolysis) Glucose Glucose This compound->Glucose

Caption: Enzymatic conversion of this compound to vanillin.

experimental_workflow cluster_enzymatic Enzymatic Hydrolysis Workflow cluster_microbial Microbial Production Workflow A1 Sample Preparation (Green Vanilla Pods) A2 Enzymatic Treatment (e.g., Viscozyme, Cellulast) A1->A2 A3 Reaction Termination & Sample Clarification A2->A3 A4 HPLC Analysis A3->A4 B1 Fermentation of Engineered Microbe B2 Harvest & Supernatant Collection (this compound) B1->B2 B3 Enzymatic Hydrolysis (β-glucosidase) B2->B3 B4 HPLC Analysis B3->B4

Caption: General experimental workflows for vanillin production.

denovo_pathway De Novo this compound Synthesis in Engineered Yeast Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Multiple Steps VanillicAcid Vanillic Acid Shikimate->VanillicAcid Heterologous Enzymes Vanillin Vanillin VanillicAcid->Vanillin Carboxylic Acid Reductase This compound This compound (Accumulation) Vanillin->this compound UDP-glycosyltransferase (e.g., UGT72B1)

Caption: De novo synthesis of this compound in engineered yeast.

Conclusion

The use of this compound as a direct precursor or as a target molecule in engineered metabolic pathways represents a highly effective strategy for the biotechnological production of natural vanillin. Enzymatic hydrolysis offers a straightforward method for converting this compound with high efficiency. Microbial fermentation, particularly with engineered yeasts, not only allows for the conversion but also for the de novo synthesis of this compound from simple sugars, which can significantly increase overall yields by mitigating product toxicity. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these biotechnological routes for vanillin production. Further research may focus on the discovery of more robust and efficient enzymes, and the refinement of microbial strains for industrial-scale production.

References

Monitoring Glucovanillin Content During Vanilla Curing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for monitoring glucovanillin (B191341) content during the vanilla curing process. The accurate measurement of this compound, the primary precursor to vanillin (B372448), is critical for optimizing curing conditions and ensuring the final quality and potency of vanilla extracts used in various applications, including pharmaceuticals and flavor chemistry.

Introduction

The curing of vanilla beans (Vanilla planifolia) is a complex biochemical process that transforms the flavorless green beans into the fragrant, dark-brown pods prized for their rich aroma. A key transformation during curing is the enzymatic hydrolysis of this compound into vanillin and glucose, catalyzed by the endogenous enzyme β-D-glucosidase.[1][2] Monitoring the depletion of this compound and the concurrent formation of vanillin is essential for process control and quality assessment. This document outlines the primary analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Data Presentation

The following table summarizes quantitative data on the changes in this compound and vanillin content at different stages of the vanilla curing process. Data is presented as a percentage of dry weight.

Curing StageThis compound Content (%)Vanillin Content (%)Reference
Fresh (Green)10.670.03[3]
Blanched6.280.05[3]
Sweating0.742.30[3]
Drying0.202.69[3]
Cured0.172.69[3]

Signaling Pathway: this compound Hydrolysis

The fundamental biochemical reaction monitored during vanilla curing is the enzymatic hydrolysis of this compound.

G This compound This compound Vanillin Vanillin This compound->Vanillin hydrolysis Glucose Glucose This compound->Glucose hydrolysis beta_Glucosidase β-D-glucosidase beta_Glucosidase->this compound G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis GC-MS Analysis GC-MS Analysis Filtration->GC-MS Analysis Enzymatic Assay Enzymatic Assay Filtration->Enzymatic Assay Quantification Quantification HPLC Analysis->Quantification GC-MS Analysis->Quantification Enzymatic Assay->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation

References

Application Notes and Protocols: Glucovanillin as a Substrate for Beta-Glucosidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucovanillin (B191341), the glucoside of vanillin (B372448), serves as a natural and specific substrate for the determination of β-glucosidase activity. The enzymatic hydrolysis of the β-glycosidic bond in this compound by β-glucosidase releases vanillin and glucose.[1] This reaction is central to the development of the characteristic flavor of vanilla during the curing process of vanilla beans, where the enzyme and substrate, initially separated in the intact plant cells, are brought into contact.[2][3][4] The specificity of this substrate-enzyme interaction makes this compound an excellent tool for researchers studying β-glucosidase activity in various contexts, from plant biochemistry to industrial applications and drug development.

These application notes provide a detailed overview and protocols for utilizing this compound in β-glucosidase activity assays.

Principle of the Assay

The assay is based on the enzymatic cleavage of this compound by β-glucosidase. The reaction yields vanillin and glucose. The rate of vanillin formation is directly proportional to the β-glucosidase activity in the sample. The produced vanillin can be quantified using various analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) or spectrophotometric methods.

Advantages of Using this compound

  • High Specificity: this compound is a natural substrate for many β-glucosidases, offering a more biologically relevant assay compared to some synthetic substrates.

  • Relevance in Food Science: This assay is particularly pertinent for studying enzymatic processes in vanilla and other food products where glycoside hydrolysis affects flavor and aroma profiles.

  • Versatile Detection Methods: The product, vanillin, can be detected and quantified by multiple robust analytical methods.

Quantitative Data

The following table summarizes key quantitative parameters for β-glucosidase activity using this compound as a substrate.

ParameterValueEnzyme SourceReference
Michaelis-Menten Constant (Km)5.0 ± 0.2 mMPurified vanilla β-glucosidase[5]
Optimal Temperature~38-40 °CVanilla β-glucosidase[1]
Assay Temperature40 °CVanilla β-glucosidase[6]
Assay pH7.0Vanilla β-glucosidase[6]

Experimental Protocols

Protocol 1: Beta-Glucosidase Activity Assay Using HPLC Detection of Vanillin

This protocol is adapted from methodologies described for the analysis of β-glucosidase activity in vanilla beans.[6]

1. Materials and Reagents

  • This compound (substrate)

  • β-glucosidase enzyme extract or purified enzyme

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (0.1 M)

  • Vanillin standard for HPLC calibration

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

2. Reagent Preparation

  • Substrate Stock Solution (4 mM this compound): Prepare by dissolving the appropriate amount of this compound in 0.1 M sodium phosphate buffer (pH 7.0). Note: Purity of synthesized or purified this compound should be assessed, for instance, by complete enzymatic hydrolysis and subsequent measurement of released vanillin.[6]

  • Enzyme Dilution: Dilute the enzyme extract in 0.1 M sodium phosphate buffer (pH 7.0) to a concentration that results in a linear reaction rate over the desired time course.

3. Assay Procedure

  • In a microcentrifuge tube, combine 0.2 mL of the 4 mM this compound substrate solution with 0.2 mL of the diluted enzyme solution.

  • Incubate the reaction mixture at 40 °C for 20 minutes.[6]

  • To stop the reaction, add 1.2 mL of methanol containing 0.1 M phosphoric acid.[6]

  • Centrifuge the mixture at 9000 g for 5 minutes to pellet any precipitate.[6]

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Analysis of Vanillin

  • Mobile Phase: A suitable gradient of methanol and water, or an isocratic mobile phase, can be used. The exact conditions should be optimized for the specific column and HPLC system.

  • Column: A C18 reverse-phase column is commonly used.

  • Detection: Monitor the absorbance at a wavelength suitable for vanillin detection (e.g., 280 nm).

  • Quantification: Create a standard curve using known concentrations of vanillin. Calculate the concentration of vanillin in the samples by comparing their peak areas to the standard curve.

5. Calculation of Enzyme Activity

Enzyme activity is typically expressed in nanokatals (nkat), where 1 nkat is the amount of enzyme that hydrolyzes 1 nanomole of substrate per second.[6]

Protocol 2: Colorimetric Assay for Vanillin Detection

This protocol provides an alternative to HPLC for the quantification of the reaction product, vanillin, based on a colorimetric reaction with o-toluidine (B26562).[7][8]

1. Materials and Reagents

  • Reagents from Protocol 1 for the enzymatic reaction.

  • o-Toluidine solution (prepared by mixing o-toluidine with N,N-dimethylformamide at a 1:3 v/v ratio).[8]

  • Hydrochloric acid (HCl), 1 M

  • Vanillin standard solutions for calibration

  • Spectrophotometer or plate reader

2. Assay Procedure

  • Perform the enzymatic reaction as described in Protocol 1, steps 1 and 2.

  • Stop the reaction by adding a suitable reagent that denatures the enzyme without interfering with the colorimetric assay (e.g., by heat inactivation, if appropriate for the enzyme, or by adding a strong acid).

  • To an aliquot of the reaction mixture, add the o-toluidine solution and acidify with HCl. The optimal pH for the reaction is below 4.[8]

  • Incubate the mixture under high-temperature conditions (e.g., boiling water bath) to facilitate the reaction between the aldehyde group of vanillin and the amino group of o-toluidine.[7]

  • After cooling to room temperature, measure the absorbance of the resulting colored product at its maximum absorption wavelength (approximately 363 nm).[7][8]

3. Quantification and Calculation

  • Generate a standard curve by reacting known concentrations of vanillin with the o-toluidine reagent.

  • Determine the concentration of vanillin in the enzymatic reaction samples from the standard curve.

  • Calculate the β-glucosidase activity as described in Protocol 1.

Visualizations

Enzymatic_Hydrolysis_of_this compound This compound This compound BetaGlucosidase β-Glucosidase This compound->BetaGlucosidase Substrate Vanillin Vanillin BetaGlucosidase->Vanillin Product 1 Glucose Glucose BetaGlucosidase->Glucose Product 2

Caption: Enzymatic hydrolysis of this compound by β-glucosidase.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis ReagentPrep Prepare Substrate (this compound Solution) Incubation Mix Substrate and Enzyme, Incubate at 40°C ReagentPrep->Incubation EnzymePrep Prepare/Dilute Enzyme Sample EnzymePrep->Incubation StopReaction Stop Reaction (e.g., add Methanol/Acid) Incubation->StopReaction Detection Detect Vanillin (HPLC or Colorimetric Assay) StopReaction->Detection DataAnalysis Calculate Enzyme Activity Detection->DataAnalysis

Caption: General workflow for β-glucosidase activity assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glucovanillin Extraction from Vanilla Beans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of glucovanillin (B191341) and its subsequent conversion to vanillin (B372448) from raw vanilla beans.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound extraction and hydrolysis process, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Vanillin Yield After Curing/Extraction

  • Question: My final vanillin yield is significantly lower than the theoretically available amount in the green vanilla beans. What are the potential causes and how can I improve it?

  • Answer: Low vanillin yield is a common issue and can stem from several factors throughout the extraction process. Here's a breakdown of potential causes and solutions:

    • Incomplete Hydrolysis of this compound: The conversion of this compound to vanillin is an enzymatic process catalyzed by β-glucosidase.[1][2] Traditional curing methods often result in incomplete hydrolysis.[2]

      • Solution: Consider enzyme-assisted extraction. The addition of exogenous enzymes like cellulases and pectinases can help break down the cell wall, improving the contact between endogenous β-glucosidase and this compound.[3][4] Freezing the green beans before extraction can also disrupt cell structures and improve enzyme access.[5][6]

    • Enzyme Inactivation: The endogenous β-glucosidase is sensitive to high temperatures used during traditional curing methods like blanching, which can lead to its inactivation and reduced vanillin production.[5][7]

      • Solution: Optimize the temperature during the hydrolysis step. For enzyme-assisted extraction, maintaining the optimal temperature for the specific exogenous enzymes used is crucial. For example, pectinase (B1165727) from Aspergillus niger has an optimal temperature of around 49.5°C.[6]

    • Vanillin Degradation: Vanillin itself can be degraded by other enzymes present in the vanilla bean, such as peroxidases, especially under suboptimal conditions.[5]

      • Solution: Control the pH and temperature of the reaction to minimize the activity of degradative enzymes. The optimal pH for the enzymatic hydrolysis of this compound is often slightly acidic.[6]

    • Suboptimal Extraction Solvent: The choice of solvent and its concentration can significantly impact the extraction efficiency of both this compound and vanillin.

      • Solution: Aqueous ethanol (B145695) solutions are commonly used. A 47.5% ethanol solution has been shown to be effective for this compound extraction.[2] For vanillin, both 47.5% ethanol and 80% methanol (B129727) have demonstrated good results.[2]

Issue 2: Presence of this compound in the Final Extract

  • Question: I am detecting a significant amount of unhydrolyzed this compound in my final vanilla extract. Why is this happening?

  • Answer: The presence of residual this compound is a clear indicator of incomplete enzymatic hydrolysis.[5] This means that the β-glucosidase did not have sufficient access to or time to convert all the available this compound into vanillin.

    • Cause: Compartmentation of the enzyme and substrate within the bean's placental region can be a limiting factor.[8][9]

    • Troubleshooting Steps:

      • Enhance Tissue Disruption: As mentioned previously, pre-treatment of the beans by freezing and thawing helps to break down cellular compartments.[6][10]

      • Incorporate Cell Wall Degrading Enzymes: The use of pectinases and cellulases can degrade the cell walls, facilitating the interaction between β-glucosidase and this compound.[3]

      • Optimize Reaction Time: Ensure a sufficient incubation period for the enzymatic hydrolysis to proceed to completion. Time-course experiments can help determine the optimal duration.[11]

Issue 3: Inconsistent Results Between Batches

  • Question: I am observing significant variations in vanillin yield from different batches of vanilla beans, even when using the same protocol. What could be causing this inconsistency?

  • Answer: Variability between batches is often due to the inherent biological differences in the raw material.

    • Factors:

      • Bean Maturity: The concentration of this compound is highest in mature green vanilla beans (around 9 months of development).[5] Using beans of different maturity levels will lead to different potential vanillin yields.

      • Genetic Variation: Different varieties of Vanilla planifolia may have varying levels of this compound and β-glucosidase activity.

      • Post-Harvest Handling: The time between harvesting and processing, as well as storage conditions, can affect the integrity of the beans and the activity of endogenous enzymes.

    • Mitigation Strategies:

      • Standardize Raw Material: If possible, source vanilla beans of a consistent maturity and from a single origin for a series of experiments.

      • Characterize Each Batch: Before extraction, it is advisable to quantify the initial this compound content in a small sample of each new batch to establish the theoretical maximum vanillin yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor to vanillin in vanilla beans?

A1: The primary precursor to vanillin in green vanilla beans is this compound, which is vanillin β-D-glucoside.[9] During the curing process or enzymatic treatment, this compound is hydrolyzed by the enzyme β-glucosidase to release vanillin and glucose.[1][2]

Q2: Why is enzyme-assisted extraction often more efficient than traditional curing?

A2: Enzyme-assisted extraction can offer higher vanillin yields and shorter processing times compared to traditional methods for several reasons:

  • Targeted Cell Wall Disruption: Exogenous enzymes like pectinase and cellulase (B1617823) break down the complex polysaccharides in the plant cell walls, which physically separate this compound from the endogenous β-glucosidase.[3]

  • Optimized Conditions: The extraction process can be conducted under controlled and optimal conditions of temperature and pH for enzymatic activity, maximizing the conversion of this compound to vanillin.[6][11]

  • Reduced Processing Time: While traditional curing can take several months, enzyme-assisted methods can significantly reduce the processing time to a matter of hours or days.[5]

Q3: What is the role of freezing the vanilla beans prior to extraction?

A3: Freezing green vanilla beans at temperatures around -1°C causes the formation of ice crystals within the cells.[5] Upon thawing, these ice crystals rupture the cell membranes and organelles, leading to the breakdown of cellular compartmentation.[6][10] This disruption allows for better mixing of the endogenous β-glucosidase and its substrate, this compound, thereby promoting hydrolysis.[5]

Q4: Which solvents are recommended for this compound and vanillin extraction?

A4: The choice of solvent depends on the target molecule.

  • For the simultaneous extraction of both this compound and vanillin, a 47.5% aqueous ethanol solution has been found to be effective, particularly with Soxhlet extraction for this compound.[2][12]

  • For maximizing vanillin extraction specifically, maceration with 47.5% ethanol or 80% methanol has shown high efficiency.[2][12] The higher water content in these solvent mixtures facilitates the solubilization of the more polar this compound.[2]

Q5: How can I quantify the amount of this compound and vanillin in my samples?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for the separation, identification, and quantification of both this compound and vanillin.[2][13] A reversed-phase HPLC system with UV detection is commonly used for this purpose.[2]

Data Presentation

Table 1: Comparison of Vanillin Yields from Different Extraction Methods

Extraction MethodKey ParametersVanillin Yield (% of dry weight)Reference
Traditional CuringStandard multi-step process~1-2%[5]
Enzyme-Assisted (Pectinase) with Pre-Freezing84.2 mg enzyme, 49.5°C, 7.1 h, pH 4.24.63% ± 0.11%[6]
Enzyme-Assisted (Viscozyme & Celluclast)8 h at 50°C in 47.5% ethanolYields 2-3 times higher than traditional[3]
Endogenous & Exogenous Enzyme HydrolysisFreezing at -1°C, endogenous hydrolysis (96h), exogenous hydrolysis (72h)82.57% of theoretically available vanillin released[5]

Table 2: Effect of Solvent on Extraction Efficiency

Extraction MethodSolventTarget MoleculeRelative YieldReference
Homogenization95% EthanolThis compoundLower[2]
Homogenization47.5% EthanolThis compound~2-fold increase vs. 95% ethanol[2]
Maceration47.5% EthanolVanillinHigh[2]
Maceration80% MethanolVanillinHigh[2]
Soxhlet47.5% EthanolThis compoundHigh[2][12]

Experimental Protocols

Protocol 1: Enzyme-Assisted Extraction of Vanillin with Pre-Freezing

This protocol is based on the optimized method described by Zhang et al. (2014).[6]

  • Pre-treatment: Freeze mature green vanilla beans at -20°C for 24 hours and then thaw them at room temperature to disrupt cellular structures.

  • Homogenization: Cut the thawed vanilla beans into small pieces and homogenize them in a buffer solution.

  • Enzymatic Hydrolysis:

    • Add pectinase from Aspergillus niger to the homogenate (optimal amount is approximately 84.2 mg per sample).

    • Adjust the pH of the mixture to 4.2.

    • Incubate the mixture at 49.5°C for 7.1 hours with gentle agitation.

  • Extraction: After incubation, add ethanol to the mixture to a final concentration of 40-50% (v/v) to stop the enzymatic reaction and extract the vanillin.

  • Solid-Liquid Separation: Centrifuge or filter the mixture to separate the solid bean residue from the liquid extract.

  • Analysis: Analyze the vanillin concentration in the supernatant using HPLC.

Protocol 2: this compound Purification from Vanilla Beans

This protocol is adapted from the method described by Odoux (2000).[9]

  • Initial Extraction: Grind 160 g of vanilla beans in 500 mL of 96% ethanol using a blender. Boil the resulting slurry for 30 minutes.

  • Filtration and Concentration: Filter the mixture through Whatman filter paper and evaporate the solvent to dryness using a rotary evaporator.

  • Solvent Partitioning: Dissolve the residue in distilled water and perform a liquid-liquid extraction with methylene (B1212753) chloride (4 x 100 mL) to remove non-polar compounds.

  • Column Chromatography: Inject the aqueous phase onto an XAD-2 column. Wash the column with 500 mL of water, followed by 250 mL of ethanol to elute the this compound.

  • Crystallization: Evaporate the ethanol fraction to dryness. Dissolve the residue in 30 mL of methanol and store at -18°C for 48 hours to allow for crystallization of this compound.

  • Final Purification: Wash the collected crystals with ethyl acetate (B1210297) and redissolve them in distilled water. Pass the solution through a Supelclean LC-18 SPE column for final purification. Dry the purified this compound crystals in a vacuum oven.

Visualizations

Glucovanillin_Hydrolysis_Pathway This compound This compound Enzyme β-glucosidase This compound->Enzyme Vanillin Vanillin Glucose Glucose Enzyme->Vanillin Hydrolysis Enzyme->Glucose

Caption: Enzymatic hydrolysis of this compound.

Enzyme_Assisted_Extraction_Workflow cluster_pretreatment Pre-treatment cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction & Analysis A Green Vanilla Beans B Freezing (-20°C, 24h) A->B C Thawing B->C D Homogenization C->D E Add Pectinase/Cellulase Adjust pH & Temperature D->E F Incubation E->F G Add Ethanol F->G H Solid-Liquid Separation G->H I HPLC Analysis H->I J Optimized Extract I->J High Vanillin Yield

Caption: Workflow for enzyme-assisted extraction.

References

Addressing the stability and degradation of glucovanillin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucovanillin (B191341). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in aqueous solutions.

1. Solution Preparation and Solubility

  • Question: My this compound is not dissolving well in water at room temperature. What should I do?

    • Answer: this compound has limited solubility in water at room temperature but its dissolution improves in heated aqueous solutions[1]. For optimal dissolution, you can gently warm the solution. This compound is also soluble in hot water and alcohol, and shows enhanced solubility in aqueous-alcoholic mixtures[1]. For research applications requiring specific formulations, it is soluble in Dimethyl Sulfoxide (DMSO) at 97 mg/mL (308.63 mM), and sonication can aid dissolution[1]. Other solvent systems that can achieve a concentration of at least 2.5 mg/mL include 10% DMSO in 40% PEG300, 5% Tween-80, and 45% saline, as well as 10% DMSO in 90% (20% SBE-β-CD in Saline) or 90% corn oil[2]. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[2].

  • Question: I observed a milky appearance in my concentrated aqueous this compound solution after storing it at 4°C. Is this normal?

    • Answer: Yes, this can happen. A 100 mM solution of this compound in distilled water has been observed to turn into a milky solid medium after standing overnight at 4°C[3]. This is likely due to its limited solubility at lower temperatures. To resolve this, you can gently warm the solution before use. To prevent this, consider preparing solutions at a concentration that remains stable at your intended storage temperature or using co-solvents.

2. Stability and Storage

  • Question: What are the optimal storage conditions for this compound solutions?

    • Answer: this compound is hygroscopic and requires controlled storage conditions to maintain stability[1]. For solid this compound and stock solutions, storage at 2 to 8°C under an inert atmosphere (nitrogen or argon) is recommended for optimal stability[1]. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[2]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes[2].

  • Question: How stable is this compound in aqueous solutions at different pH values?

  • Question: I am seeing a gradual decrease in the concentration of my this compound standard solution over time, even when stored properly. What could be the cause?

    • Answer: Even under optimal storage conditions, slow degradation can occur. The primary degradation pathway in aqueous solution is hydrolysis of the β-glycosidic bond to yield vanillin (B372448) and glucose. The rate of this hydrolysis is influenced by pH and temperature. Ensure your storage conditions are strictly maintained (2-8°C, protected from light). If you are using a buffer, be aware that certain buffer components can potentially catalyze hydrolysis. It is also crucial to prevent microbial contamination, as microorganisms can produce β-glucosidases that will rapidly hydrolyze this compound[1].

3. Degradation and Impurities

  • Question: What are the expected degradation products of this compound in aqueous solution?

    • Answer: The most common degradation product is vanillin , formed through the hydrolysis of the glycosidic bond. Under oxidative conditions, vanillin itself can degrade further into products such as vanillic acid , small molecule acids, and condensed dimers[5][6]. Therefore, in a forced degradation study under oxidative stress, one might expect to see vanillin and subsequently vanillic acid as degradation products of this compound.

  • Question: I see an unexpected peak in my HPLC chromatogram when analyzing a this compound sample. How can I identify it?

    • Answer: An unexpected peak could be a degradation product, an impurity from the starting material, or a contaminant.

      • Check your system: Run a blank injection (your mobile phase and diluent) to ensure the peak is not coming from your system or solvents.

      • Review handling procedures: Consider any potential for contamination during sample preparation.

      • Perform co-injection: If you have a standard for a suspected impurity (e.g., vanillin or vanillic acid), co-inject it with your sample. An increase in the peak area of the unknown peak would suggest it is that compound.

      • Forced degradation: Subject a pure this compound standard to stress conditions (e.g., acid, base, peroxide) and analyze the resulting solution. This can help you generate and identify potential degradation products.

      • LC-MS analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weight of the unknown compound and, with tandem MS (MS/MS), to elucidate its structure[7][8][9].

4. Analytical (HPLC) Issues

  • Question: I am experiencing peak tailing with my this compound peak on a C18 column. What can I do?

    • Answer: Peak tailing for phenolic compounds like this compound can be caused by interactions with residual silanols on the silica-based stationary phase. Here are some troubleshooting steps:

      • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) can suppress the ionization of silanol (B1196071) groups, reducing these secondary interactions.

      • Use a modern, high-purity silica (B1680970) column: These columns have fewer accessible silanol groups and are designed to provide better peak shapes for basic and acidic compounds.

      • Check for column contamination: If the column has been used for other analyses, strongly retained basic compounds might have contaminated it. Flush the column with a strong solvent wash.

  • Question: My retention times for this compound are shifting between runs. What is causing this?

    • Answer: Retention time drift can be due to several factors:

      • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical sequence. For gradient elution, a longer re-equilibration time between injections is crucial.

      • Mobile phase composition changes: If you are preparing your mobile phase online, ensure the pump is mixing the solvents accurately. If preparing it manually, ensure it is well-mixed and degassed. Evaporation of the organic component of the mobile phase can also cause retention time shifts.

      • Temperature fluctuations: Column temperature significantly affects retention times. Using a column oven is highly recommended to maintain a stable temperature.

      • Changes in pH: If your mobile phase contains a buffer near its pKa, small changes in preparation can lead to pH shifts and, consequently, retention time variability for ionizable compounds.

Quantitative Data Summary

The stability of this compound is influenced by several factors. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound

Solvent/SystemSolubilityReference
Dimethyl Sulfoxide (DMSO)97 mg/mL (308.63 mM)[1]
Water (room temperature)Limited[1]
Hot WaterSoluble[1]
Alcohol (Methanol, Ethanol)Soluble[1]
Aqueous-alcoholic mixturesEnhanced solubility[1]
Diethyl etherAlmost insoluble[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.95 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.95 mM)[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.95 mM)[2]

Table 2: Recommended Storage Conditions

ConditionTemperatureDurationAtmosphereReference
Solid & Stock Solutions (Optimal)2 to 8°CLong-termInert (Nitrogen or Argon)[1]
Stock Solution-20°C1 month (protect from light)N/A[2]
Stock Solution-80°C6 monthsN/A[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[7].

1. Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV/PDA detector, LC-MS system (optional, for identification)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water:methanol 50:50 v/v).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at 60°C and analyze at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and analyze at shorter intervals (e.g., 0.5, 1, 2, 4 hours) as base-catalyzed hydrolysis is often faster.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and analyze at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store an aliquot of the stock solution at 60°C (in parallel with a control sample at 4°C) and analyze at regular intervals (e.g., 1, 3, 5, 7 days).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines, e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)[10]. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples after the exposure period.

4. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% B

    • 30-32 min: 50% to 10% B

    • 32-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor the effluent at multiple wavelengths (e.g., 270 nm and 305 nm are absorbance maxima for this compound) and to check for peak purity.

  • Injection Volume: 10 µL.

2. Method Development and Specificity:

  • Inject individual solutions of this compound and suspected degradation products (e.g., vanillin, vanillic acid) to determine their retention times.

  • Analyze the samples from the forced degradation study (Protocol 1). The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak and from each other (resolution > 1.5).

  • Assess peak purity of the this compound peak in the stressed samples using the PDA detector to ensure no co-eluting peaks.

Visualizations

Glucovanillin_Degradation_Pathways This compound This compound Vanillin Vanillin This compound->Vanillin Hydrolysis (Acid, Base, β-glucosidase) Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation Other_Products Other Degradation Products Vanillic_Acid->Other_Products Further Oxidation

Caption: Primary degradation pathways of this compound in aqueous solutions.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Stock This compound Stock Solution (1 mg/mL)

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing for Glucovanillin in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of glucovanillin (B191341) using reverse-phase High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Troubleshooting Guide: A Step-by-Step Approach to Resolving this compound Peak Tailing

Peak tailing, characterized by an asymmetrical peak with a trailing edge that extends further than its leading edge, is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving this issue for this compound.

Q1: My this compound peak is tailing. What are the primary causes and where should I start troubleshooting?

A1: Peak tailing for a polar compound like this compound in reverse-phase HPLC is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or column issues. The most common culprit is the interaction of the analyte with acidic silanol (B1196071) groups on the surface of silica-based columns.

Here is a logical workflow to troubleshoot the issue:

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase check_column Step 2: Assess Column Health check_mobile_phase->check_column If issue persists check_sample Step 3: Investigate Sample & Injection check_column->check_sample If issue persists check_system Step 4: Examine HPLC System check_sample->check_system If issue persists solution Symmetrical Peak Achieved check_system->solution After implementing solutions Column_Selection This compound This compound (Polar Analyte) c18 Standard C18 Column This compound->c18 endcapped_c18 End-Capped C18 Column This compound->endcapped_c18 polar_embedded Polar-Embedded Column This compound->polar_embedded tailing Potential for Peak Tailing (Silanol Interactions) c18->tailing good_shape Improved Peak Shape endcapped_c18->good_shape polar_embedded->good_shape

Technical Support Center: Optimization of Enzymatic Conversion of Glucovanillin to Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic conversion of glucovanillin (B191341) to vanillin (B372448).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Vanillin Yield Sub-optimal Reaction Conditions: Incorrect pH or temperature can significantly reduce enzyme activity.- Verify the pH of your reaction buffer. The optimal pH for most β-glucosidases is in the acidic range, typically between 4.0 and 6.0.[1][2][3] - Ensure the reaction is incubated at the optimal temperature for your specific β-glucosidase, generally between 40°C and 60°C.[1][4][5] - Refer to the enzyme's technical data sheet for specific optimal conditions.
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.- Use a fresh aliquot of the enzyme. - Perform an enzyme activity assay to confirm its functionality before starting the main experiment.[4] - Avoid repeated freeze-thaw cycles of the enzyme stock solution.
Poor Substrate Accessibility: In experiments with plant material (e.g., green vanilla pods), the enzyme may not be able to access the this compound located within the plant cells.[1][6]- Pretreat the plant material to disrupt cell walls. Methods include freezing and thawing, homogenization, or using cell wall degrading enzymes like cellulases and pectinases.[1][7][8][9]
Product Inhibition: High concentrations of vanillin or glucose (the products of the reaction) can inhibit β-glucosidase activity.[10]- Consider in-situ product removal techniques. - Monitor the reaction progress over time and stop it before product inhibition becomes significant.
Inconsistent Results Inaccurate Quantification: Errors in the analytical method used to measure vanillin concentration.- Calibrate your HPLC or other analytical instruments with a standard curve of pure vanillin. - Ensure complete extraction of vanillin from the reaction mixture before analysis.
Variability in Starting Material: If using natural sources like vanilla beans, the initial concentration of this compound can vary.[11]- Homogenize a larger batch of the starting material to ensure uniformity. - Quantify the initial this compound concentration in your substrate before starting the enzymatic reaction.
Reaction Stalls Prematurely Enzyme Denaturation: Prolonged incubation at elevated temperatures can lead to enzyme denaturation.[12][13]- Check the thermal stability of your β-glucosidase. - Consider a fed-batch approach where the enzyme is added in portions over time.
Substrate Limitation: The initial concentration of this compound may be too low.- Increase the initial substrate concentration. However, be mindful of potential substrate inhibition at very high concentrations.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the enzymatic conversion of this compound to vanillin?

The optimal pH for β-glucosidase activity in this conversion is typically in the acidic range, generally between pH 4.0 and 6.0.[1][2][3] For instance, a study on enzyme-assisted extraction from green vanilla pods found an optimal pH of 4.2.[1] It is crucial to consult the specifications of the particular β-glucosidase being used, as the optimum can vary.

2. What is the ideal temperature for the reaction?

The ideal temperature for the enzymatic conversion of this compound to vanillin generally falls between 40°C and 60°C.[1][4][5] One optimization study identified an optimal temperature of 49.5°C.[1] Exceeding the optimal temperature can lead to enzyme denaturation and a subsequent loss of activity.[12][13]

3. How can I increase the accessibility of this compound in vanilla beans for enzymatic conversion?

To enhance the accessibility of this compound, which is compartmentalized within the plant cells, various tissue disruption methods can be employed.[1][6] These include:

  • Physical methods: Pre-freezing and thawing of the vanilla pods, grinding, or homogenization.[1][9]

  • Enzymatic methods: Using a cocktail of cell wall-degrading enzymes such as cellulases and pectinases to break down the plant cell walls and facilitate the interaction between β-glucosidase and this compound.[1][7][8]

4. What are common inhibitors of β-glucosidase in this reaction?

Common inhibitors of β-glucosidase include the reaction products themselves: vanillin and glucose.[10] Additionally, certain metal ions like Ag+, Hg2+, Cu2+, and Fe3+ can inhibit enzyme activity.[10] It is also important to avoid reagents containing sulfhydryl groups (e.g., dithiothreitol) and chelating agents like EDTA if they are known to affect your specific enzyme.[14]

5. How can I measure the activity of my β-glucosidase enzyme?

A common method to determine β-glucosidase activity is a colorimetric assay using a synthetic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).[4][15] The enzyme hydrolyzes pNPG to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at around 400-410 nm.[4][15] Alternatively, you can directly measure the release of vanillin from this compound using HPLC.[4]

Data Presentation

Table 1: Optimal Reaction Conditions for Enzymatic Conversion of this compound to Vanillin

ParameterOptimal RangeReference
pH 4.0 - 6.0[1][2][3]
Temperature (°C) 40 - 60[1][4][5]
Reaction Time (hours) 7 - 8[1][9]

Experimental Protocols

Protocol 1: β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This protocol is adapted from various sources for determining β-glucosidase activity.[4][15]

Materials:

  • β-glucosidase enzyme solution

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in buffer)

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

  • Sodium carbonate or NaOH solution (e.g., 1 M) to stop the reaction

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, add 50 µL of sodium acetate buffer and 25 µL of the enzyme solution (appropriately diluted).

  • Pre-incubate: Incubate the mixture at the desired temperature (e.g., 50°C) for 5 minutes.

  • Initiate the reaction: Add 25 µL of the pNPG substrate solution to the mixture and start a timer.

  • Incubate: Incubate the reaction at the set temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction: Add 100 µL of sodium carbonate or NaOH solution to stop the reaction. This will also cause a color change to yellow.

  • Measure absorbance: Read the absorbance of the solution at 405-410 nm using a microplate reader or spectrophotometer.

  • Calculate activity: Use a standard curve of p-nitrophenol to determine the amount of product released. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified conditions.

Protocol 2: Enzymatic Conversion of this compound to Vanillin from Green Vanilla Pods

This protocol provides a general workflow for the enzymatic production of vanillin.[1][9]

Materials:

  • Green vanilla pods

  • β-glucosidase

  • Pectinase (B1165727) and/or cellulase (B1617823) (optional, for enhanced extraction)

  • Buffer solution (e.g., citrate-phosphate buffer, pH 4.2)

  • Analytical equipment (e.g., HPLC) for vanillin quantification

Procedure:

  • Pre-treatment of Vanilla Pods:

    • Freeze the green vanilla pods at -20°C overnight.

    • Thaw the pods at room temperature.

    • Homogenize the thawed pods in the buffer solution.

  • Enzymatic Reaction Setup:

    • To the homogenized vanilla pod slurry, add the β-glucosidase enzyme to a predetermined concentration.

    • If using, add pectinase and/or cellulase.

    • Adjust the final volume with the buffer solution.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 49.5°C) for the desired duration (e.g., 7 hours) with gentle agitation.[1]

  • Reaction Termination and Extraction:

    • Terminate the reaction by heating the mixture (e.g., boiling for 5-10 minutes) to denature the enzymes.

    • Centrifuge the mixture to pellet the solid material.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) for vanillin analysis.

  • Quantification:

    • Analyze the vanillin concentration in the extract using a calibrated HPLC system.

Visualizations

Enzymatic_Conversion_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis This compound This compound (Substrate) ReactionVessel Reaction Incubation (e.g., 40-60°C) This compound->ReactionVessel Enzyme β-glucosidase (Enzyme) Enzyme->ReactionVessel Buffer Buffer (e.g., pH 4.0-6.0) Buffer->ReactionVessel Termination Reaction Termination (e.g., Heat) ReactionVessel->Termination Incubation Time Extraction Product Extraction Termination->Extraction Quantification Quantification (e.g., HPLC) Extraction->Quantification Vanillin Vanillin (Product) Quantification->Vanillin Glucose Glucose (Byproduct) Quantification->Glucose

Caption: Experimental workflow for the enzymatic conversion of this compound.

Enzymatic_Reaction_Pathway This compound This compound Enzyme β-glucosidase This compound->Enzyme Substrate Binding Vanillin Vanillin Enzyme->Vanillin Hydrolysis Glucose Glucose Enzyme->Glucose Release

Caption: Simplified pathway of this compound hydrolysis by β-glucosidase.

Troubleshooting_Logic Start Low Vanillin Yield CheckConditions Check Reaction Conditions (pH, Temp)? Start->CheckConditions CheckEnzyme Check Enzyme Activity? CheckConditions->CheckEnzyme Optimal OptimizeConditions Optimize pH and Temperature CheckConditions->OptimizeConditions Sub-optimal CheckSubstrate Check Substrate Accessibility? CheckEnzyme->CheckSubstrate Active NewEnzyme Use Fresh Enzyme / Perform Assay CheckEnzyme->NewEnzyme Inactive PretreatSubstrate Pre-treat Substrate (e.g., Homogenize) CheckSubstrate->PretreatSubstrate Poor Success Improved Yield CheckSubstrate->Success Good OptimizeConditions->Success NewEnzyme->Success PretreatSubstrate->Success

Caption: Logical troubleshooting flow for low vanillin yield.

References

Overcoming challenges in the chemical synthesis of glucovanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of glucovanillin (B191341).

Section 1: Troubleshooting Chemical Synthesis (Koenigs-Knorr Method)

The Koenigs-Knorr reaction is a classical and widely used method for glycosylation, including the synthesis of this compound from a protected glucose derivative and vanillin (B372448). However, researchers may encounter several challenges. This section addresses these common issues in a question-and-answer format.

FAQs & Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Q1: My Koenigs-Knorr reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?

    A1: Low yields in the Koenigs-Knorr synthesis of this compound can stem from several factors. Here are the primary causes and recommended solutions:

    • Decomposition of the Glycosyl Halide: The starting material, typically acetobromoglucose, can be unstable and may decompose if exposed to moisture or not used promptly after preparation.

      • Solution: Ensure all glassware is thoroughly dried, and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared glycosyl halide for the best results.

    • Inactive Promoter: The silver salt promoter (e.g., silver carbonate or silver oxide) is crucial for activating the glycosyl halide. Its activity can be diminished by improper storage or impurities.[1][2]

      • Solution: Use high-purity, freshly opened, or properly stored silver salts. Some protocols recommend specific grades of silver carbonate for optimal performance.

    • Suboptimal Reaction Temperature: Glycosylation reactions are sensitive to temperature.[3] Incorrect temperature control can lead to side reactions or incomplete conversion.

      • Solution: Initiate the reaction at a low temperature (e.g., -20°C to 0°C) and allow it to warm gradually to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.

    • Insufficient Reaction Time: The reaction may not have proceeded to completion.

      • Solution: Monitor the reaction progress by TLC. If the starting materials are still present after the initially planned reaction time, extend the duration until the glycosyl halide spot disappears.

    • Side Reactions: The formation of by-products, such as orthoesters, can reduce the yield of the desired this compound.[4]

      • Solution: The choice of protecting groups on the glucose donor can influence the formation of side products. Using participating groups like acetyl esters at the C-2 position can help minimize orthoester formation.[1]

Issue 2: Poor Stereoselectivity (Formation of α-Glucovanillin)

  • Q2: My final product is a mixture of α and β anomers of this compound, with a significant amount of the undesired α-anomer. How can I improve the stereoselectivity for the β-anomer?

    A2: Achieving high stereoselectivity for the β-glycosidic bond is a common challenge. The formation of the α-anomer can be minimized by leveraging the "neighboring group participation" effect.[1][5]

    • Mechanism of Stereocontrol: When an acetyl group is used as a protecting group at the C-2 position of the glucose donor (e.g., acetobromoglucose), it can form a cyclic acyloxonium ion intermediate after the departure of the bromide. The subsequent nucleophilic attack by the hydroxyl group of vanillin is sterically hindered on the same face as the cyclic intermediate, forcing the attack from the opposite face. This results in the formation of the 1,2-trans product, which is the β-anomer.[1][5]

    • Solutions:

      • Use a Participating Protecting Group: Ensure that the protecting group on the C-2 hydroxyl of your glucose donor is a participating group, such as an acetyl or benzoyl ester. Non-participating groups, like benzyl (B1604629) ethers, will likely result in a mixture of anomers.[1]

      • Solvent Choice: The polarity of the solvent can influence the stereochemical outcome. Non-polar solvents can favor the desired β-anomer.

      • Promoter Selection: Different silver or mercury salt promoters can affect the stereoselectivity. It may be beneficial to screen various promoters to find the optimal one for your specific reaction.[1]

Issue 3: Difficulties with Deprotection

  • Q3: I am having trouble removing the acetyl protecting groups from my synthesized this compound tetraacetate. The reaction is either incomplete or I am observing by-products. What should I do?

    A3: The deprotection of acetyl groups, typically achieved by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), is usually straightforward but can present some challenges.

    • Incomplete Deprotection:

      • Cause: Insufficient catalyst, short reaction time, or low temperature.[6]

      • Solution: Increase the amount of sodium methoxide slightly, extend the reaction time, or gently warm the reaction mixture. Monitor the reaction by TLC until the fully protected starting material is consumed.[6]

    • Formation of By-products (e.g., from cleavage of the glycosidic bond):

      • Cause: The glycosidic bond can be labile under harsh acidic or basic conditions.[6]

      • Solution: Use only a catalytic amount of a mild base like sodium methoxide. Avoid strong acids for deprotection. Neutralize the reaction mixture promptly after completion using a resin like Amberlite IR-120 (H+ form) to prevent prolonged exposure to basic conditions.[6]

    • Acetyl Group Migration:

      • Cause: Under certain conditions, particularly with residual acidity or basicity during workup, acetyl groups can migrate to other hydroxyl positions.[7]

      • Solution: Maintain careful pH control during the deprotection and workup steps. Prompt neutralization after deprotection is crucial.[7]

Issue 4: Purification Challenges

  • Q4: How can I effectively purify my final this compound product and remove the reaction by-products and residual silver salts?

    A4: Purification is a critical step to obtain high-purity this compound.

    • Removal of Silver Salts: After the glycosylation reaction, the insoluble silver salts need to be removed.

      • Procedure: Filter the reaction mixture through a pad of Celite®. Wash the Celite® pad thoroughly with the reaction solvent to recover any adsorbed product.

    • Chromatographic Purification: Flash column chromatography is the standard method for purifying both the protected and deprotected this compound.

      • Stationary Phase: Silica (B1680970) gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is commonly used for the protected this compound tetraacetate. For the final, more polar this compound, a mobile phase of methanol in dichloromethane (B109758) or ethyl acetate is suitable.

      • Monitoring: Use TLC to identify the fractions containing the desired product.

Section 2: Experimental Protocols

Protocol 1: Synthesis of this compound via the Koenigs-Knorr Method

This protocol describes the synthesis of this compound from D-glucose in three main steps:

  • Peracetylation of D-glucose.

  • Formation of acetobromoglucose.

  • Glycosylation of vanillin with acetobromoglucose.

  • Deprotection of the acetyl groups.

Materials:

  • D-glucose

  • Acetic anhydride (B1165640)

  • Sodium acetate

  • Hydrobromic acid in acetic acid (33 wt%)

  • Vanillin

  • Silver (I) carbonate (Ag₂CO₃)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Amberlite IR-120 (H⁺ form) resin

  • Standard laboratory glassware and purification equipment

Step 1: Synthesis of β-D-Glucose Pentaacetate

  • To a stirred solution of D-glucose (1 eq) in acetic anhydride (5 eq), add sodium acetate (1 eq).

  • Heat the mixture to 100°C for 2 hours.

  • Pour the cooled reaction mixture into ice water and stir vigorously until the excess acetic anhydride has hydrolyzed.

  • Collect the precipitated β-D-glucose pentaacetate by filtration, wash with cold water, and recrystallize from ethanol.

Step 2: Synthesis of Acetobromoglucose

  • Dissolve β-D-glucose pentaacetate (1 eq) in a minimal amount of anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrobromic acid in acetic acid (1.2 eq).

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the mixture with DCM and wash with cold water, followed by a cold, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield acetobromoglucose as a syrup. Use immediately in the next step.

Step 3: Glycosylation of Vanillin

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve vanillin (1.2 eq) in anhydrous DCM.

  • Add freshly activated 4 Å molecular sieves and silver (I) carbonate (1.5 eq).

  • Stir the mixture in the dark at room temperature for 1 hour.

  • Cool the mixture to 0°C and add a solution of freshly prepared acetobromoglucose (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight in the dark.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite®, washing the pad with DCM.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain tetra-O-acetyl-glucovanillin.

Step 4: Deprotection of Tetra-O-acetyl-glucovanillin

  • Dissolve the tetra-O-acetyl-glucovanillin (1 eq) in anhydrous methanol.

  • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

  • Stir the mixture at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Neutralize the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral.

  • Filter off the resin and wash it with methanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (eluent: methanol/DCM gradient) or recrystallization to yield pure this compound.

Section 3: Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterKoenigs-Knorr Chemical SynthesisEnzymatic Synthesis (in vitro)Microbial Fermentation
Starting Materials Protected glucose, VanillinVanillin, Activated sugar donor (e.g., UDP-glucose)Glucose or other simple carbon sources
Typical Yield 40-70%60-95%Varies significantly with strain and conditions
Stereoselectivity Good to excellent for β-anomer with participating groupsExcellent (enzyme-specific)Excellent (enzyme-specific)
Reaction Conditions Anhydrous, inert atmosphere, often low temperatures, heavy metal promotersAqueous buffer, mild pH and temperatureAqueous culture medium, specific temperature and pH for microbial growth
Key Challenges Use of protecting groups, harsh reagents, by-product formation, heavy metal wasteEnzyme stability and cost, substrate solubility, product inhibitionProduct toxicity to host, complex pathway engineering, low titers
Advantages Well-established, scalableHigh selectivity, mild conditions, environmentally friendly"Natural" product, potential for low-cost production from renewable feedstocks

Note: Yields are approximate and can vary significantly based on specific reaction conditions and optimization.

Section 4: Visualizations

Koenigs_Knorr_Workflow cluster_protection Step 1 & 2: Donor Preparation cluster_glycosylation Step 3: Glycosylation cluster_deprotection Step 4: Deprotection Glucose D-Glucose Pentaacetate β-D-Glucose Pentaacetate Glucose->Pentaacetate Ac₂O, NaOAc Acetobromoglucose Acetobromoglucose (Glycosyl Donor) Pentaacetate->Acetobromoglucose HBr/AcOH Reaction Koenigs-Knorr Reaction (Ag₂CO₃, DCM) Acetobromoglucose->Reaction Vanillin Vanillin (Acceptor) Vanillin->Reaction Protected_GV Tetra-O-acetyl-glucovanillin Reaction->Protected_GV Deprotection Zemplén Deprotection (cat. NaOMe, MeOH) Protected_GV->Deprotection This compound This compound (Final Product) Deprotection->this compound

Caption: Experimental workflow for the chemical synthesis of this compound.

Koenigs_Knorr_Mechanism Donor Acetobromoglucose Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium - AgBr Promoter Ag₂CO₃ Promoter->Donor Acyloxonium Acyloxonium Ion (Neighboring Group Participation) Oxocarbenium->Acyloxonium Intramolecular attack by C2-OAc Product_Protected Tetra-O-acetyl-glucovanillin (β-anomer) Acyloxonium->Product_Protected SN2 attack by Vanillin (inversion of configuration) Vanillin Vanillin (R-OH) Vanillin->Acyloxonium

Caption: Simplified mechanism of the Koenigs-Knorr reaction for β-selectivity.

References

Strategies to prevent co-extraction of interfering compounds with glucovanillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucovanillin (B191341) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the co-extraction of interfering compounds during their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to ensure the accuracy and reliability of your results.

Troubleshooting Guide: Common Issues in this compound Extraction and Analysis

This guide addresses specific problems you may encounter during the extraction and analysis of this compound, focusing on the co-extraction of interfering compounds.

Question 1: I am observing co-eluting peaks with my this compound peak in my HPLC analysis. How can I resolve this?

Answer:

Co-elution of interfering compounds is a common issue, especially when analyzing complex matrices like vanilla extracts. The primary interfering compounds are often structurally similar phenolics such as vanillin (B372448), vanillic acid, p-hydroxybenzaldehyde, and p-hydroxybenzoic acid.[1][2][3] To resolve co-eluting peaks, you can systematically adjust your HPLC method parameters. A resolution value (Rs) greater than 1.5 is generally considered baseline separation.

Here is a step-by-step approach to troubleshoot and resolve co-eluting peaks:

  • Optimize the Mobile Phase Gradient: A well-optimized gradient is crucial.

    • Decrease the ramp rate: A slower, shallower gradient can significantly improve the separation of closely eluting compounds.

    • Introduce isocratic holds: Holding the mobile phase composition constant at critical points in the gradient can help resolve stubborn peaks.

  • Adjust Mobile Phase Composition and pH:

    • Change the organic modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different solvent properties.

    • Modify the pH of the aqueous phase: The retention of phenolic compounds can be sensitive to pH. Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) is a common practice to ensure good peak shape and consistent retention times by suppressing the ionization of phenolic hydroxyl groups.[3][4]

  • Evaluate the Stationary Phase:

    • Switch to a different column chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or cyano (CN) phase, which can offer different selectivity compared to a standard C18 column.

    • Use a column with smaller particles or a core-shell column: These columns provide higher efficiency, leading to sharper peaks and better resolution.

  • Adjust Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can sometimes improve separation efficiency and change selectivity. However, be cautious as higher temperatures can also cause compounds to co-elute.[1] For instance, at temperatures of 50°C and above, vanillyl alcohol and p-hydroxybenzoic acid may not separate effectively.[1] A temperature of 45°C has been found to be optimal in some methods.[1]

    • Flow Rate: Decreasing the flow rate generally improves resolution, but it will also increase the analysis time. A flow rate of 2.25 mL/min has been shown to provide good separation for p-hydroxybenzaldehyde and vanillic acid.[1]

Question 2: My this compound samples seem to be degrading during sample preparation. What can I do to prevent this?

Answer:

This compound, as a phenolic glycoside, can be susceptible to degradation under certain conditions, leading to the formation of interfering compounds like vanillin and vanillic acid.[5] The primary factors to control are pH, temperature, light, and enzymatic activity.

  • pH Control: Both highly acidic and alkaline conditions can promote the hydrolysis of the glycosidic bond or oxidation. Maintain the pH of your sample and solutions within a stable, slightly acidic to neutral range (pH 4-7).

  • Temperature: Elevated temperatures can accelerate degradation. Whenever possible, perform extractions at room temperature or on ice. For long-term storage of extracts, -20°C or -80°C is recommended.

  • Light Protection: Phenolic compounds can be sensitive to light. Use amber vials or work in a dimly lit environment to prevent photodegradation.

  • Prevent Oxidation: The aldehyde group in the vanillin moiety of this compound is prone to oxidation to a carboxylic acid (vanillic acid). Consider preparing samples under an inert atmosphere (e.g., nitrogen) and adding antioxidants like ascorbic acid or EDTA to your extraction solvent to chelate metal ions and scavenge free radicals.

  • Inactivate Enzymes: In biological or plant samples, endogenous enzymes like β-glucosidase can hydrolyze this compound to vanillin.[6][7] To prevent this, enzymes should be inactivated, for example, by boiling the sample in ethanol (B145695) for a short period at the beginning of the extraction process.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in this compound analysis from vanilla beans?

A1: The most frequently encountered interfering compounds in the analysis of this compound from vanilla beans are other phenolic compounds that are structurally related to vanillin. These include:

  • Vanillin

  • Vanillic acid

  • p-Hydroxybenzaldehyde

  • p-Hydroxybenzoic acid

  • Vanillyl alcohol

  • Anisyl alcohol

  • Anisic acid[1][2]

These compounds are often co-extracted with this compound and can have similar retention times in reverse-phase HPLC, making accurate quantification challenging without proper chromatographic separation or sample cleanup.

Q2: What is a reliable method to remove these interfering compounds before HPLC analysis?

A2: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up complex samples and removing interfering compounds prior to HPLC analysis.[9][10][11] It offers several advantages over traditional liquid-liquid extraction (LLE), including greater selectivity, reduced solvent consumption, and the potential for automation.[10][12][13] For phenolic glycosides like this compound, a reversed-phase SPE sorbent such as C18 or a polymeric sorbent (e.g., Oasis HLB) is typically recommended.[9][11][14]

The general steps for SPE cleanup are:

  • Conditioning: The cartridge is treated with a solvent like methanol to activate the sorbent.

  • Equilibration: The cartridge is flushed with a solvent similar to the sample matrix (e.g., water) to prepare it for sample loading.

  • Sample Loading: The sample extract is passed through the cartridge. This compound and other less polar compounds will be retained on the sorbent, while highly polar interferences like sugars and salts will pass through.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove any remaining polar impurities.

  • Elution: A stronger organic solvent (e.g., methanol or acetonitrile) is used to elute the retained this compound and other phenolic compounds.

This process effectively separates the compounds of interest from many of the matrix components that can interfere with analysis.

Q3: How does Liquid-Liquid Extraction (LLE) compare to SPE for this compound purification?

A3: Both LLE and SPE can be used for sample cleanup, but they operate on different principles and have distinct advantages and disadvantages.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid mobile phase.Partitioning between two immiscible liquid phases based on differential solubility.
Selectivity High, can be tailored by choosing specific sorbents.Generally lower, depends on the choice of solvents and pH.
Solvent Usage Significantly less solvent consumed.Requires large volumes of organic solvents.
Efficiency Often more efficient at removing a wider range of interferences.Can be effective for separating compounds with large differences in polarity and acidity.
Automation Easily automated for high-throughput applications.More labor-intensive and difficult to automate.
Common Issues Sorbent variability, requires method development.Emulsion formation, incomplete phase separation.

For complex matrices like plant extracts, SPE is often preferred due to its higher selectivity and efficiency in removing matrix interferences.[12][13][15] LLE can be a useful technique, particularly when exploiting the acidic nature of some interfering phenolic compounds by performing the extraction at a specific pH to ionize and separate them into an aqueous phase.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification

This protocol is designed for the cleanup of a crude plant extract to isolate and concentrate this compound and related phenolic compounds.

Materials:

  • Crude sample extract (e.g., in 50% ethanol)

  • SPE cartridges (e.g., C18 or polymeric reversed-phase, 500 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • SPE manifold

  • Collection vials

Methodology:

  • Sample Preparation:

    • Take an aliquot of the crude extract and evaporate the organic solvent using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the residue in a small volume of deionized water or a low percentage of organic solvent (e.g., 5% methanol in water).

    • Filter the sample through a 0.45 µm syringe filter.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge to activate the stationary phase. Do not allow the cartridge to go dry.

    • Pass 5 mL of deionized water through the cartridge to equilibrate it for the aqueous sample.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove highly polar interfering compounds such as sugars and organic acids.

    • (Optional) For additional cleanup, wash with 5 mL of 5-10% methanol in water to remove less polar interferences while retaining this compound.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the retained this compound and other phenolic compounds with 5 mL of methanol or acetonitrile into a clean collection vial.

    • Evaporate the elution solvent to dryness under a stream of nitrogen.

    • Reconstitute the purified residue in a known volume of mobile phase for HPLC analysis.

Protocol 2: HPLC Method for the Separation of this compound and Interfering Phenolics

This protocol provides a starting point for developing an HPLC method to separate this compound from its common interferents. Optimization may be required based on your specific column and system.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water with 0.2% acetic acid

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Methanol

Method Parameters:

  • Flow Rate: 2.25 mL/min

  • Column Temperature: 45°C

  • Detection Wavelength: 230 nm, 254 nm, and 280 nm (monitor multiple wavelengths to aid in peak identification)

  • Injection Volume: 10 µL

Gradient Elution Program:

Time (min)%A (Water + 0.2% Acetic Acid)%B (Acetonitrile)%C (Methanol)
0.081910
2.081910
7.0711910
10.0711910
15.0108010
18.0108010
23.081910
29.081910

This gradient is adapted from a method for separating vanillin and related compounds and may require adjustment for optimal this compound separation.[1]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Evaporate Evaporate Organic Solvent Reconstitute Reconstitute in Aqueous Solution Evaporate->Reconstitute Filter Filter Sample (0.45 µm) Reconstitute->Filter Load 3. Load Sample Filter->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Water / 5% Methanol) Load->Wash Elute 5. Elute (Methanol) Wash->Elute To_Waste1 Wash->To_Waste1 Interferents (Sugars, Salts) Dry_Eluate Dry Eluate Elute->Dry_Eluate Analyte Elute->Analyte This compound + Phenolics Reconstitute_Final Reconstitute for HPLC Dry_Eluate->Reconstitute_Final Analyze HPLC Analysis Reconstitute_Final->Analyze

Caption: Workflow for SPE-based purification of this compound.

HPLC_Troubleshooting action action start Co-eluting Peaks Observed q1 Optimize Gradient? start->q1 end_node Peaks Resolved a1 Decrease gradient slope Introduce isocratic holds q1->a1 Yes q2 Adjust Mobile Phase? q1->q2 No a1->q2 a2 Change organic modifier (ACN/MeOH) Adjust pH (e.g., 0.1% Formic Acid) q2->a2 Yes q3 Change Column? q2->q3 No a2->q3 q3->end_node No a3 Try different stationary phase (e.g., Phenyl-hexyl) Use smaller particle size column q3->a3 Yes a3->end_node

Caption: Logical workflow for troubleshooting co-eluting HPLC peaks.

References

Refinement of sample preparation for accurate glucovanillin measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of glucovanillin (B191341).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider during sample preparation for this compound analysis?

A1: The most critical factors include preventing the enzymatic hydrolysis of this compound into vanillin (B372448), ensuring complete extraction of this compound from the sample matrix, and minimizing the interference of other matrix components during analysis. In green vanilla beans, β-glucosidase and this compound are present, and tissue disruption can initiate enzymatic hydrolysis, leading to inaccurate (underestimated) this compound quantification.[1][2]

Q2: How can I prevent the enzymatic hydrolysis of this compound during sample preparation?

A2: To prevent enzymatic hydrolysis, it is crucial to inactivate the endogenous β-glucosidase enzyme immediately upon sample collection or homogenization. This can be achieved through several methods:

  • Heat Inactivation: Boiling the sample in a solvent like ethanol (B145695) for a short period (e.g., 30 minutes) can effectively denature the enzyme.[3][4]

  • Solvent Extraction: Using organic solvents such as ethanol or methanol (B129727) can inhibit enzyme activity. A solution of 47.5% (v/v) aqueous ethanol has been shown to be effective.[5][6]

  • Freezing: Rapidly freezing the sample in liquid nitrogen and maintaining a frozen state during initial processing steps can slow down enzymatic activity.

Q3: What is the optimal solvent for extracting this compound?

A3: The choice of solvent significantly impacts the extraction efficiency of the polar this compound molecule. Aqueous mixtures of polar organic solvents are generally most effective. A study comparing different solvents found that 47.5% ethanol in water yielded a roughly 2-fold increase in this compound extraction compared to 95% ethanol.[5] Similarly, 80% methanol was more effective than 100% methanol.[5] The higher water content in these solvent mixtures facilitates the solubilization of the highly polar this compound.[5]

Q4: What are "matrix effects" and how can they affect my this compound measurement?

A4: Matrix effects are the alteration of an analyte's response (in this case, this compound) due to the presence of other components in the sample matrix.[7] These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true this compound concentration.[7][8] In complex plant extracts, co-eluting compounds can interfere with the ionization of this compound in the mass spectrometer or absorb at the same UV wavelength in HPLC-UV analysis, leading to inaccurate quantification.[7][9]

Q5: How can I minimize matrix effects in my analysis?

A5: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering compounds from the sample extract before analysis.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank sample matrix that has undergone the same extraction and cleanup procedure as the samples can help to compensate for matrix effects.[10]

  • Chromatographic Separation: Optimizing the HPLC method to achieve good separation between this compound and interfering matrix components is essential.[11][12]

Q6: How should I store my samples to ensure this compound stability?

A6: this compound is susceptible to degradation over time, especially at elevated temperatures. For long-term storage, it is recommended to store samples at -20°C or below.[13] Studies on vanillin beans have shown that storage at lower temperatures helps to preserve the levels of key compounds.[13] Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound
Possible Cause Troubleshooting Step
Enzymatic Hydrolysis Ensure immediate and effective inactivation of β-glucosidase upon sample collection. Boil samples in ethanol or use appropriate solvent mixtures to inhibit enzyme activity.[3][6]
Incomplete Extraction Optimize the extraction solvent. Use a polar solvent system such as 47.5% ethanol or 80% methanol in water to improve the solubility of this compound.[5] Consider increasing the extraction time or using techniques like sonication to enhance extraction efficiency.
Degradation during Storage Review sample storage conditions. Ensure samples are stored at or below -20°C and protected from light.[13]
Instrumental Issues Verify the performance of your analytical instrument (e.g., HPLC). Check the detector lamp, mobile phase composition, and column integrity.
Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC Analysis
Possible Cause Troubleshooting Step
Secondary Interactions with Column Interactions between this compound and active sites on the HPLC column (e.g., residual silanols) can cause peak tailing.[11][14] Ensure the mobile phase pH is appropriate to minimize these interactions. Using a well-endcapped column is also recommended.
Column Overload Injecting a too-concentrated sample can lead to peak broadening and tailing.[12][14] Dilute the sample and re-inject.
Extra-column Volume Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.[11][15] Minimize tubing length and ensure all connections are properly made.
Contaminated Guard Column or Column Frit If all peaks in the chromatogram are affected, the guard column or the inlet frit of the analytical column may be contaminated or blocked.[12][16] Replace the guard column or back-flush the analytical column.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Variable Matrix Effects Matrix effects can vary between samples, leading to inconsistent results.[7][10] Implement a robust sample cleanup procedure like SPE and use matrix-matched calibration standards for quantification.[10]
Inconsistent Sample Homogenization Incomplete homogenization of the initial sample can lead to variability in the amount of this compound extracted. Ensure a consistent and thorough homogenization procedure for all samples.
Fluctuations in Instrumental Conditions Drifts in pump flow rate, column temperature, or detector response can cause irreproducible results. Regularly perform system suitability tests to monitor the performance of your HPLC system.
Sample Degradation If samples are not analyzed promptly after preparation, this compound may degrade. Analyze samples as soon as possible after preparation or store them under appropriate conditions.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound from Cured Vanilla Beans

Extraction MethodSolventRelative this compound Yield (%)
Homogenization95% Ethanol32.6
Homogenization47.5% Ethanol72.1
Homogenization100% Methanol59.6
Homogenization80% Methanol72.4
Soxhlet (24h)47.5% Ethanol100.0

Data synthesized from Voisine et al. (1995). The yield is relative to the 24-hour Soxhlet extraction with 47.5% ethanol, which was considered the most effective method for this compound in the study.[5]

Table 2: this compound and Vanillin Content at Different Stages of Vanilla Bean Curing

Curing StageThis compound Content (% dry weight)Vanillin Content (% dry weight)
Green Beans11.380.21
Blanched BeansNot Reported0.05
Sweating BeansNot Reported2.30
Drying BeansNot Reported2.69

Data from Chen et al. (2015) and Gu et al. (2014) illustrating the conversion of this compound to vanillin during the curing process.[2][17]

Experimental Protocols

Protocol 1: Extraction of this compound from Vanilla Beans

This protocol is based on the homogenization method described by Voisine et al. (1995).[5]

  • Sample Grinding: Grind chopped vanilla beans (1-2 cm pieces) in a centrifuge grinding mill to pass through a 1 mm sieve.

  • Homogenization:

    • Weigh 0.2 g of the ground vanilla powder into a vial.

    • Add 6 mL of 47.5% aqueous ethanol.

    • Homogenize using a high-speed homogenizer (e.g., Ultra-Turrax) at 20,000 rpm for three 1-minute bursts, with 1-minute intervals of cooling on ice in between.

  • Filtration: Filter the homogenate through Whatman No. 2 filter paper.

  • Rinsing: Rinse the vial and the filter paper three times with 1 mL of the extraction solvent.

  • Final Volume Adjustment: Combine the filtrate and rinses and adjust the final volume to 10 mL with the extraction solvent.

  • Pre-analysis Filtration: Filter the final extract through a 0.45-µm filter before HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol for SPE cleanup of plant extracts, which can be adapted for this compound analysis.[18][19]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the aqueous residue of the plant extract (after evaporation of the organic solvent) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge using an appropriate volume of methanol or a methanol/water mixture. The optimal elution solvent should be determined experimentally.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in the HPLC mobile phase for analysis.

Visualizations

Experimental_Workflow node_sample Sample Collection (e.g., Vanilla Beans) node_inactivate Enzyme Inactivation (e.g., Boiling) node_sample->node_inactivate Immediate node_homogenize Homogenization in Extraction Solvent (e.g., 47.5% Ethanol) node_extract Extraction (e.g., Sonication) node_homogenize->node_extract node_inactivate->node_homogenize node_filter Filtration node_extract->node_filter node_cleanup Sample Cleanup (Optional) (e.g., SPE) node_filter->node_cleanup If matrix effects are significant node_analyze HPLC Analysis node_filter->node_analyze Direct injection node_cleanup->node_analyze

Caption: A generalized workflow for the preparation of samples for accurate this compound measurement.

Troubleshooting_Low_Recovery start Low or No This compound Detected check_hydrolysis Was β-glucosidase inactivated immediately? start->check_hydrolysis inactivate Implement immediate enzyme inactivation (e.g., boiling in ethanol) check_hydrolysis->inactivate No check_extraction Is the extraction solvent optimal? check_hydrolysis->check_extraction Yes inactivate->check_extraction optimize_solvent Use a more polar solvent system (e.g., 47.5% ethanol) check_extraction->optimize_solvent No check_storage Were samples stored properly? check_extraction->check_storage Yes optimize_solvent->check_storage improve_storage Store samples at -20°C or below and avoid freeze-thaw cycles check_storage->improve_storage No check_instrument Is the HPLC system performing correctly? check_storage->check_instrument Yes improve_storage->check_instrument instrument_maintenance Perform system suitability tests and instrument maintenance check_instrument->instrument_maintenance No end Accurate Measurement check_instrument->end Yes instrument_maintenance->end

Caption: A troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: Chromatographic Resolution of Glucovanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic separation of glucovanillin (B191341) from other glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating this compound from other glycosides?

A1: The most prevalent techniques for the separation of this compound and other glycosides are High-Performance Liquid Chromatography (HPLC), Column Chromatography (CC), and Thin-Layer Chromatography (TLC). HPLC is often preferred for its high resolution and sensitivity in quantitative analysis. Column chromatography is a valuable method for preparative scale purification, while TLC is a quick and cost-effective tool for monitoring reaction progress and preliminary separations.

Q2: Which stationary phases are most effective for this compound separation?

A2: For HPLC, reversed-phase columns, particularly C18 columns, are widely used for the separation of this compound and other phenolic glycosides.[1][2] These columns separate compounds based on their hydrophobicity. For column chromatography, silica (B1680970) gel is a common choice for the separation of glycosides from plant extracts.[3]

Q3: What mobile phases are typically used for the HPLC analysis of this compound?

A3: Mobile phases for reversed-phase HPLC of this compound typically consist of a mixture of water (often acidified) and an organic solvent like methanol (B129727) or acetonitrile (B52724).[1][2][4] Acidifying the aqueous phase, for instance with acetic acid or phosphoric acid, can improve peak shape and resolution.[1][5] The gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively separate a range of glycosides with varying polarities.

Q4: How can I detect this compound after chromatographic separation?

A4: In HPLC, this compound is most commonly detected using a UV detector, typically at wavelengths around 270 nm or 280 nm.[1][2] For TLC, visualization can be achieved under UV light if the compounds are fluorescent, or by spraying with a suitable reagent that reacts with the glycosides to produce colored spots.

Troubleshooting Guides

HPLC Troubleshooting

This guide addresses common issues encountered during the HPLC separation of this compound and other glycosides.

1. Poor Resolution Between this compound and Other Glycoside Peaks

  • Symptom: Overlapping or poorly separated peaks of this compound and other glycosides, such as p-hydroxybenzaldehyde glucoside.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase Composition: The ratio of aqueous to organic solvent is critical. A mobile phase that is too strong (too much organic solvent) will cause early elution and poor separation. Conversely, a mobile phase that is too weak will lead to long retention times and broad peaks.

      • Solution: Optimize the gradient profile. Start with a lower percentage of the organic solvent and gradually increase it. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Incorrect pH of the Mobile Phase: The ionization state of phenolic glycosides can significantly affect their retention and peak shape.

      • Solution: Adjust the pH of the aqueous component of the mobile phase. Acidifying the mobile phase (e.g., with 0.1% acetic acid or phosphoric acid) can suppress the ionization of phenolic hydroxyl groups, leading to better retention and improved peak shape.[1][5]

    • Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

      • Solution: Experiment with different column temperatures. An increase in temperature can sometimes improve efficiency and resolution, but the effect is compound-dependent.

    • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and reduced resolution.

      • Solution: Reduce the injection volume or the concentration of the sample.

2. Peak Tailing of this compound Peak

  • Symptom: The this compound peak is asymmetrical with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar groups of this compound, causing tailing.

      • Solution: Use a well-endcapped C18 column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask the active silanol sites. Lowering the pH of the mobile phase can also suppress silanol ionization.

    • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

      • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. Using a guard column can help protect the analytical column from contamination.

    • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

3. Fluctuating Retention Times

  • Symptom: The retention time of the this compound peak varies between injections.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

      • Solution: Increase the equilibration time between runs to ensure the column is fully conditioned.

    • Pump Issues: Inconsistent flow rate from the HPLC pump can lead to shifting retention times.

      • Solution: Check for leaks in the pump and ensure proper solvent degassing to prevent air bubbles. Perform pump maintenance as needed.

    • Changes in Mobile Phase Composition: Evaporation of the more volatile solvent component or improper mixing can alter the mobile phase composition over time.

      • Solution: Ensure mobile phase reservoirs are well-sealed and that the online mixer is functioning correctly. Prepare fresh mobile phase regularly.

Column Chromatography Troubleshooting

1. Poor Separation of this compound

  • Symptom: Fractions collected from the column contain a mixture of this compound and other glycosides.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluting solvent is not optimized for the separation.

      • Solution: Perform preliminary TLC experiments with different solvent systems to identify the optimal mobile phase for separation. A stepwise or gradient elution, gradually increasing the polarity of the solvent, is often more effective than isocratic elution for separating compounds with a range of polarities.

    • Improper Column Packing: Voids or channels in the stationary phase can lead to band broadening and poor separation.

      • Solution: Ensure the column is packed uniformly and without any air bubbles.

    • Column Overloading: Applying too much sample to the column will exceed its separation capacity.

      • Solution: Use a larger column or reduce the amount of sample loaded.

Data Presentation

Table 1: HPLC Retention Times of this compound and Related Phenolic Compounds

CompoundRetention Time (min)Chromatographic ConditionsReference
This compound~13.0C18 column, Water (0.5% Acetic Acid):Methanol gradient[1]
Vanillin (B372448)~13.0C18 column, Water (0.5% Acetic Acid):Methanol gradient[1]
p-HydroxybenzaldehydeNot specifiedC18 column, Water (0.2% Acetic Acid):Methanol:Acetonitrile gradient[4]
Vanillic AcidNot specifiedC18 column, Water (0.2% Acetic Acid):Methanol:Acetonitrile gradient[4]
p-Hydroxybenzoic AcidNot specifiedC18 column, Water (0.2% Acetic Acid):Methanol:Acetonitrile gradient[4]
p-Hydroxybenzaldehyde β-glucoside11.9C18 column, Water:Acetonitrile gradient[6]

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature, etc.) and should be determined experimentally for each system.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol provides a general method for the analytical separation of this compound from other phenolic compounds. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Glacial acetic acid or phosphoric acid

  • Sample extract containing this compound, filtered through a 0.45 µm syringe filter

2. Chromatographic Conditions:

  • Mobile Phase A: HPLC-grade water with 0.5% glacial acetic acid[1]

  • Mobile Phase B: HPLC-grade methanol[1]

  • Gradient Program:

    • 0-10 min: 10-30% B

    • 10-17 min: 30-80% B

    • 17-17.5 min: 80% B

    • 17.5-18 min: 80-10% B

    • Followed by a re-equilibration period with the initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 10-20 µL

3. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient program and collect the data.

  • Identify the this compound peak by comparing its retention time with that of a this compound standard run under the same conditions.

Protocol 2: Column Chromatography for this compound Purification

This protocol outlines a general procedure for the preparative separation of this compound from a plant extract.

1. Materials and Reagents:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Crude plant extract containing this compound

  • A series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol)

  • Collection tubes or flasks

2. Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into the column, ensuring even packing without air bubbles. Allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, then methanol). This can be done in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify the fractions containing the purified this compound.

  • Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Analysis and Characterization start Crude Plant Material extraction Solvent Extraction (e.g., Ethanol/Water) start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration cc Column Chromatography (for purification) concentration->cc hplc HPLC Analysis (for quantification) concentration->hplc tlc TLC (for monitoring) concentration->tlc fraction_analysis Fraction Analysis cc->fraction_analysis quantification Quantification hplc->quantification tlc->fraction_analysis characterization Structural Characterization fraction_analysis->characterization quantification->characterization

Caption: Experimental workflow for the separation and analysis of this compound.

Troubleshooting_Guide start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape Yes resolution Poor Resolution? start->resolution No tailing Peak Tailing? peak_shape->tailing Yes fronting Peak Fronting? peak_shape->fronting No sol_tailing Check for secondary interactions (adjust pH, use end-capped column). Check for column contamination. tailing->sol_tailing sol_fronting Check for sample overload. Check sample solvent compatibility. fronting->sol_fronting retention Retention Time Issues? resolution->retention No sol_resolution Optimize mobile phase gradient. Adjust mobile phase pH. Check column temperature. resolution->sol_resolution Yes drifting_rt Drifting Retention Times? retention->drifting_rt Yes sol_drifting_rt Ensure proper column equilibration. Check pump for leaks and flow consistency. Prepare fresh mobile phase. drifting_rt->sol_drifting_rt

Caption: Troubleshooting decision tree for common HPLC issues in glycoside separation.

References

Enhancing the efficiency of glucovanillin purification by crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glucovanillin (B191341) Crystallization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of this compound purification by crystallization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Q1: No crystals are forming after the solution has cooled. What should I do?

A1: This is a common issue, typically indicating that the solution is not supersaturated. Here are several steps to induce crystallization:

  • Reduce Solvent Volume: Your solution likely contains too much solvent. Gently reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration of this compound. Once concentrated, allow it to cool slowly again.[1]

  • Induce Nucleation (Seeding): If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the solution. This provides a template for new crystals to grow upon.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Introduce an Anti-Solvent: If this compound is soluble in your current solvent but insoluble in another (an "anti-solvent"), you can slowly add the anti-solvent to the solution until it becomes slightly cloudy (turbid). Then, allow the solution to stand undisturbed. Diethyl ether is a solvent in which this compound is almost insoluble and can be considered for this purpose.[2]

  • Extended Cooling: If initial cooling at room temperature is unsuccessful, try cooling the flask in an ice bath or refrigerator. Slower cooling is generally preferred for forming purer, larger crystals.

Q2: My product has separated as an oil instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the this compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains impurities that depress the melting point.

  • Add More Solvent: Reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point.[1] Allow the solution to cool much more slowly. Insulating the flask can help slow the cooling rate.

  • Change the Solvent System: The initial solvent may not be suitable. This compound is soluble in hot water and alcohols like methanol (B129727) and ethanol (B145695).[2] Experiment with different solvents or solvent mixtures (e.g., ethanol-water mixtures) to find a system where the compound is soluble when hot but has lower solubility when cold.[3]

  • Remove Impurities: If impurities are suspected, consider treating the hot solution with activated charcoal before filtration. Charcoal can adsorb colored and resinous impurities that may be inhibiting proper crystal formation.

Q3: The yield of my purified this compound crystals is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor (the solution left after filtering the crystals).

  • Minimize Solvent Usage: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude this compound. Using an excessive amount of solvent will result in more product remaining in the solution upon cooling.[1]

  • Second Crop Crystallization: Do not discard the mother liquor immediately. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize Cooling: Ensure the solution is cooled sufficiently to maximize precipitation. A final cooling step in an ice bath can often improve the yield.

  • Check for Premature Crystallization: Ensure no product crystallizes prematurely in the funnel during a hot filtration step. If this happens, you will lose product before the main crystallization stage. Use a pre-heated funnel to prevent this.

Q4: The final crystals are discolored. How can I obtain a pure, white product?

A4: Discoloration indicates the presence of impurities trapped within the crystal lattice.

  • Recrystallization: The most effective method is to perform a second crystallization. Dissolve the colored crystals in a minimal amount of fresh hot solvent, and repeat the cooling and filtration process.

  • Use Activated Charcoal: For persistent color, dissolve the impure crystals in hot solvent and add a small amount of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for crystallizing this compound?

A1: The choice of solvent is critical for effective crystallization. This compound's solubility is dependent on solvent polarity and temperature.[2] Based on available data, the following solvents are recommended:

  • Good Solvents (when hot): Hot water, methanol, ethanol, and aqueous-alcoholic mixtures.[2][3] Enhanced solubility is often observed in water-alcohol mixtures compared to the pure solvents.[2]

  • Poor Solvents (for precipitation/washing): Diethyl ether.[2]

Q2: What are the most common impurities found with this compound?

A2: Impurities can originate from the source material (e.g., vanilla beans) or the synthesis process. Common impurities may include:

  • Vanillin (B372448): The aglycone counterpart of this compound.[2]

  • Vanillic Acid: An oxidation product of vanillin or this compound.[2]

  • Other Glycosides: Such as vanillic acid glucoside.[2]

  • p-Hydroxybenzaldehyde: Another aromatic compound found in vanilla extracts.[4]

  • Residual Solvents and Reagents: From preceding extraction or synthesis steps.

Proper crystallization is the primary method for removing these impurities. Purity can be assessed using techniques like HPLC.[3]

Q3: How can I optimize crystallization conditions for the best purity and yield?

A3: Optimization is a process of systematically adjusting parameters to achieve the desired outcome.[5][6]

  • Solvent Selection: Test a range of solvents and solvent mixtures to find a system where this compound has high solubility at high temperatures and low solubility at low temperatures.

  • Concentration: Carefully prepare a saturated or near-saturated solution at the boiling point of the chosen solvent. Too much solvent reduces yield, while too little can cause premature precipitation or oiling out.

  • Cooling Rate: A slow cooling rate is crucial for forming large, pure crystals. Rapid cooling traps impurities. Allow the solution to cool to room temperature slowly before moving it to an ice bath.

  • pH Adjustment: The pH of the solution can influence the solubility of phenolic compounds like this compound. Experimenting with slight pH adjustments might improve crystallization, although specific data for this compound is limited.

Data Presentation

Table 1: Solubility Profile of this compound

SolventTemperatureSolubilityNotes
WaterRoom TemperatureLimited-
WaterHotSoluble[2][7]
MethanolNot SpecifiedReadily SolubleOften used for extraction and crystallization.[2][8]
EthanolNot SpecifiedReadily Soluble[2]
47.5% Ethanol (aq)Not SpecifiedHigh SolubilityEffective for extraction, suggesting good solubility.[3]
80% Methanol (aq)Not SpecifiedHigh SolubilityEffective for extraction.[3]
Diethyl EtherNot SpecifiedAlmost InsolubleCan be used as an anti-solvent or for washing.[2]
Dimethyl Sulfoxide (DMSO)Not Specified~97 mg/mLSonication may be required for dissolution.[2]

Experimental Protocols

Protocol: Recrystallization of this compound from an Aqueous-Ethanol Mixture

This protocol provides a general procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal volume of 95% ethanol to create a slurry. Heat the mixture gently on a hot plate while stirring.

  • Co-solvent Addition: While the ethanol mixture is hot, slowly add hot deionized water dropwise until all the this compound just dissolves. The goal is to create a clear, saturated solution at high temperature. Avoid adding excess water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently boil for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal or solid impurities.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold diethyl ether or a cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a low temperature.

Visualizations

Glucovanillin_Purification_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol/Water) start->dissolve hot_filter Hot Filtration (Optional: Remove Impurities) dissolve->hot_filter cool Slow Cooling (Induces Crystallization) dissolve->cool if no insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry finish Pure this compound Crystals dry->finish

Caption: Experimental workflow for this compound purification.

Crystallization_Troubleshooting start Solution Cooled crystals Crystals Formed? start->crystals oiling Product 'Oiled Out'? crystals->oiling No yield Yield Acceptable? crystals->yield Yes action_supersaturate Increase Supersaturation: - Evaporate Solvent - Add Anti-Solvent - Seed / Scratch oiling->action_supersaturate No action_reheat Reheat, Add More Solvent, Cool Slowly oiling->action_reheat Yes pure Crystals Pure? yield->pure Yes action_optimize Optimize Process: - Reduce Solvent Volume - Recover from Mother Liquor yield->action_optimize No action_recrystallize Recrystallize, Consider Charcoal Treatment pure->action_recrystallize No

Caption: Troubleshooting decision tree for crystallization issues.

References

Common issues and solutions in glucovanillin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucovanillin (B191341) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: The most prevalent and reliable method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or photodiode array (PDA) detector.[1][2][3] This technique allows for the separation, identification, and quantification of this compound and its aglycone, vanillin (B372448), from other components in the sample matrix.[1]

Q2: Why is enzymatic hydrolysis with β-glucosidase often used in this compound quantification?

A2: Enzymatic hydrolysis with β-glucosidase is frequently employed for two main reasons. First, it can be used for indirect quantification by converting this compound to vanillin, which is then measured.[1] This is particularly useful because this compound is not always commercially available as a certified reference standard.[1] Second, this enzymatic step is crucial in studies aiming to determine the total potential vanillin content in a sample, such as in vanilla beans, by ensuring the complete conversion of its precursor, this compound.[4][5]

Q3: Can I quantify this compound using UV spectrophotometry?

A3: While this compound has UV absorption maxima around 270 nm and 305 nm, direct quantification by UV spectrophotometry can be unreliable.[1] This is due to potential interference from other compounds in the sample extract that may absorb at the same wavelength, leading to inaccurate results.[1] HPLC is recommended to separate this compound from these interfering substances before quantification.

Q4: What are the main challenges in extracting this compound from plant material?

A4: The primary challenge is achieving a quantitative and simultaneous extraction of both this compound and vanillin.[1][2][3] Different extraction methods and solvents show varying efficiencies for each compound. For instance, a 24-hour Soxhlet extraction with 47.5% ethanol (B145695) has been found to be satisfactory for this compound, while maceration with the same solvent is better for vanillin.[1][3] The complex plant matrix can also hinder efficient extraction.

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound quantification.

Issue 1: Low or No this compound Peak in HPLC

Possible Causes & Solutions

  • Inefficient Extraction: The chosen solvent or method may not be optimal for this compound.

    • Solution: For vanilla beans, a 24-hour Soxhlet extraction in 47.5% ethanol has been shown to be effective for this compound.[1][6] Consider testing different extraction techniques (e.g., homogenization, maceration) and solvent systems (e.g., varying ethanol or methanol (B129727) concentrations).[1]

  • Incomplete Hydrolysis during Sample Preparation: If you are measuring this compound indirectly through vanillin, the enzymatic hydrolysis may be incomplete.

    • Solution: Ensure optimal conditions for β-glucosidase activity, including pH (typically around 5.0), temperature (around 37°C), and incubation time.[1] Check the enzyme activity and consider increasing the enzyme concentration or incubation time.

  • Degradation of this compound: this compound may degrade during sample processing, particularly at high temperatures.

    • Solution: Minimize exposure to high temperatures during extraction and processing. Store extracts at low temperatures and protect them from light.

Issue 2: Poor Peak Shape or Resolution in HPLC

Possible Causes & Solutions

  • Suboptimal Mobile Phase: The mobile phase composition may not be suitable for separating this compound from other matrix components.

    • Solution: Optimize the mobile phase. Gradient elution is often necessary for complex samples. Common mobile phases involve mixtures of water (often acidified with acetic or phosphoric acid) and an organic solvent like methanol or acetonitrile.[3][7]

  • Column Issues: The analytical column may be degraded, contaminated, or not appropriate for the analysis.

    • Solution: Use a suitable reversed-phase column, such as a C18 column.[2][7] Ensure the column is properly conditioned and clean. If peak shape issues persist, consider replacing the column.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak shape and ionization (if using LC-MS).[8][9]

    • Solution: Improve sample clean-up procedures, such as using solid-phase extraction (SPE). Diluting the sample can also mitigate matrix effects.[10]

Issue 3: Inaccurate or Non-Reproducible Quantitative Results

Possible Causes & Solutions

  • Matrix Effects: As mentioned above, matrix components can suppress or enhance the analyte signal, leading to underestimation or overestimation.[8][9]

    • Solution: The use of matrix-matched standards for calibration is highly recommended to compensate for matrix effects.[10] Alternatively, the standard addition method can be employed. An internal standard can also help to correct for variations.

  • Lack of a Reliable Standard: Since this compound is not widely available commercially, accurate calibration can be a challenge.

    • Solution: If a pure standard is unavailable, it may need to be purified from the sample material.[1] An alternative is to use a relative response factor of this compound to the more readily available vanillin standard.[1]

  • Incomplete Enzymatic Hydrolysis: If relying on the conversion to vanillin, incomplete hydrolysis will lead to an underestimation of the original this compound content.[4]

    • Solution: Validate the hydrolysis step to ensure complete conversion. This can be done by analyzing samples at different incubation times to see when the vanillin concentration plateaus.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for the analysis of vanillin and related compounds, which are often analyzed alongside this compound.

Table 1: HPLC Method Validation Parameters for Vanillin

ParameterValueReference
Linearity Range5–80 µg/mL[2]
Correlation Coefficient (r²)> 0.9986[2]
Limit of Detection (LOD)2.6–4.3 µg/mL[2]
Limit of Quantitation (LOQ)4.1–5.2 µg/mL[2]
Recovery93.12–113.74%[2]
Repeatability (RSD)< 0.90%[2]
Intermediate Precision (RSD)< 1.09%[2]

Table 2: Comparison of Extraction Methods for this compound and Vanillin from Cured Vanilla Beans

Extraction MethodTarget AnalyteRecommended SolventEfficiencyReference
24-h Soxhlet ExtractionThis compound47.5% EthanolSatisfactory[1]
24-h MacerationVanillin47.5% Ethanol or 80% MethanolSatisfactory[1][3]
HomogenizationThis compound & Vanillin47.5% Ethanol or 80% MethanolImproved over 95-100% alcohol[1]
Enzymatic ExtractionVanillin (from this compound)47.5% Ethanol3.13 times higher than Soxhlet[11]

Experimental Protocols

Key Experiment: HPLC Quantification of this compound and Vanillin

This protocol is a generalized procedure based on common practices.[1][7]

  • Sample Preparation (Extraction):

    • Weigh approximately 0.2 g of ground vanilla bean material.

    • Add a known amount of an internal standard (e.g., ethyl vanillin).[1]

    • Extract using one of the methods described in Table 2 (e.g., Soxhlet with 47.5% ethanol for 24 hours).

    • Filter the extract through a 0.45-µm filter before HPLC analysis.[1]

  • Optional: Enzymatic Hydrolysis (for total vanillin potential):

    • Evaporate the solvent from a portion of the extract.

    • Resuspend the residue in an acetate (B1210297) buffer (e.g., 0.1 M, pH 5).

    • Add β-glucosidase solution (e.g., from almonds) to a final concentration of 1 U/mL.[1]

    • Incubate at 37°C for 1 hour with gentle agitation.[1]

    • Stop the reaction by adding an equal volume of ethanol.[1]

    • Filter the solution before HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm × 100 mm, 3.5 µm).[7]

    • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with acetic acid) and methanol or acetonitrile.[3][7]

    • Flow Rate: Typically 0.7-1.0 mL/min.

    • Column Temperature: 30°C.[7]

    • Detector: UV/PDA detector at a wavelength of 280 nm for vanillin or scanning between 190-350 nm.[1][7]

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations.

    • Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve. Use the internal standard for correction if applied.

Visualizations

Glucovanillin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_hydrolysis Optional: Indirect Quantification Sample Sample Material (e.g., Vanilla Beans) Extraction Extraction (e.g., Soxhlet, Maceration) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Extraction->Hydrolysis HPLC HPLC-UV/PDA Analysis Filtration->HPLC Quant Quantification (Calibration Curve) HPLC->Quant Result This compound/Vanillin Concentration Quant->Result Hydrolysis->Filtration

Caption: General workflow for this compound quantification.

Troubleshooting_HPLC cluster_causes Potential Causes cluster_solutions Solutions Start Poor HPLC Results (e.g., Bad Peak Shape, Low Signal) Cause_Extraction Inefficient Extraction? Start->Cause_Extraction Cause_Column Column Issue? Start->Cause_Column Cause_MobilePhase Mobile Phase Suboptimal? Start->Cause_MobilePhase Cause_Matrix Matrix Effects? Start->Cause_Matrix Sol_Extraction Optimize solvent/ method Cause_Extraction->Sol_Extraction Sol_Column Clean/replace column Cause_Column->Sol_Column Sol_MobilePhase Adjust gradient/ pH Cause_MobilePhase->Sol_MobilePhase Sol_Matrix Improve cleanup/ Use matrix-matched standards Cause_Matrix->Sol_Matrix

Caption: Troubleshooting guide for common HPLC issues.

Enzymatic_Hydrolysis This compound This compound Enzyme β-glucosidase This compound->Enzyme Vanillin Vanillin Glucose Glucose Enzyme->Vanillin Enzyme->Glucose

References

Validation & Comparative

A Validated High-Performance Liquid Chromatography-UV Method for the Quantification of Glucovanillin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantification of glucovanillin (B191341) against other potential analytical techniques. The information is supported by experimental data and detailed protocols to assist in methodological decisions.

This compound, the glycosidic precursor to vanillin (B372448), is a key compound in the flavor profile of vanilla beans and a molecule of interest in various fields, including food chemistry and biotechnology. Its accurate quantification is crucial for quality control and research purposes. This guide focuses on a robust HPLC-UV method and compares it with alternative analytical approaches.

Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method depends on various factors, including sensitivity, specificity, cost, and the nature of the sample matrix. While several techniques can be employed for the analysis of phenolic compounds like this compound, HPLC-UV remains a widely adopted and reliable method.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity using a reversed-phase column, followed by detection using UV absorbance.High resolution and sensitivity, good reproducibility, relatively low cost, and well-established protocols.[1][2][3]Requires skilled personnel, use of organic solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and specificity, provides structural information.[1]Requires derivatization for non-volatile compounds like this compound, high instrument cost.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, low cost, suitable for rapid screening.Lower resolution and sensitivity compared to HPLC, primarily qualitative.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution and sensitivity compared to HPLC.[4]Higher instrument and column costs.
Capillary Electrophoresis (CE) Separation in a capillary based on electrophoretic mobility.High efficiency, small sample volume.[5]Can have lower sensitivity for some compounds, potential for matrix interference.

Validated HPLC-UV Method for this compound Quantification

This section details a validated HPLC-UV method synthesized from established research for the accurate quantification of this compound.

Experimental Protocol

A typical HPLC-UV method for this compound analysis involves the following steps:

1. Sample Preparation:

  • Extraction from Solid Samples (e.g., Vanilla Beans): A Soxhlet extraction for 24 hours with 47.5% ethanol (B145695) can be employed for the efficient extraction of this compound. Alternatively, a simpler extraction can be performed by mashing the sample, diluting it with distilled water, and centrifuging to obtain a clear supernatant.[2]

  • Filtration: The resulting extract is filtered through a 0.45 µm filter before injection into the HPLC system.

2. HPLC-UV System and Conditions:

  • Instrument: An Agilent 1100 or 1260 series HPLC system or equivalent, equipped with a UV detector.[1][6]

  • Column: A Zorbax Eclipse Plus C18 column (4.6 mm x 100 mm, 3.5 µm particle size) or a similar reversed-phase C18 column is commonly used.[1]

  • Mobile Phase: An isocratic elution with a mixture of 20% methanol (B129727) and 80% acidified water is effective.[1] Alternatively, a gradient elution can be used with a mobile phase consisting of water with 0.2% acetic acid (A) and a mixture of acetonitrile, methanol, and water (B).[3]

  • Flow Rate: A flow rate of 1.0 mL/min is typically maintained.[1]

  • Injection Volume: 10 µL of the filtered sample is injected.[6]

  • Column Temperature: The column is maintained at 26°C or 35°C.[1][6]

  • UV Detection: The UV detector is set to a wavelength of 280 nm for monitoring the elution of this compound.[1][6]

3. Quantification:

  • External Standard Method: Quantification is performed using an external standard technique with a calibration curve generated from known concentrations of a this compound standard.[2]

Method Validation Parameters

Method validation ensures the reliability of the analytical data. The following parameters are crucial for validating an HPLC-UV method for this compound quantification.

ParameterTypical Acceptance CriteriaDescription
Linearity Correlation coefficient (r²) > 0.99The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7]
Accuracy Recovery of 85.0% to 115.0%The closeness of the test results obtained by the method to the true value.[8]
Precision Relative Standard Deviation (RSD) < 2.0%The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9][10]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][9][10]

While a consolidated table of all these validation parameters for a single, specific this compound method was not found in the searched literature, the provided criteria are standard for method validation according to ICH guidelines and have been successfully applied to the analysis of related phenolic compounds in vanilla extracts.[3][4][7]

Experimental Workflow

The following diagram illustrates the logical workflow of the validated HPLC-UV method for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Start Start: Sample Collection Extraction Extraction (e.g., Soxhlet with 47.5% Ethanol) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (External Standard Method) Integration->Quantification Result Result: this compound Concentration Quantification->Result

HPLC-UV workflow for this compound quantification.

Conclusion

The described HPLC-UV method offers a reliable and validated approach for the quantification of this compound. Its high resolution, sensitivity, and reproducibility make it a suitable choice for routine quality control and research applications. While alternative methods like GC-MS and UHPLC may offer certain advantages in terms of sensitivity or speed, the HPLC-UV method provides a cost-effective and robust solution for the accurate determination of this compound in various sample matrices. The detailed protocol and validation considerations presented in this guide are intended to assist researchers in implementing this method in their laboratories.

References

A Comparative Analysis of Glucovanillin Content in Different Vanilla Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of glucovanillin (B191341) content across various Vanilla species, supported by experimental data. This compound, the primary precursor to vanillin (B372448), is a key determinant of the flavor profile and quality of vanilla extracts. Understanding its distribution among different species is crucial for research, quality control, and the development of new applications in the food, pharmaceutical, and fragrance industries.

Data Presentation: this compound Content in Vanilla Species

The following table summarizes the typical this compound content found in the green, uncured beans of five commercially and scientifically relevant Vanilla species. The data is presented as a percentage of the dry weight of the beans, which is the standard scientific measure to eliminate variability due to moisture content.

Vanilla SpeciesTypical this compound Content (% of Dry Weight)Key Characteristics
Vanilla planifolia10% - 15%[1][2]Highest this compound content, considered the industry standard for high-quality vanilla flavor.[3]
Vanilla tahitensis~12%[3]Lower this compound content than V. planifolia, but a more complex and floral flavor profile.[3]
Vanilla pomponaLower than V. planifoliaData is more variable; some studies indicate lower this compound levels.
Vanilla imperialisLower than V. planifoliaGenerally contains lower concentrations of this compound.[3]
Vanilla bahianaLower than V. planifoliaRecognized as having a reduced capacity for this compound accumulation.[3]

Note: this compound content can be influenced by factors such as the maturity of the vanilla bean at harvest.[4]

Experimental Protocols

The quantification of this compound in vanilla beans is predominantly performed using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Below are detailed methodologies for the extraction and analysis of this compound.

Sample Preparation

Fresh, green vanilla beans are the ideal starting material for this compound analysis as the curing process initiates the enzymatic hydrolysis of this compound into vanillin.[5]

  • Harvesting: Beans should be harvested at their mature green stage.

  • Storage: If not processed immediately, beans should be frozen and stored at -20°C to inhibit enzymatic activity.

  • Homogenization: A representative sample of the vanilla bean is finely ground, often under liquid nitrogen, to a homogenous powder.

Extraction of this compound

Several methods can be employed for the extraction of this compound. The choice of method may depend on laboratory equipment and desired efficiency.

a) Soxhlet Extraction (High Efficiency) [5]

  • Place approximately 5 grams of powdered vanilla bean into a cellulose (B213188) thimble.

  • Insert the thimble into a Soxhlet extractor.

  • Add 200 mL of 47.5% ethanol (B145695) to the boiling flask.[5]

  • Heat the solvent to its boiling point and allow the extraction to proceed for 24 hours.[5]

  • After extraction, cool the solution and bring it to a known volume in a volumetric flask.

b) Maceration (Simpler Method)

  • Weigh approximately 1 gram of powdered vanilla bean into a flask.

  • Add 50 mL of 70% ethanol.

  • Agitate the mixture at room temperature for 24 hours.

  • Filter the extract to remove solid particles.

c) Homogenization-Assisted Extraction [5]

  • Place 0.2 g of vanilla powder in a vial.[5]

  • Add a suitable solvent (e.g., 47.5% ethanol) and an internal standard if used.[5]

  • Homogenize using a high-speed homogenizer (e.g., Ultra-Turrax) in short bursts on ice to prevent overheating.[5]

  • Filter the resulting homogenate.[5]

HPLC-DAD Analysis
  • Filtration: Prior to injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Instrumentation: A standard HPLC system equipped with a Diode-Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[6]

    • Mobile Phase: A gradient elution is commonly employed using two solvents:

      • Solvent A: Water, often acidified with a small amount of acetic acid or phosphoric acid (e.g., 0.2% acetic acid).[7][8]

      • Solvent B: Methanol or acetonitrile.[8]

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more nonpolar compounds. An example gradient is as follows:

      • 0-10 min: 10-30% B

      • 10-17 min: 30-80% B

      • 17-17.5 min: 80% B

      • 17.5-18 min: 80-10% B[8]

    • Flow Rate: A flow rate of 1.0 mL/min is common.[8]

    • Column Temperature: Maintained at a constant temperature, for example, 45°C.[6]

    • Detection: The DAD is set to monitor multiple wavelengths. This compound has a characteristic UV absorption maximum at approximately 270 nm and 305 nm.[5] A wavelength of 280 nm is also commonly used for the analysis of phenolic compounds in vanilla.[8]

  • Quantification:

    • A calibration curve is constructed using a certified standard of this compound.

    • The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

Mandatory Visualization

experimental_workflow start Vanilla Bean Harvesting (Mature Green Stage) sample_prep Sample Preparation (Freezing, Grinding) start->sample_prep extraction This compound Extraction sample_prep->extraction soxhlet Soxhlet Extraction extraction->soxhlet High Efficiency maceration Maceration extraction->maceration Simple homogenization Homogenization extraction->homogenization Rapid filtration Filtration (0.45 µm) soxhlet->filtration maceration->filtration homogenization->filtration hplc HPLC-DAD Analysis filtration->hplc data_analysis Data Analysis (Quantification) hplc->data_analysis end Comparative Report data_analysis->end

Caption: Experimental workflow for the comparative analysis of this compound.

References

A Comparative Analysis of the Bioactivity of Glucovanillin and Free Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and antimicrobial properties of glucovanillin (B191341) versus its aglycone, free vanillin (B372448).

Introduction

Vanillin, a primary flavor compound, is widely recognized for its pleasant aroma and taste. Beyond its sensory attributes, vanillin and its precursor, this compound (vanillin-β-D-glucoside), have garnered significant interest in the scientific community for their potential bioactive properties. This compound, the storage form of vanillin in vanilla beans, consists of a vanillin molecule bound to a glucose moiety. This glycosidic linkage influences the molecule's solubility, stability, and bioavailability, thereby potentially altering its biological efficacy compared to free vanillin. This guide provides a detailed comparison of the bioactivity of this compound and free vanillin, supported by experimental data and detailed methodologies, to aid researchers in the fields of pharmacology, food science, and drug development.

Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant activities of this compound and free vanillin have been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Comparative Antioxidant Data
CompoundAssayIC50 Value
This compound DPPH0.45 mg/mL
ABTS0.30 mg/mL
Free Vanillin DPPH10.06 ppm (~0.01 mg/mL)[1], 0.81 µg/mL (~0.00081 mg/mL)[2]
ABTSStronger activity than ascorbic acid and Trolox[3]

Note: Conflicting data exists for the DPPH activity of free vanillin, with one study reporting no activity[3]. The significant variance in reported IC50 values for free vanillin in the DPPH assay may be attributable to differing experimental conditions.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a wide range of disorders, making anti-inflammatory compounds a key area of research. Both this compound and free vanillin have been investigated for their potential to modulate inflammatory pathways.

While direct comparative studies with IC50 values for this compound are limited, free vanillin has been shown to exert anti-inflammatory effects by reducing the production of key inflammatory mediators in cell-based assays. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, vanillin has been observed to decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[4][5].

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Phenolic compounds like vanillin have been recognized for their antimicrobial properties. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Comparative Antimicrobial Data (MIC Values)
CompoundMicroorganismMIC Value (mg/mL)
This compound Escherichia coliData not available
Salmonella spp.Data not available
Free Vanillin Escherichia coli1.25 - 2.0[4][5][6]
Salmonella spp.1.25 - 2.5[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key bioassays are provided below.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds (this compound and free vanillin) in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Grow the bacterial strain (e.g., E. coli, Salmonella spp.) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: Prepare a series of two-fold dilutions of this compound and free vanillin in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using Graphviz.

This compound to Vanillin Conversion

G This compound This compound Enzyme β-glucosidase This compound->Enzyme Hydrolysis Vanillin Vanillin Enzyme->Vanillin Glucose Glucose Enzyme->Glucose

Enzymatic hydrolysis of this compound.
General Experimental Workflow for Bioactivity Screening

G cluster_antioxidant Antioxidant Assays cluster_inflammatory Anti-inflammatory Assays cluster_antimicrobial Antimicrobial Assays DPPH DPPH Assay Data Comparative Bioactivity Data DPPH->Data ABTS ABTS Assay ABTS->Data NO_inhibition NO Inhibition NO_inhibition->Data Cytokine_analysis Cytokine Analysis (TNF-α, IL-6) Cytokine_analysis->Data MIC MIC Determination MIC->Data Compound This compound / Free Vanillin Compound->DPPH Compound->ABTS Compound->NO_inhibition Compound->Cytokine_analysis Compound->MIC

Workflow for comparing bioactivities.
NF-κB Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Vanillin Vanillin Vanillin->IKK inhibits

Inhibitory effect on NF-κB pathway.

Conclusion

The available data suggests that both this compound and free vanillin possess noteworthy bioactive properties. In terms of antioxidant activity, while there are some inconsistencies in the reported efficacy of free vanillin, this compound demonstrates moderate radical scavenging capabilities. Free vanillin has established anti-inflammatory and antimicrobial activities against common foodborne pathogens. A significant gap in the current research is the lack of quantitative data on the anti-inflammatory and antimicrobial effects of this compound, which hinders a direct and comprehensive comparison with free vanillin. Future studies should focus on generating this data to fully elucidate the therapeutic potential of this compound and to understand how the glucose moiety influences its bioactivity. Such research will be invaluable for the development of novel functional foods, nutraceuticals, and therapeutic agents.

References

A Comparative Guide to the Cross-Validation of Glucovanillin Measurements: LC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of natural products and flavor compounds, the accurate quantification of glycosylated precursors like glucovanillin (B191341) is critical. This compound, the primary glucoside of vanillin (B372448) found in green vanilla beans, is a key indicator of vanilla quality and the potential for flavor development during the curing process.[1] The choice of analytical methodology for its measurement is pivotal, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the two predominant techniques.

This guide provides an objective comparison of LC-MS and HPLC for the quantitative analysis of this compound. While direct, peer-reviewed cross-validation studies for this compound are not abundant, this comparison synthesizes available data on the analysis of this compound, vanillin, and related phenolic compounds to offer a comprehensive overview of what to expect from each technique.[2][3][4][5] We will delve into the experimental protocols, present a comparative summary of performance characteristics, and visualize the analytical workflows.

Comparative Performance of LC-MS and HPLC for this compound Analysis

The selection between LC-MS and HPLC often hinges on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or adherence to a particular budget. The following table summarizes the key performance characteristics of each method, based on data from studies on vanillin and related phenolic compounds.

ParameterLC-MS/MSHPLC-UV/PDASource(s)
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (based on retention time and UV spectrum)[4][6]
Sensitivity (LOD/LOQ) Very High (LOQ reported as low as 15 µg/kg for vanillin)Moderate (LOD and LOQ for vanillin in the µg/mL range)[3][7]
**Linearity (R²) **Excellent (>0.999)Excellent (>0.99)[2][8]
Precision (RSD%) Excellent (<15%)Excellent (<5%)[2][9]
Accuracy (Recovery %) Excellent (typically 90-110%)Good to Excellent (typically 93-114%)[2][9]
Matrix Effect Can be significant; often requires internal standardsLess susceptible than MS, but can still occur[6][10]
Cost (Instrument) HighLow to ModerateN/A
Cost (Operational) HighLowN/A
Throughput Can be very high with UHPLC systemsModerate[11]

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of any reliable analytical measurement. Below are representative protocols for the analysis of this compound using HPLC and LC-MS, synthesized from established methods for vanillin and its derivatives.[2][3][5]

Sample Preparation from Vanilla Beans

A common extraction procedure is a prerequisite for both HPLC and LC-MS analysis.

  • Grinding: Freeze-dry and grind the vanilla beans to a fine powder.

  • Extraction: Perform a Soxhlet extraction for 24 hours using 47.5% ethanol (B145695). Alternatively, maceration with 47.5% ethanol or 80% methanol (B129727) can be used. For a simpler approach, refluxing with 50% (v/v) ethanol has also been shown to be effective for vanillin extraction.[2]

  • Filtration: Filter the resulting extract through a 0.45-µm filter prior to injection.

HPLC-PDA Methodology for this compound

This method is adapted from validated procedures for vanillin and related phenolic compounds in vanilla extracts.[2][5]

  • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.5% glacial acetic acid.[2]

    • Solvent B: Methanol with 0.5% glacial acetic acid.[2]

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-17 min: 30-80% B

    • 17-17.5 min: 80% B

    • 17.5-18 min: 80-10% B[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: PDA detector monitoring at 280 nm.[2]

  • Quantification: External standard calibration curve of purified this compound.[12]

LC-MS/MS Methodology for this compound

This protocol is based on highly sensitive methods developed for vanillin and other food additives.[3][8]

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: A suitable reversed-phase column, such as a C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[11]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[11]

    • Solvent B: 0.1% formic acid in acetonitrile.[11]

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: Dependent on column dimensions (e.g., 0.2-0.4 mL/min).[11]

  • Mass Spectrometry:

    • Ionization Mode: ESI positive or negative mode. LSIMS has shown a molecular ion at m/z 315 (M+H) for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Precursor and product ions for this compound would need to be determined via infusion experiments.

  • Quantification: Use of an isotope-labeled internal standard is recommended to compensate for matrix effects and ensure the highest accuracy and precision.[3]

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by HPLC and LC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Grind Grind Vanilla Beans Extract Solvent Extraction (e.g., 47.5% Ethanol) Grind->Extract Filter Filter Extract (0.45 µm) Extract->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC PDA PDA Detection (280 nm) HPLC->PDA Data Data Analysis & Quantification PDA->Data

Caption: Experimental workflow for this compound analysis by HPLC-PDA.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Grind Grind Vanilla Beans Extract Solvent Extraction (e.g., 47.5% Ethanol) Grind->Extract Spike Spike with Internal Standard Extract->Spike Filter Filter Extract (0.45 µm) Spike->Filter LC UHPLC Separation (C18 Column) Filter->LC MS Tandem MS Detection (ESI-MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

Conclusion

Both HPLC and LC-MS are powerful and reliable techniques for the quantification of this compound.

HPLC-PDA stands out as a robust, cost-effective, and widely accessible method.[2][5] It offers excellent precision and accuracy, making it highly suitable for routine quality control and for laboratories where the highest sensitivity is not a prerequisite. Its lower susceptibility to matrix effects can also simplify sample preparation and data analysis.[6]

LC-MS/MS , on the other hand, provides unparalleled sensitivity and selectivity.[3][4][6] This makes it the method of choice for trace-level analysis, complex matrices where interferences are a concern, and research applications that demand the highest degree of confidence in compound identification. The use of isotope-labeled internal standards in LC-MS/MS methods can achieve superior accuracy by correcting for matrix effects and variations in sample processing.[3]

Ultimately, the choice between these two techniques will be guided by the specific analytical challenge at hand, including the required limits of detection, the complexity of the sample matrix, available budget, and the desired sample throughput. For standard quality control of vanilla extracts with relatively high concentrations of this compound, HPLC is often sufficient. For metabolic studies, trace analysis, or unequivocal identification, LC-MS/MS is the superior tool.

References

Quantitative comparison of different glucovanillin extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and related scientific fields, the efficient extraction of bioactive compounds is a critical first step. Glucovanillin (B191341), a key precursor to vanillin (B372448), is a compound of significant interest found in vanilla beans. The choice of extraction technique can profoundly impact the yield, purity, and overall quality of the final extract. This guide provides a quantitative comparison of various methods for this compound and vanillin extraction, supported by experimental data and detailed protocols.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method depends on a balance of factors including yield, extraction time, cost, and environmental impact. Below is a summary of quantitative data from various studies comparing conventional and modern techniques for the extraction of vanillin, the hydrolysis product of this compound.

Extraction TechniqueVanillin YieldExtraction TimeKey ParametersReference
Enzyme-Assisted Extraction (EAE) 3.13 times higher than Soxhlet8 hours47.5% (v/v) aqueous ethanol (B145695), 70°C, sequential treatment with Viscozyme and Celluclast.[1][2][3]
4.63% (dwb)7.1 hoursPectinase from Aspergillus niger, 49.5°C, pH 4.2, combined with pre-freezing and thawing.
Soxhlet Extraction 0.635%16 hours90% ethanol.
Lower than EAE24 hours47.5% ethanol.
Microwave-Assisted Extraction (MAE) 1.8%60 minutes480 W microwave power, 72% ethanol, 30 ml/g solvent/material ratio.[4]
0.895%Not specifiedOptimal conditions.
Ultrasound-Assisted Extraction (UAE) 0.99%120 seconds500-750 W ultrasonic processor, 20 kHz.[5][6]
~140 ppm1 hourRoom temperature, same solvent:solute ratio as Soxhlet.
Supercritical Fluid Extraction (SFE) Up to 95% vanillin yield from oleoresin5 to 1540 hours306–309 K, 10–13 MPa, CO₂ as solvent.[7]
1.2% of initial sampleNot specifiedCO₂ with 0%, 5%, and 10% ethanol as co-solvent.
Conventional Maceration 1.25%24 hoursEthanol/water (40:60 v/v).[5][8]
~650 ppm15 hours50% ethanol, 56°C.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key extraction techniques discussed.

Enzyme-Assisted Extraction (EAE)

This method utilizes enzymes to break down the cell walls of the vanilla bean, facilitating the release of this compound and its subsequent hydrolysis to vanillin.

Protocol:

  • Sample Preparation: Green vanilla pods are finely chopped.

  • Enzymatic Hydrolysis:

    • The chopped material is dispersed in a 47.5% (v/v) aqueous ethanol solution.

    • A two-step enzymatic reaction is carried out at 70°C for 8 hours.

    • First, Viscozyme (a commercial pectinase) is added to the mixture.

    • Following the initial incubation, Celluclast (a commercial cellulase) is added.[1][2][3]

  • Extraction: The mixture is agitated throughout the incubation period.

  • Post-Extraction Processing: The solid debris is separated from the liquid extract by filtration or centrifugation.

  • Analysis: The vanillin content in the extract is quantified using High-Performance Liquid Chromatography (HPLC).[5]

Soxhlet Extraction

A conventional and widely used method that serves as a benchmark for comparison.

Protocol:

  • Sample Preparation: Cured vanilla beans are dried and powdered.

  • Apparatus Setup: A Soxhlet extractor is assembled with a round-bottom flask, a thimble holder, and a condenser.

  • Extraction:

    • The powdered vanilla is placed in a cellulose (B213188) thimble.

    • The thimble is placed in the Soxhlet extractor.

    • The round-bottom flask is filled with the extraction solvent (e.g., 90% ethanol).

    • The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back onto the thimble, extracting the desired compounds.

    • This process is continued for 16-24 hours.[10]

  • Solvent Recovery: The solvent is evaporated from the extract, typically using a rotary evaporator, to yield the crude extract.

  • Analysis: The extract is redissolved in a suitable solvent for HPLC analysis.

Microwave-Assisted Extraction (MAE)

This modern technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Protocol:

  • Sample Preparation: Cured vanilla beans are ground into a fine powder.

  • Extraction:

    • A specific mass of the powdered vanilla is mixed with the extraction solvent (e.g., 72% ethanol) in a microwave-safe vessel at a defined solvent-to-material ratio (e.g., 30 ml/g).

    • The vessel is placed in a microwave extractor.

    • The sample is irradiated at a set microwave power (e.g., 480 W) for a specific duration (e.g., 60 minutes).[4]

  • Post-Extraction Processing: The mixture is cooled and then filtered to separate the extract from the solid residue.

  • Analysis: The filtrate is analyzed by HPLC to determine the vanillin concentration.[4]

Ultrasound-Assisted Extraction (UAE)

This method employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing extraction.

Protocol:

  • Sample Preparation: Cured vanilla beans are dried and powdered.

  • Extraction:

    • The powdered vanilla is suspended in an extraction solvent (e.g., ethanol/water mixture) in a suitable vessel.

    • The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

    • The sample is subjected to ultrasonication at a specific frequency (e.g., 20 kHz) and power (e.g., 500-750 W) for a defined period (e.g., 120 seconds).[5][6]

  • Post-Extraction Processing: The extract is separated from the solid material by filtration.

  • Analysis: The vanillin content of the extract is quantified by HPLC.[5]

Supercritical Fluid Extraction (SFE)

A green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.

Protocol:

  • Sample Preparation: Vanilla beans are diced or ground.

  • Apparatus Setup: The ground vanilla is packed into an extraction vessel.

  • Extraction:

    • Supercritical CO₂ (and potentially a co-solvent like ethanol) is pumped through the extraction vessel at a controlled temperature (e.g., 306–309 K) and pressure (e.g., 10–13 MPa).[7]

    • The supercritical fluid containing the extracted compounds flows to a separator.

  • Separation: In the separator, the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted vanillin.

  • Analysis: The collected extract is analyzed for its vanillin content and purity.[11]

Visualizing the Processes

To better understand the workflows and relationships, the following diagrams are provided.

Glucovanillin_Hydrolysis This compound This compound Vanillin Vanillin This compound->Vanillin Hydrolysis Glucose Glucose This compound->Glucose Enzyme β-glucosidase Enzyme->this compound catalyzes Extraction_Workflow cluster_conventional Conventional Methods cluster_modern Modern Methods Soxhlet Soxhlet Extraction (16-24h) Extraction Extraction with Solvent Maceration Maceration (15-24h) EAE Enzyme-Assisted (7-8h) MAE Microwave-Assisted (~1h) UAE Ultrasound-Assisted (~1h) SFE Supercritical Fluid (Variable) Start Vanilla Beans Preparation Grinding/Chopping Start->Preparation Preparation->Extraction Separation Filtration/Separation Extraction->Separation Final_Product Vanillin Extract Separation->Final_Product Analysis HPLC Analysis Final_Product->Analysis Technique_Comparison cluster_params Key Comparison Metrics Technique Extraction Technique Conventional Conventional Modern Modern Soxhlet Soxhlet Conventional->Soxhlet Maceration Maceration Conventional->Maceration EAE Enzyme-Assisted Modern->EAE MAE Microwave-Assisted Modern->MAE UAE Ultrasound-Assisted Modern->UAE SFE Supercritical Fluid Modern->SFE Yield Yield Time Time Purity Purity Cost Cost Environment Environmental Impact

References

Glucovanillin as a potential biomarker for vanilla bean quality

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quality of natural vanilla, derived from the cured beans of the Vanilla planifolia orchid, is a complex attribute influenced by a multitude of factors, from cultivation and harvesting to the intricate curing process. While vanillin (B372448) has long been the primary chemical marker for vanilla quality, a growing body of research highlights the importance of its precursor, glucovanillin (B191341), as a potential biomarker for predicting the final quality and flavor profile of cured vanilla beans. This guide provides a comparative analysis of this compound and other quality markers, supported by experimental data and detailed methodologies, to aid researchers and professionals in the nuanced evaluation of vanilla bean quality.

This compound vs. Vanillin: A Tale of Two Molecules

In the green, uncured vanilla bean, the characteristic vanilla flavor is largely absent. Instead, the primary aromatic precursor is this compound, a glucoside of vanillin.[1] During the curing process, the enzyme β-glucosidase hydrolyzes this compound, releasing free vanillin and glucose.[2] This enzymatic conversion is the cornerstone of vanilla flavor development.

The concentration of this compound in the green bean is a direct indicator of the potential vanillin content in the final cured product. A higher initial this compound content suggests a greater potential for a rich and robust vanilla flavor. Therefore, monitoring this compound levels at various stages of the curing process can provide valuable insights into the efficiency of the curing method and the ultimate quality of the beans.

Comparative Analysis of Vanilla Bean Quality Markers

The quality of vanilla beans is traditionally assessed based on a combination of physical and chemical parameters. High-quality, or Grade A, beans are typically characterized by their plumpness, high moisture content, and dark, oily appearance.[3][4] In contrast, lower quality, or Grade B, beans are often drier, thinner, and may have physical blemishes.[3] These physical attributes are often correlated with the chemical composition of the beans, particularly the content of vanillin and residual this compound.

Quality ParameterGrade A (Gourmet) Vanilla BeansGrade B (Extraction) Vanilla BeansThis compound as a Biomarker
Appearance Plump, pliable, oily, dark brown to black.[3]Thinner, drier, may be split or have blemishes.[3]High initial this compound in green beans is a precursor to the complex compounds that contribute to the desirable appearance of cured beans.
Moisture Content 25-35%[5]15-25%The enzymatic hydrolysis of this compound is a water-dependent process; optimal moisture is crucial for efficient conversion to vanillin.
Vanillin Content Typically 1.8% and above (dry weight basis)[6]Generally lower than Grade A, often around 1.4% to 2% (dry weight basis)[6]Vanillin content is a direct product of this compound hydrolysis.
This compound Content (in cured beans) Lower, indicating efficient enzymatic conversion.Higher, suggesting incomplete hydrolysis during curing.A higher residual this compound content in cured beans can indicate a less efficient curing process.
Aroma Profile Rich, complex, full-bodied vanilla aroma with sweet, creamy, and sometimes floral notes.A good vanilla aroma, but may be less complex and intense than Grade A.The complete conversion of this compound is essential for the development of a full and complex aroma profile.

Experimental Protocols

Quantification of this compound and Vanillin by High-Performance Liquid Chromatography (HPLC)

A reliable method for the simultaneous quantification of this compound and vanillin is crucial for assessing vanilla bean quality. Reversed-phase HPLC is a commonly employed technique.[1]

1. Sample Preparation:

  • Extraction: A known weight of ground vanilla bean is extracted with a suitable solvent, such as a 47.5% ethanol (B145695) solution, using a method like Soxhlet extraction for a comprehensive extraction of both this compound and vanillin.[1]

  • Filtration: The resulting extract is filtered through a 0.45 µm filter to remove particulate matter before injection into the HPLC system.[1]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol (B129727) and acidified water is common.

  • Detection: UV detection at 280 nm is suitable for both this compound and vanillin.[1]

  • Quantification: The concentrations of this compound and vanillin are determined by comparing the peak areas of the sample to those of known standards.

Sensory Evaluation of Vanilla Beans

Sensory analysis provides a comprehensive assessment of the aroma and flavor profile of vanilla beans, which cannot be fully captured by chemical analysis alone. A descriptive sensory analysis protocol can be employed using a trained panel.[7]

1. Panelist Training:

  • A panel of 8-12 individuals is trained to identify and quantify specific aroma and flavor attributes of vanilla.

  • Reference standards for various aromas (e.g., smoky, woody, floral, fruity) are used to calibrate the panelists.

2. Sample Preparation:

  • Vanilla beans are brewed in a neutral base (e.g., warm water or milk) to create an infusion for evaluation.[7]

  • Samples are presented to panelists in a controlled environment to minimize bias.

3. Evaluation:

  • Panelists rate the intensity of each identified attribute on a standardized scale.

  • Attributes can include: vanilla, sweet, smoky, woody, floral, fruity, and any off-notes.

4. Data Analysis:

  • The data is statistically analyzed to determine the sensory profile of each sample and to identify significant differences between samples.

Visualizing the Process

Biochemical Pathway: From this compound to Vanillin

The enzymatic hydrolysis of this compound is a fundamental step in the development of vanilla's characteristic flavor.

This compound to Vanillin Pathway Biochemical Conversion of this compound to Vanillin This compound This compound Enzyme β-glucosidase (during curing) This compound->Enzyme Vanillin Vanillin Glucose Glucose Enzyme->Vanillin Hydrolysis Enzyme->Glucose

Caption: Enzymatic hydrolysis of this compound to vanillin and glucose.

Experimental Workflow for Vanilla Bean Quality Assessment

A systematic workflow is essential for the comprehensive evaluation of vanilla bean quality, from initial processing to final sensory analysis.

Vanilla Bean Quality Assessment Workflow Workflow for Vanilla Bean Quality Assessment cluster_processing Sample Processing cluster_analysis Analytical Chemistry cluster_sensory Sensory Evaluation Harvest Harvest Green Vanilla Beans Curing Curing Process (Drying & Fermentation) Harvest->Curing Grading Physical Grading (A, B, etc.) Curing->Grading Extraction Solvent Extraction Grading->Extraction Panel Trained Sensory Panel Grading->Panel HPLC HPLC Analysis (this compound & Vanillin) Extraction->HPLC Data_Analysis Data Integration & Quality Assessment HPLC->Data_Analysis Quantitative Data Evaluation Descriptive Analysis Panel->Evaluation Evaluation->Data_Analysis Sensory Profile

Caption: Integrated workflow for vanilla bean quality assessment.

References

Comparative study of the sensory properties of glucovanillin and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Sensory Properties of Glucovanillin (B191341) and Related Vanilloid Compounds, Supported by Experimental Data and Methodologies.

This compound, the naturally occurring glucoside of vanillin (B372448) found in vanilla beans, presents a unique sensory profile that differs significantly from its well-known aglycone, vanillin.[1] This guide provides a comparative study of the sensory properties of this compound and its key derivatives—vanillin, ethyl vanillin, and vanillyl alcohol. Understanding these differences is crucial for applications in the food, beverage, and pharmaceutical industries where precise flavor and aroma characteristics are paramount. This report summarizes available quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways.

Comparative Sensory Profile

The sensory attributes of this compound and its derivatives vary in terms of sweetness, bitterness, and aromatic character. While comprehensive quantitative data directly comparing all these compounds under identical conditions is limited in publicly available literature, the following table summarizes their known sensory properties based on existing studies and organoleptic descriptions.

CompoundChemical StructureMolecular Weight ( g/mol )Predominant Sensory DescriptorsOdor ThresholdTaste Threshold
This compound 4-(β-D-glucosyloxy)-3-methoxybenzaldehyde314.29Sweeter and less intense than vanillin, with a notable bitter taste.[2]Not establishedNot established
Vanillin 4-hydroxy-3-methoxybenzaldehyde152.15Sweet, creamy, vanilla, smooth, and caramellic.[3]78.9 µg/L (in sake)[4]Varies significantly among individuals.[5]
Ethyl Vanillin 3-ethoxy-4-hydroxybenzaldehyde166.17Three to four times more potent vanilla aroma than vanillin, intensely sweet.[6]Lower than vanillin.[7]Not established
Vanillyl Alcohol 4-(hydroxymethyl)-2-methoxyphenol154.16Mild, sweet, balsamic vanilla-like scent.Not establishedNot established

Experimental Protocols for Sensory Evaluation

To obtain reliable and reproducible sensory data, standardized experimental protocols are essential. The Quantitative Descriptive Analysis (QDA®) method is a widely used technique for developing a detailed sensory profile of a product.[8][9][10]

Quantitative Descriptive Analysis (QDA®) Protocol

Objective: To quantitatively describe the sensory attributes of this compound and its derivatives.

1. Panelist Selection and Training:

  • Selection: Recruit 8-12 panelists based on their sensory acuity, descriptive ability, and commitment.[10]

  • Training: Conduct a series of training sessions (typically 40-120 hours) to familiarize panelists with the test compounds and to develop a consensus on the sensory lexicon.[10] Reference standards for different aroma and taste notes should be used for calibration.

2. Lexicon Development:

  • Through open discussion and exposure to the samples, the panel, led by a facilitator, will generate a list of descriptive terms for the aroma, flavor, and mouthfeel of each compound.[10]

  • The final lexicon should be comprehensive and mutually exclusive.

3. Sample Preparation:

  • All compounds should be dissolved in a neutral solvent (e.g., deionized water, propylene (B89431) glycol) at concentrations above their respective detection thresholds but below saturation.

  • Samples should be presented in a controlled and consistent manner (e.g., temperature, volume). To minimize bias, samples are coded with three-digit random numbers.[11]

4. Evaluation Procedure:

  • Panelists evaluate the samples in individual sensory booths under controlled lighting and environmental conditions.[11]

  • Using an unstructured line scale (e.g., a 15 cm line anchored with "low" and "high" at each end), panelists rate the intensity of each attribute in the developed lexicon for each sample.[8]

  • The order of sample presentation should be randomized for each panelist to minimize order effects.[11]

5. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the sensory attributes among the compounds.

  • The results are often visualized using spider web (or radar) plots to provide a graphical representation of the sensory profiles.[8][12]

Signaling Pathways in Sensory Perception

The perception of taste and smell is initiated by the interaction of chemical compounds with specific receptors in the oral and nasal cavities. The distinct sensory properties of this compound and its derivatives can be attributed to their differential activation of these signaling pathways.

Bitter Taste Transduction of Phenolic Glycosides

The bitter taste often associated with phenolic glycosides like this compound is mediated by a family of G protein-coupled receptors (GPCRs) known as TAS2Rs (Taste Receptors, Type 2).[13][14][15]

Bitter_Taste_Pathway cluster_cell Taste Receptor Cell This compound This compound (Phenolic Glycoside) TAS2R TAS2R (Bitter Taste Receptor) This compound->TAS2R Binds to G_Protein G-protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Nerve_Impulse Nerve Impulse to Brain Neurotransmitter->Nerve_Impulse TRP_Channel_Activation cluster_neuron Sensory Neuron Vanilloid Vanilloid (e.g., Vanillin, Ethyl Vanillin) TRPV1 TRPV1 Channel Vanilloid->TRPV1 Binds to and activates Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain_Signal Signal to Brain (Sensation of Warmth/Pungency) Action_Potential->Brain_Signal

References

A Comparative Guide to Assessing the Purity of Synthesized Glucovanillin Against a Certified Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of glucovanillin (B191341), rigorous purity assessment is a critical step to ensure the quality, safety, and efficacy of their final product. This guide provides a comprehensive comparison of analytical data obtained from a synthesized batch of this compound against a certified reference standard. Detailed experimental protocols and data interpretation are presented to aid in the validation of synthetic this compound.

Data Presentation: Synthesized vs. Certified Standard

The purity of the synthesized this compound was evaluated using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The results are juxtaposed with the data from a certified this compound standard for a direct comparison.

Analytical Technique Parameter Certified this compound Standard Synthesized this compound Interpretation of Results
HPLC Purity (Area %)≥98%[1]97.5%The synthesized this compound shows a high degree of purity, closely approaching the certified standard. The minor discrepancy may be attributed to trace amounts of starting materials or by-products.
Retention Time (min)29.5 - 31.530.1The retention time of the major peak in the synthesized sample aligns with the standard, indicating the correct identification of this compound.[2]
Impurity ProfileNo significant impurities detected.Minor peaks observed at different retention times.The presence of minor peaks suggests the need for further purification of the synthesized product to match the certified standard's purity.
¹H NMR Chemical Shifts (ppm)Consistent with established literature values for this compound.[2]All characteristic proton signals of this compound are present and match the standard.The ¹H NMR spectrum confirms the chemical structure of the synthesized compound as this compound.
(in D₂O)Coupling Constants (J)Matches reference spectra.[2]Coupling constants are in agreement with the standard.The coupling constants further validate the structural integrity of the synthesized this compound.
Impurity SignalsNo extraneous signals.Minor signals in the aliphatic and aromatic regions.The presence of minor signals indicates the presence of impurities that are not structurally related to this compound.
¹³C NMR Chemical Shifts (ppm)Consistent with established literature values for this compound.[2]All characteristic carbon signals of this compound are present and match the standard.The ¹³C NMR spectrum provides further confirmation of the correct carbon skeleton of the synthesized this compound.
Mass Spectrometry Molecular Ion Peak [M-H]⁻m/z 313.0926m/z 313.0927The observed molecular ion peak for the synthesized this compound is in excellent agreement with the theoretical mass and the certified standard, confirming the correct molecular weight.[3]
(HRESI-MS)Fragmentation PatternCharacteristic fragments of vanillin (B372448) (m/z 153) observed.[2]The fragmentation pattern is consistent with the standard, showing the expected loss of the glucose moiety.The fragmentation pattern provides additional structural confirmation of the synthesized this compound.

Experimental Workflow for Purity Assessment

The following diagram illustrates the systematic workflow for the comprehensive purity assessment of synthesized this compound.

G Experimental Workflow for this compound Purity Assessment cluster_synthesis Synthesis & Initial Purification cluster_analytical Purity Analysis cluster_comparison Data Comparison & Validation cluster_result Outcome synth Synthesized this compound hplc HPLC Analysis synth->hplc nmr NMR Spectroscopy (¹H & ¹³C) synth->nmr ms Mass Spectrometry (HRESI-MS) synth->ms compare Compare Data with Certified Standard hplc->compare nmr->compare ms->compare pass Purity Confirmed compare->pass Purity ≥ 98% fail Further Purification Required compare->fail Purity < 98% or Impurities Detected

Caption: Workflow for assessing the purity of synthesized this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was employed for the separation and quantification of this compound and potential impurities.[2][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 270 nm and 305 nm.[2][5]

  • Sample Preparation: Synthesized this compound and the certified standard were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL. The solutions were filtered through a 0.45 µm filter before injection.

  • Purity Calculation: The purity was determined by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of the synthesized this compound.[2]

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or Deuterated water (D₂O).

  • Sample Preparation: Approximately 10 mg of the synthesized this compound and the certified standard were dissolved in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard pulse programs were used to acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) were compared with the data from the certified standard and published literature.[2]

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to determine the exact mass and confirm the molecular formula of the synthesized this compound.[2][3]

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization source.

  • Mode: Negative ion mode was used to detect the deprotonated molecule [M-H]⁻.

  • Sample Preparation: The samples were dissolved in methanol to a concentration of approximately 10 µg/mL and infused directly into the mass spectrometer.

  • Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion was compared to the theoretical mass of this compound (C₁₄H₁₈O₈).[3] The fragmentation pattern was also analyzed to provide further structural evidence.

References

A Comparative Guide to the Metabolism of Glucovanillin: In-Vitro vs. In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of glucovanillin (B191341), the primary glucoside of vanillin (B372448) found in vanilla beans, in in-vitro and in-vivo systems. Due to a lack of direct studies on this compound metabolism in mammalian systems, this comparison is based on the well-documented metabolism of its aglycone, vanillin, and the general principles of xenobiotic glucoside metabolism. It is hypothesized that the primary metabolic step for this compound is its hydrolysis to vanillin.

In-Vitro Metabolism of this compound

In-vitro metabolism studies are crucial for determining the intrinsic metabolic stability and identifying the primary metabolic pathways of a compound in a controlled environment. Common systems include liver microsomes and hepatocytes, which contain a host of metabolic enzymes.

Hypothesized Metabolic Pathway:

In a typical in-vitro setting, such as incubation with liver microsomes or hepatocytes, the metabolism of this compound is expected to proceed as follows:

  • Hydrolysis: The initial and rate-limiting step is likely the hydrolysis of the glycosidic bond by β-glucosidases, if present and active in the in-vitro system, to release vanillin and a glucose molecule.

  • Phase I Metabolism of Vanillin: The liberated vanillin would then undergo Phase I metabolism.

    • Oxidation: Vanillin is oxidized to its major metabolite, vanillic acid, by aldehyde dehydrogenases.

    • Reduction: A smaller fraction of vanillin may be reduced to vanillyl alcohol by alcohol dehydrogenases.

  • Phase II Metabolism of Vanillin: The phenolic hydroxyl group of vanillin and its Phase I metabolites are susceptible to conjugation reactions.

    • Glucuronidation: Vanillin is a substrate for various UDP-glucuronosyltransferases (UGTs), leading to the formation of vanillin glucuronide. This is a major metabolic pathway for vanillin.[1]

    • Sulfation: Sulfotransferases (SULTs) can also conjugate vanillin, though this is generally a less prominent pathway compared to glucuronidation for phenolic compounds.

Experimental Protocols: In-Vitro Metabolism

A standard in-vitro metabolism study for this compound would involve the following steps:

  • Incubation: this compound is incubated with a liver fraction (e.g., human liver microsomes, S9 fraction, or cryopreserved hepatocytes) at 37°C. The incubation mixture contains necessary cofactors, such as NADPH for cytochrome P450-mediated reactions and UDPGA for glucuronidation.[2][3][4][5]

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound (this compound) and its metabolites (vanillin, vanillic acid, vanillyl alcohol, and their conjugates).

Quantitative Data: In-Vitro Vanillin Glucuronidation

The following table summarizes the kinetic parameters for the glucuronidation of vanillin in human and rat liver microsomes. This data provides an insight into the efficiency of the Phase II metabolic pathway for the aglycone of this compound.

SpeciesIn-Vitro SystemVmax (nmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
HumanLiver Microsomes (HLMs)63.8 ± 2.0134.9 ± 13.5473
RatLiver Microsomes (RLMs)--Lower than human

Data for vanillin glucuronidation adapted from literature.[1] Note: Direct kinetic data for this compound metabolism is not available.

In-Vivo Metabolism of this compound

In-vivo studies in animal models provide a more complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) by accounting for factors such as intestinal absorption, first-pass metabolism, and organ distribution.

Hypothesized Metabolic Pathway:

Following oral administration, this compound is expected to undergo the following metabolic processes:

  • Intestinal Hydrolysis: The primary site of initial metabolism is likely the intestine. This compound is probably hydrolyzed to vanillin by the β-glucosidases present in the gut microbiota. This enzymatic cleavage is crucial for the absorption of the aglycone, vanillin.

  • Absorption: Vanillin is then absorbed from the intestine into the portal circulation.

  • First-Pass Metabolism: Upon reaching the liver, vanillin undergoes extensive first-pass metabolism, primarily through oxidation to vanillic acid and conjugation (glucuronidation and sulfation).

  • Systemic Circulation and Distribution: The absorbed vanillin and its metabolites enter the systemic circulation and are distributed throughout the body.

  • Excretion: The metabolites, being more water-soluble than the parent compound, are primarily excreted in the urine. A smaller fraction may be eliminated in the feces via biliary excretion.

Experimental Protocols: In-Vivo Metabolism

A typical in-vivo pharmacokinetic study of this compound in a rat model would be conducted as follows:

  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[6][7]

  • Dosing: A single dose of this compound is administered to the rats, typically via oral gavage (p.o.).

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Urine and Feces Collection: Urine and feces are collected over a 24 or 48-hour period to determine the extent and routes of excretion.

  • Sample Processing: Plasma is separated from the blood samples. Urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze conjugates and measure total metabolite concentrations.

  • Bioanalysis: The concentrations of this compound, vanillin, and its major metabolites in plasma, urine, and feces are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Quantitative Data: In-Vivo Vanillin Metabolism in Rats

The following table presents the urinary excretion of vanillin and its metabolites in rats after an oral dose of 100 mg/kg. This data illustrates the extensive metabolism of vanillin in-vivo.

MetabolitePercentage of Dose Excreted in Urine (48h)
Vanillin (free and conjugated)7%
Vanillyl alcohol (free and conjugated)19%
Vanillic acid (free and conjugated)47%
Vanilloylglycine10%
Catechol8%
4-Methylcatechol2%
Guaiacol0.5%
4-Methylguaiacol0.6%
Total Accounted For 94.1%

Data from a study on the metabolism of vanillin in rats.[6]

Comparison Summary: In-Vitro vs. In-Vivo

FeatureIn-Vitro StudiesIn-Vivo Studies
Primary Metabolic Step Hypothesized to be hydrolysis to vanillin, followed by oxidation and conjugation.Hypothesized to be intestinal hydrolysis to vanillin prior to absorption.
Key Enzymes Aldehyde dehydrogenases, alcohol dehydrogenases, UGTs, SULTs.Intestinal β-glucosidases, hepatic and extrahepatic metabolic enzymes.
Major Metabolites Expected to be vanillin, vanillic acid, vanillyl alcohol, and their glucuronide/sulfate conjugates.Vanillic acid, vanillyl alcohol, and their conjugates are the major metabolites of the aglycone.
Advantages - Controlled environment- High-throughput screening- Mechanistic insights into specific pathways- Reduced animal use- Reflects the complex interplay of ADME processes- Provides pharmacokinetic parameters- Accounts for gut microbiota metabolism and first-pass effects
Limitations - May not fully predict in-vivo pharmacokinetics- Lacks the influence of absorption and distribution- Activity of some enzymes may be lower than in-vivo- More complex and resource-intensive- Interspecies differences in metabolism- Ethical considerations

Visualizing the Metabolic Pathways

In-Vitro Metabolic Pathway of this compound

in_vitro_metabolism This compound This compound vanillin Vanillin This compound->vanillin Hydrolysis (β-glucosidase) vanillic_acid Vanillic Acid vanillin->vanillic_acid Oxidation (ADH) vanillyl_alcohol Vanillyl Alcohol vanillin->vanillyl_alcohol Reduction (ALDH) vanillin_glucuronide Vanillin Glucuronide vanillin->vanillin_glucuronide Glucuronidation (UGTs) in_vivo_metabolism cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) glucovanillin_oral Oral this compound vanillin_gut Vanillin glucovanillin_oral->vanillin_gut Hydrolysis (Gut Microbiota β-glucosidase) vanillin_liver Vanillin vanillin_gut->vanillin_liver Absorption vanillic_acid Vanillic Acid vanillin_liver->vanillic_acid Oxidation vanillyl_alcohol Vanillyl Alcohol vanillin_liver->vanillyl_alcohol Reduction conjugates Glucuronide & Sulfate Conjugates vanillin_liver->conjugates Conjugation vanillic_acid->conjugates Conjugation vanillyl_alcohol->conjugates Conjugation urine_excretion Urinary Excretion conjugates->urine_excretion

References

A Comparative Analysis of Glucovanillin Profiles in Cured vs. Uncured Vanilla Beans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the glucovanillin (B191341) and vanillin (B372448) content in uncured (green) versus cured vanilla beans (Vanilla planifolia). The data presented is synthesized from multiple studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development and flavor chemistry. The transformation of this compound into the primary flavor compound, vanillin, is a critical outcome of the vanilla curing process, involving significant biochemical changes.

Introduction

In its natural, uncured state, the vanilla bean contains minimal free vanillin, the compound responsible for its characteristic flavor and aroma.[1] The primary precursor to vanillin is this compound, a vanillin-β-D-glucoside, which is flavorless.[2] The traditional curing process is a meticulously controlled, multi-stage procedure designed to induce enzymatic hydrolysis, converting this compound into vanillin and glucose, thereby developing the bean's rich aromatic profile.[3][4] This process typically involves four main stages: killing (blanching), sweating, drying, and conditioning.[3][5] Understanding the quantitative shifts in this compound and vanillin concentrations between the uncured and cured states is essential for optimizing flavor development and for various biochemical applications.

Quantitative Comparison of Key Compounds

The following table summarizes the changes in the concentration of this compound, vanillin, and other related phenolic compounds at different stages of the vanilla bean curing process. Data is presented as a percentage of dry weight (DW).

CompoundUncured (Green)BlanchedSweatingDryingCured
This compound 10.67%[6]6.28%[6]0.74%[6]0.20%[6]0.17%[6]
Vanillin 0.03%[6]0.05%[6]2.30%[6]2.69%[6]~2.0 - 2.8%[2][3][7]
Vanillic Acid Not ReportedNot ReportedPresent (Peak)[6][8]Reduced[6][8]Present[6]
p-Hydroxybenzaldehyde Not ReportedProduced[6]Not ReportedNot ReportedPeak Content[6][8]
Vanillyl Alcohol Not ReportedNot ReportedNot Reported0.22%[6][8]Reduced[6][8]
Ferulic Acid 0.0046%[6]0.0045%[6]0.0045%[6]0.0069%[6]0.0064%[6]

Summary of Observations:

  • A dramatic decrease in this compound content is observed throughout the curing process, with the most significant hydrolysis occurring during the sweating and drying stages.[6]

  • Conversely, the concentration of free vanillin increases substantially, peaking during the drying and curing stages.[6][8]

  • The total vanillin potential in green beans (including this compound) is often between 5-6%, but the final yield of free vanillin in cured beans is typically around 2%, indicating that a portion of the potential vanillin is lost during processing.[2][3]

Biochemical Pathway of Vanillin Formation

The primary biochemical reaction during vanilla curing is the enzymatic hydrolysis of this compound. This process is initiated by stopping the vegetative growth of the bean (killing), which disrupts cellular compartmentalization and allows the enzyme β-glucosidase to come into contact with its substrate, this compound.[9]

This compound Hydrolysis Uncured Uncured Vanilla Bean (High this compound) Curing Curing Process (Killing, Sweating, Drying) Uncured->Curing Initiation Enzyme β-Glucosidase (Enzyme) Curing->Enzyme Activation This compound This compound Vanillin Vanillin (Aroma Compound) This compound->Vanillin Hydrolysis Glucose Glucose This compound->Glucose Hydrolysis Enzyme->this compound Cured Cured Vanilla Bean (High Vanillin) Vanillin->Cured Accumulation Glucose->Cured Accumulation

Caption: Enzymatic conversion of this compound to vanillin during curing.

Experimental Protocols

The quantification of this compound and vanillin in vanilla beans is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is a commonly cited method for this analysis.

This protocol outlines a general method for the simultaneous extraction of this compound and vanillin.

  • Objective: To extract phenolic compounds from vanilla bean tissue for quantitative analysis.

  • Procedure:

    • Obtain samples from different curing stages (green, cured, etc.). Freeze-dry the samples to determine the dry weight (DW) and then grind them into a fine powder.

    • Weigh approximately 0.2 g of the powdered vanilla bean into a screw-capped tube.

    • Add a known concentration of an internal standard (e.g., ethyl vanillin) to correct for extraction efficiency.[10]

    • Add 10 mL of a solvent mixture. A common solvent is 47.5% ethanol (B145695) or 80% methanol (B129727).[10][11]

    • For maceration, agitate the mixture for 24 hours at a controlled temperature.[10] Alternatively, use a Soxhlet apparatus for continuous extraction over 24 hours, which has shown to be effective for this compound.[10][11]

    • After extraction, centrifuge the mixture to separate the solid and liquid phases.

    • Filter the supernatant through a 0.45-µm filter prior to HPLC injection to remove particulate matter.[10]

This protocol provides a framework for the chromatographic separation and quantification.

  • Objective: To separate and quantify vanillin and this compound in the prepared extract.

  • Instrumentation & Conditions:

    • HPLC System: An Agilent 1260 series or equivalent system.[12]

    • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 mm × 100 mm, 3.5 µm) is typically used, operating at a controlled temperature (e.g., 30 °C).[12]

    • Mobile Phase: A gradient elution using a mixture of acidified water (pH 4, with acetic acid) and methanol is effective. A typical gradient might start at 60% acidified water / 40% methanol and adjust over the run to ensure separation of all compounds of interest.[12]

    • Flow Rate: A flow rate between 0.8 mL/min and 1.0 mL/min.[12]

    • Detection: A UV detector set to 280 nm is appropriate for vanillin quantification, as this is a wavelength of maximal absorbance with minimal interference.[12]

    • Quantification: Create a calibration curve using certified standards of pure vanillin and this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve, adjusting for the internal standard.

Experimental Workflow

The following diagram illustrates the logical flow from sample collection to data analysis for comparing this compound profiles.

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analytical Stage cluster_data 4. Data Interpretation Uncured Uncured (Green) Beans Grinding Grinding & Homogenization Uncured->Grinding Cured Cured Beans Cured->Grinding Extraction Solvent Extraction (e.g., 47.5% Ethanol) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Analysis (C18 Column, UV 280nm) Filtration->HPLC Quant Quantification vs. Standards HPLC->Quant Compare Comparison of Profiles (this compound, Vanillin) Quant->Compare Report Reporting & Visualization Compare->Report

Caption: Workflow for vanilla bean analysis from sample to report.

References

Safety Operating Guide

Navigating the Safe Disposal of Glucovanillin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Glucovanillin (B191341), a key compound in various research applications, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general chemical waste management principles.

This compound Hazard Profile

Before detailing disposal procedures, it is crucial to understand the hazard profile of this compound. According to safety data sheets, this compound presents the following hazards:

  • Harmful if swallowed or inhaled.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

This information underscores the necessity of treating this compound as a hazardous chemical and managing its waste accordingly.

Hazard ClassificationDescriptionSource
Acute Toxicity, OralCategory 4 - Harmful if swallowed.[1]
Acute Toxicity, InhalationCategory 4 - Harmful if inhaled.[1]
Skin IrritationCategory 2 - Causes skin irritation.[1]
Eye IrritationCategory 2A - Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)Category 3 - May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for hazardous chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

1. Identification and Segregation:

  • Identify as Hazardous Waste: All unused this compound, contaminated materials (e.g., personal protective equipment (PPE), absorbent pads, glassware), and solutions containing this compound should be considered hazardous waste.[2][3]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4] Incompatible chemicals can react, leading to dangerous situations. Store this compound waste separately from non-hazardous trash.

2. Proper Waste Containment:

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent the release of harmful vapors.[5]

3. Labeling and Documentation:

  • Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste."[4]

  • Detail Contents: The label must include the full chemical name ("this compound"), the concentration and quantity of the waste, and the date of waste generation.[4] For mixtures, list all chemical components.[4]

  • Include Contact Information: The name and contact information of the principal investigator or responsible person should also be on the label.[4]

4. Storage of Hazardous Waste:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste storage area that is secure and accessible only to trained personnel.

  • Secondary Containment: It is best practice to store liquid hazardous waste containers within a secondary containment system to capture any potential leaks.

5. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

  • Do Not Dispose Down the Drain or in Regular Trash: this compound should not be disposed of down the sink or in the regular trash.[4][6] Chemical waste requires special treatment to prevent environmental contamination and potential damage to plumbing systems.

Experimental Workflow for this compound Disposal

Glucovanillin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Unused this compound or Contaminated Materials B Identify as Hazardous Waste A->B C Segregate from other Waste Streams B->C D Collect in a Labeled, Leak-Proof Container C->D E Label with 'Hazardous Waste', Contents, and Date D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G

Caption: Workflow for the proper disposal of this compound waste.

Logical Decision Process for this compound Waste

Glucovanillin_Disposal_Decision Start Is the this compound Waste? Is_Contaminated Is it unused product or contaminated material? Start->Is_Contaminated Treat_As_Hazardous Treat as Hazardous Waste Is_Contaminated->Treat_As_Hazardous Yes Non_Hazardous Non-Hazardous Waste Stream Is_Contaminated->Non_Hazardous No Follow_Protocol Follow Disposal Protocol: Segregate, Contain, Label Treat_As_Hazardous->Follow_Protocol Contact_EHS Contact EHS for Disposal Follow_Protocol->Contact_EHS

Caption: Decision-making process for handling this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific guidelines and local regulations for chemical waste management.

References

Essential Safety and Logistics for Handling Glucovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Glucovanillin, including detailed operational and disposal plans.

Hazard Identification and Protective Measures

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, can cause skin irritation, and leads to serious eye irritation.[1] Inhalation may also cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary control measure to prevent exposure. Below is a summary of the required PPE for handling this compound.

Exposure Route Required Personal Protective Equipment Standards/Recommendations
Eye/Face Goggles or safety glasses with side shields.European Standard EN 166 or equivalent.[2]
Hand Compatible chemical-resistant gloves.Recommendations from the glove manufacturer should be followed.[2]
Body Protective clothing to prevent skin exposure.Standard laboratory coat.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required when dust is present or when facing concentrations above the exposure limit.[2][3]

Safe Handling Protocol: A Step-by-Step Guide

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Ensure a safety shower and an eye wash station are readily accessible.[3]

    • Avoid the formation of dust during handling.[4]

  • Donning Personal Protective Equipment (PPE) :

    • Before handling, put on all required PPE as detailed in the table above.

  • Handling the Chemical :

    • Avoid all personal contact, including inhalation.

    • Do not get in eyes, on skin, or on clothing.[3]

    • Wash hands thoroughly after handling.[4]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor.[1]

    • Skin Contact : Immediately wash the affected area with soap and water and rinse thoroughly.[1]

    • Inhalation : Move to fresh air. If required, provide artificial respiration. Keep the person warm and consult a doctor if symptoms persist.[1]

    • Ingestion : Immediately call a doctor.[1]

  • Storage :

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

    • Store under an inert atmosphere and protect from light.[2]

  • Disposal :

    • Dispose of contents and container to an approved waste disposal plant.[2][5]

    • Do not allow the product to enter drains.[2]

This compound Safe Handling Workflow

G prep 1. Preparation - Work in a fume hood - Check safety equipment ppe 2. Don PPE - Goggles - Gloves - Lab Coat - Respirator (if needed) prep->ppe handle 3. Chemical Handling - Avoid dust - Avoid contact ppe->handle exposure 4. Accidental Exposure? - Follow First Aid handle->exposure storage 5. Storage - Tightly closed container - Cool, dry, ventilated area handle->storage exposure->handle No exposure->storage Yes disposal 6. Disposal - Approved waste disposal - Prevent entry to drains storage->disposal end_proc End of Process disposal->end_proc

Caption: A workflow diagram for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.